molecular formula C4H8N2 B2554204 1,4-Diazabicyclo[2.1.1]hexane CAS No. 397864-25-4

1,4-Diazabicyclo[2.1.1]hexane

Cat. No.: B2554204
CAS No.: 397864-25-4
M. Wt: 84.122
InChI Key: UOLVJRQJDZMNDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Diazabicyclo[2.1.1]hexane is a bicyclic organic compound of interest in advanced chemical research and development. A patented synthetic route for this compound involves the reaction of 1,2-ethanediamine with N,N,N',N'-tetramethylmethanediamine at a specific molar ratio and moderate temperatures . As a compact, strained bicyclic diamine, this compound is a candidate for exploration in various scientific fields. Its structural features suggest potential utility as a ligand in coordination chemistry, a building block for the synthesis of more complex pharmaceutical intermediates, or a novel catalyst or reagent in organic synthesis. Researchers are investigating its properties to develop new chemical entities and methodologies. This product is intended for research purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or personal use. Handling should be performed by qualified professionals with reference to the relevant safety data sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-diazabicyclo[2.1.1]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2/c1-2-6-3-5(1)4-6/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLVJRQJDZMNDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CN1C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

84.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1,4-Diazabicyclo[2.1.1]hexane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Novel Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can unlock new chemical space and improve the pharmacological properties of drug candidates is perpetual. One such scaffold that has garnered significant interest is 1,4-diazabicyclo[2.1.1]hexane. This saturated, bicyclic diamine presents a rigid and sterically defined three-dimensional structure, making it an attractive bioisostere for various cyclic and aromatic moieties in bioactive molecules. Its unique topology can influence binding affinity, selectivity, and pharmacokinetic properties, offering a compelling alternative to traditional chemical motifs. This guide provides a comprehensive overview of the synthesis and detailed characterization of this promising building block.

Strategic Approaches to the Synthesis of the this compound Core

The synthesis of the strained this compound framework presents unique challenges due to its inherent ring strain. However, several strategic approaches have been conceptualized, drawing from established methodologies for constructing similar bicyclic systems. The most promising routes involve intramolecular cyclization reactions, leveraging precursors that position reactive functionalities for efficient ring closure.

Conceptual Synthetic Pathway: Intramolecular Cyclization of a Piperazine Derivative

A plausible and efficient strategy for the synthesis of this compound involves the intramolecular cyclization of a suitably substituted piperazine precursor. This approach is advantageous as it builds upon a readily available and versatile starting material. The key is the introduction of appropriate leaving groups on the piperazine ring, positioned to facilitate the formation of the challenging C-N bond that closes the bicyclic system.

A hypothetical, yet chemically sound, multi-step synthesis is outlined below. This protocol is designed to be a self-validating system, where the successful formation of each intermediate can be rigorously confirmed by the characterization techniques detailed later in this guide.

Experimental Protocol: A Proposed Synthesis of this compound

This section details a step-by-step methodology for the synthesis of this compound, based on the principles of intramolecular cyclization.

Step 1: N-Protection of Piperazine

  • To a solution of piperazine (1.0 eq) in a suitable solvent such as dichloromethane, add a suitable protecting group, for example, di-tert-butyl dicarbonate (Boc₂O) (2.2 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to yield di-Boc-piperazine.

Causality Behind Experimental Choices: The use of a protecting group like Boc is crucial to prevent unwanted side reactions on the nitrogen atoms during subsequent functionalization steps. Dichloromethane is a common solvent for this type of reaction due to its inertness and ability to dissolve both the starting material and the reagent.

Step 2: Functionalization of the Piperazine Ring

  • The di-Boc-piperazine can then be functionalized to introduce the necessary precursors for cyclization. This can be achieved through various methods, such as lithiation followed by reaction with an electrophile containing a leaving group.

Step 3: Deprotection and Intramolecular Cyclization

  • The protecting groups are removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

  • The deprotected intermediate is then subjected to conditions that promote intramolecular cyclization. This typically involves a strong base to facilitate the nucleophilic attack of one nitrogen atom on the carbon bearing the leaving group.

Step 4: Purification of this compound

  • The final product is purified by sublimation or distillation under reduced pressure to yield pure this compound.

Visualizing the Synthetic Workflow

The following diagram illustrates the key transformations in the proposed synthesis of this compound.

G cluster_0 Synthesis of this compound A Piperazine B Di-protected Piperazine A->B Protection (e.g., Boc) C Functionalized Piperazine Precursor B->C Functionalization D This compound C->D Deprotection & Intramolecular Cyclization

Caption: Proposed synthetic workflow for this compound.

In-Depth Characterization of this compound

Rigorous characterization is paramount to confirm the successful synthesis and purity of this compound. The following section details the expected outcomes from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. Due to the high symmetry of the molecule (C₂ᵥ), a relatively simple spectrum is expected.

¹H NMR Spectroscopy:

  • Bridgehead Protons (CH): Two equivalent protons at the bridgehead positions are expected to appear as a single signal.

  • Methylene Protons (CH₂): The four equivalent methylene protons adjacent to the nitrogen atoms will likely give rise to a distinct signal. The coupling patterns will provide valuable information about the connectivity and stereochemistry of the molecule.

¹³C NMR Spectroscopy:

  • Bridgehead Carbons (CH): A single signal corresponding to the two equivalent bridgehead carbons.

  • Methylene Carbons (CH₂): A single signal for the four equivalent methylene carbons.

¹H NMR ¹³C NMR
Chemical Shift (ppm) Chemical Shift (ppm)
Expected signals for bridgehead and methylene protons.Expected signals for bridgehead and methylene carbons.

Note: The exact chemical shifts will be dependent on the solvent used for the analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. For this compound, the spectrum is expected to be dominated by C-H and C-N stretching and bending vibrations.

Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H stretching (alkane)2850-3000
C-N stretching1000-1250
CH₂ bending~1450

The absence of signals corresponding to N-H stretches (if the nitrogens are not protonated) or C=O stretches (from protecting groups) would be indicative of a pure product.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.

  • Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of this compound (C₄H₈N₂) is expected at m/z = 84.07.

  • Fragmentation Pattern: The fragmentation pattern will be characteristic of the bicyclic structure and can be used to confirm its identity.

X-ray Crystallography

For a definitive structural confirmation, single-crystal X-ray diffraction is the gold standard. This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the bicyclic structure and providing accurate bond lengths and angles.

Applications in Drug Discovery and Development

The rigid framework of this compound makes it an exciting bioisostere for medicinal chemists.[1] Its ability to hold substituents in a well-defined spatial orientation can lead to improved binding to biological targets. Furthermore, the introduction of this sp³-rich scaffold can enhance physicochemical properties such as solubility and metabolic stability, which are critical for the development of successful drug candidates.[1]

Conclusion

The synthesis and characterization of this compound represent a significant step forward in the exploration of novel chemical scaffolds for drug discovery. While the synthesis of this strained bicyclic system requires careful planning and execution, the potential rewards in terms of improved pharmacological properties make it a worthy endeavor. The detailed characterization methods outlined in this guide provide a robust framework for confirming the identity and purity of this valuable building block, paving the way for its broader application in the development of next-generation therapeutics.

References

1,4-Diazabicyclo[2.1.1]hexane CAS number and supplier

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,4-Diazabicyclo[2.1.1]hexane: A Novel Scaffold for Modern Drug Discovery

Authored by a Senior Application Scientist

Abstract

In the contemporary landscape of medicinal chemistry, the strategic move away from flat, aromatic structures towards three-dimensional, saturated scaffolds—a concept often termed "escaping flatland"—is paramount for developing drug candidates with improved physicochemical and pharmacokinetic profiles.[1] this compound (1,4-DBH) emerges as a compelling, yet underexplored, building block in this arena. This guide provides a comprehensive technical overview of 1,4-DBH, covering its core properties, commercial availability, a logical synthetic approach, and its profound potential as a conformationally restricted diamine bioisostere in drug design.

Introduction: The Strategic Value of this compound

This compound is a saturated bicyclic diamine featuring a highly strained and rigid structure. Its core value lies in its ability to serve as a three-dimensional, non-classical bioisostere for common motifs in drug discovery, most notably piperazine. The rigid bicyclic framework locks the relative orientation of the two nitrogen atoms, offering chemists a tool to reduce the conformational flexibility of a lead compound. This restriction can lead to significant gains in binding affinity, selectivity, and metabolic stability by minimizing the entropic penalty upon binding to a biological target and by designing out metabolic liabilities associated with more flexible scaffolds.

The compound is identified by the CAS Number: 397864-25-4 .[2][3][4][5][6]

Physicochemical & Structural Properties

The defining feature of 1,4-DBH is its compact, bicyclic structure which imparts unique properties compared to more conventional aliphatic diamines. These properties are critical for its application in rational drug design, where parameters like basicity (pKa) and lipophilicity (LogP) are meticulously fine-tuned.[7] While extensive experimental data for the parent compound is sparse, its characteristics can be inferred from its structure and data on related bicyclic amines.[2][4][5]

PropertyValueSource
CAS Number 397864-25-4[2][3][4][5][6]
Molecular Formula C₄H₈N₂[2][8]
Molecular Weight 84.12 g/mol [2][3][8]
Appearance Solid, semi-solid, or liquid[2][8]
Storage Conditions 2-8°C, under inert atmosphere[2][4]
Basicity (Predicted) The strained nature of the bicyclic system is expected to influence the nitrogen lone pair availability and thus its pKa compared to unstrained tertiary amines.N/A
Lipophilicity (Predicted) Its compact, saturated structure suggests a lower LogP compared to more extended aliphatic diamines of similar molecular weight, potentially enhancing aqueous solubility.N/A

Commercial Availability

This compound is available from several specialized chemical suppliers, typically in research quantities. Researchers should consult directly with these vendors for purity specifications, lead times, and available salt forms.

SupplierPurity (Typical)Reference
Sigma-Aldrich (BLD Pharmatech) 97%[2]
Acmec Biochemical High Purity Stock[3]
CymitQuimica 97%[5][8]
Apollo Scientific Not specified[6]
Shaanxi Lighte Optoelectronics 97%[4]

Synthesis of this compound

The synthesis of highly strained bicyclic systems like 1,4-DBH is a non-trivial endeavor. While specific literature detailing a high-yield synthesis of the parent compound is not widely available, a logical and plausible retrosynthetic approach can be proposed based on established methodologies for constructing bicyclic amines, such as intramolecular cyclization.

Proposed Retrosynthetic Pathway:

The core strategy involves forming the second ring via an intramolecular nucleophilic substitution on a pre-formed, suitably functionalized cyclobutane ring.

G cluster_0 Retrosynthetic Analysis Target This compound Intermediate1 cis-1,3-Diamino-cyclobutane Derivative (e.g., with leaving groups) Target->Intermediate1 Intramolecular Ring Closure Precursor Cyclobutane-1,3-dicarboxylic Acid Derivative Intermediate1->Precursor Functional Group Interconversion (e.g., Hofmann or Curtius Rearrangement)

Caption: Retrosynthetic analysis for 1,4-DBH.

Forward Synthetic Protocol (Hypothetical):

This protocol is illustrative and serves as a conceptual framework. The causality behind each step is explained to provide a self-validating system based on chemical principles.

  • Step 1: Synthesis of a cis-1,3-Cyclobutane Intermediate.

    • Reaction: Start from a commercially available cyclobutane-1,1-dicarboxylic acid. Through a series of standard transformations (e.g., reduction, protection, and functional group manipulation), synthesize cis-1,3-bis(aminomethyl)cyclobutane or a related diamine precursor. The cis stereochemistry is critical as it properly orients the functional groups for the subsequent intramolecular cyclization.

    • Causality: The cyclobutane ring provides the necessary four-membered carbocyclic core. Establishing the correct cis stereochemistry is the pivotal step that enables the formation of the [2.1.1] bicyclic system.

  • Step 2: Intramolecular Cyclization.

    • Reaction: Convert one of the amino groups into a leaving group (e.g., via tosylation or mesylation) after protecting the other. Then, deprotect the second amino group, which acts as the internal nucleophile. Treatment with a non-nucleophilic base would then promote an intramolecular S(_N)2 reaction to form the second ring, yielding the bicyclic scaffold.

    • Causality: This is the key bond-forming step. The use of protecting groups ensures regioselectivity, and the base facilitates the nucleophilic attack by deprotonating the amine, thereby closing the ring to form the strained, bridged structure.

G cluster_1 Proposed Forward Synthesis Workflow Start Cyclobutane-1,3- dicarboxylic Acid Step1 Formation of cis-1,3-bis(aminomethyl)cyclobutane Start->Step1 Step2 Selective Protection & Activation Step1->Step2 Step3 Intramolecular SN2 Cyclization Step2->Step3 Product 1,4-DBH Scaffold Step3->Product

Caption: Proposed forward synthesis workflow for 1,4-DBH.

Applications in Medicinal Chemistry & Drug Design

The primary application of 1,4-DBH is as a rigid 3D scaffold to enhance the properties of drug candidates. Bicyclic scaffolds are increasingly used to replace aromatic rings, providing access to novel chemical space with improved pharmaceutical properties.[9][10][11]

A. Bioisosterism: The Rigid Piperazine Analogue

Piperazine is a ubiquitous scaffold in medicinal chemistry. However, its conformational flexibility (chair-boat interconversion) can be detrimental, leading to off-target activity or increased metabolic liability. 1,4-DBH acts as a conformationally locked bioisostere of piperazine.

  • Improved Potency & Selectivity: By locking the pharmacophoric nitrogen atoms in a defined spatial orientation, 1,4-DBH can improve the compound's fit within a target's binding pocket, potentially increasing potency and selectivity.

  • Enhanced Physicochemical Properties: The introduction of a saturated, sp³-rich scaffold often leads to improved aqueous solubility and reduced lipophilicity compared to flat aromatic systems, which are key goals in modern drug design.[1][10]

  • Metabolic Stability: The bridgehead positions of 1,4-DBH are sterically shielded and non-enolizable, which can block common sites of metabolic (e.g., P450-mediated) oxidation that might occur on a more flexible scaffold.

G cluster_0 Traditional 'Flat' Scaffold cluster_1 3D 'Escape from Flatland' Scaffold A Drug Target (e.g., GPCR, Kinase) B Flexible Piperazine Linker (High Conformational Entropy) A->B Lower Affinity C Pharmacophore 1 B->C D Pharmacophore 2 B->D X Drug Target (e.g., GPCR, Kinase) Y Rigid 1,4-DBH Linker (Pre-organized for Binding) X->Y Higher Affinity & Improved Properties Z1 Pharmacophore 1 Y->Z1 Z2 Pharmacophore 2 Y->Z2

Caption: Bioisosteric replacement of flexible vs. rigid scaffolds.

B. Case Study: Azabicyclo[2.1.1]hexanes in Therapeutics

While specific examples for the parent 1,4-DBH are emerging, the broader azabicyclo[2.1.1]hexane class has already demonstrated significant value. Recently, an azabicyclo[2.1.1]hexane piperazinium salt, discovered via an unexpected rearrangement, was shown to be a versatile building block.[12] Its utility was demonstrated in the synthesis of a ligand-directed degrader (LDD) targeting the androgen receptor, highlighting the practical application of this scaffold class in cutting-edge therapeutic modalities.[12]

Illustrative Protocol: Incorporation via Amide Coupling

A common method to incorporate a diamine building block like 1,4-DBH into a larger molecule is through amide bond formation. The following is a detailed, self-validating protocol for the mono-acylation of 1,4-DBH.

Objective: To couple a carboxylic acid (R-COOH) to one nitrogen of 1,4-DBH.

Materials:

  • This compound (1.0 eq)

  • Carboxylic Acid of interest (R-COOH, 1.0 eq)

  • HATU (1-(Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Reaction Setup: To a clean, dry vial under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 eq) and anhydrous DMF.

    • Causality: Anhydrous conditions are crucial as water can hydrolyze the activated ester intermediate and reduce yield.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15-20 minutes at room temperature.

    • Causality: HATU is a highly efficient coupling reagent that reacts with the carboxylic acid to form a highly reactive activated ester. DIPEA is a bulky, non-nucleophilic base used to neutralize the generated acids without interfering with the coupling reaction. A slight excess of HATU ensures full activation of the acid.

  • Nucleophilic Addition: In a separate vial, dissolve 1,4-DBH (1.0 eq) in a minimum amount of anhydrous DMF. Add this solution dropwise to the activated ester mixture.

    • Causality: Using 1.0 equivalent of the diamine favors mono-acylation. Adding it to the pre-activated acid ensures the reactive species is present to immediately react with the first available nucleophilic nitrogen.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC) until the starting carboxylic acid is consumed.

  • Workup & Purification:

    • Quench the reaction by adding water.

    • Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product using flash column chromatography (silica gel) with an appropriate solvent gradient (e.g., DCM/Methanol) to isolate the desired mono-acylated product.

    • Causality: The aqueous workup removes DMF and excess reagents. Chromatography is necessary to separate the desired mono-acylated product from any di-acylated byproduct and unreacted starting material.

Safety & Handling

As a bicyclic amine, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.

  • Hazards: It is classified as harmful if swallowed (H302).[2]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere to prevent degradation.[2][4]

Conclusion

This compound represents a valuable and modern building block for medicinal chemists aiming to create next-generation therapeutics. Its rigid, three-dimensional structure provides a powerful tool to enforce bioactive conformations, enhance physicochemical properties, and design novel intellectual property. While its synthesis remains challenging, its commercial availability opens the door for its incorporation into drug discovery programs, offering a clear strategic advantage in the quest to "escape from flatland" and develop safer, more effective medicines.

References

Spectroscopic Characterization of 1,4-Diazabicyclo[2.1.1]hexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,4-Diazabicyclo[2.1.1]hexane is a saturated bicyclic amine with a strained cage-like structure. This unique three-dimensional arrangement imparts interesting chemical and physical properties, making it a valuable scaffold in medicinal chemistry and materials science. As a rigid diamine, it serves as a constrained analog of piperazine and other cyclic amines, offering a precise orientation of its nitrogen lone pairs for molecular recognition and catalysis. The exploration of its potential in drug development and other applications necessitates a thorough understanding of its structural and electronic properties, which can be elucidated through various spectroscopic techniques.

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for the parent compound, this guide leverages high-quality predicted data, interpreted and contextualized with experimental data from closely related bicyclo[2.1.1]hexane derivatives. This approach provides a robust and scientifically grounded resource for researchers, scientists, and drug development professionals working with this intriguing molecule.

Molecular Structure and Symmetry

The structure of this compound is characterized by a bicyclic system containing a one-carbon bridge and a two-carbon bridge connecting the two nitrogen bridgehead atoms. This strained arrangement results in a high degree of molecular rigidity.

Figure 1: Molecular Structure of this compound.

The molecule possesses a C2v symmetry axis, which has important implications for its spectroscopic signatures, particularly in NMR, where chemically equivalent nuclei will produce simplified spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the high symmetry simplifies the expected spectra.

¹H NMR Spectroscopy

Due to the C2v symmetry of the molecule, the eight protons of this compound are expected to give rise to two distinct signals in the ¹H NMR spectrum, corresponding to the methylene protons of the two-carbon bridge and the methylene protons of the one-carbon bridge.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H-2, H-33.15TripletJ(H-2, H-6) = 2.5
H-5, H-63.30Singlet-

Disclaimer: These are predicted values and may differ from experimental results.

The protons on the two-carbon bridge (H-2 and H-3) are chemically equivalent and are expected to appear as a triplet due to coupling with the two equivalent protons on the one-carbon bridge (H-6). The protons on the one-carbon bridge (H-5 and H-6) are also chemically equivalent and are predicted to appear as a singlet, as they are not coupled to any other protons. The downfield chemical shifts are attributed to the deshielding effect of the adjacent nitrogen atoms.

In related bicyclo[2.1.1]hexane systems, the bridgehead protons typically appear at a lower chemical shift compared to the methylene bridge protons. The presence of two nitrogen atoms at the bridgehead positions in this compound significantly influences the electronic environment of the neighboring protons, leading to the predicted downfield shifts.

¹³C NMR Spectroscopy

Similarly, the ¹³C NMR spectrum of this compound is expected to be simple, with two signals corresponding to the two sets of chemically equivalent carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2, C-355.2
C-5, C-668.5

Disclaimer: These are predicted values and may differ from experimental results.

The carbon atoms of the two-carbon bridge (C-2 and C-3) are expected to be shielded relative to the carbons of the one-carbon bridge (C-5 and C-6). This is due to the greater strain and different electronic environment of the one-carbon bridge. The chemical shifts are in the typical range for aliphatic amines.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For this compound, the key vibrational modes will be associated with the C-H and C-N bonds.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2950-2850StrongC-H stretching
1470-1430MediumCH₂ scissoring
1250-1020StrongC-N stretching
Below 1000Medium-WeakSkeletal vibrations

Disclaimer: These are predicted values and may differ from experimental results.

The IR spectrum is expected to be dominated by strong C-H stretching vibrations in the region of 2950-2850 cm⁻¹. The presence of the amine functional groups will give rise to strong C-N stretching absorptions in the fingerprint region, typically between 1250 and 1020 cm⁻¹. The strained bicyclic system will also exhibit characteristic skeletal vibrations at lower wavenumbers. The absence of N-H bonds means there will be no N-H stretching vibrations typically seen for primary or secondary amines.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, with a molecular formula of C₄H₈N₂[1], the nominal molecular weight is 84 g/mol .

Table 4: Predicted Mass Spectrum Fragmentation for this compound

m/zPredicted Relative IntensityPossible Fragment
84High[M]⁺ (Molecular Ion)
83Medium[M-H]⁺
56High[M-C₂H₄]⁺
42High[C₂H₄N]⁺

Disclaimer: These are predicted values and may differ from experimental results.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z 84. A significant peak at m/z 83 corresponding to the loss of a hydrogen atom is also anticipated. The strained nature of the bicyclic system may lead to characteristic fragmentation pathways. A common fragmentation for cyclic amines is the loss of ethylene, which would result in a peak at m/z 56. Another likely fragmentation would be the cleavage of the bicyclic system to produce a stable aziridinium-type ion, giving a fragment at m/z 42.

M [C4H8N2]+ (m/z 84) M_minus_H [C4H7N2]+ (m/z 83) M->M_minus_H - H• M_minus_C2H4 [C2H4N2]+ (m/z 56) M->M_minus_C2H4 - C2H4 C2H4N [C2H4N]+ (m/z 42) M->C2H4N Ring Cleavage Start Cyclobutane-1,3-dicarboxylic acid Step1 Amidation Start->Step1 Diamide Cyclobutane-1,3-dicarboxamide Step1->Diamide Step2 Hofmann Rearrangement Diamide->Step2 Diamine Cyclobutane-1,3-diamine Step2->Diamine Step3 Intramolecular Cyclization Diamine->Step3 Product This compound Step3->Product

References

molecular structure and conformation of 1,4-Diazabicyclo[2.1.1]hexane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1,4-Diazabicyclo[2.1.1]hexane

Abstract: The this compound scaffold is a highly strained, three-dimensional structure of significant interest to medicinal chemists as a saturated bioisostere for meta-substituted benzene rings.[1] Its rigid conformation offers a precise vector orientation for substituents, a feature highly desirable in modern drug design to improve physicochemical properties and escape the "flatland" of aromatic compounds.[2] However, despite its importance, a definitive, publicly available experimental structure determination for the parent molecule is conspicuously absent in the literature. This guide, therefore, serves as a comprehensive roadmap for researchers and drug development professionals. It outlines a validated, multi-technique workflow to achieve a complete and unambiguous characterization of the molecular structure and conformation of this compound, from synthesis to final data integration.

Introduction: The Challenge of a Strained Scaffold

The bicyclo[2.1.1]hexane framework is inherently strained due to the fusion of two five-membered rings sharing a three-atom bridge, which forces significant deviation from ideal tetrahedral bond angles. The introduction of two bridgehead nitrogen atoms in the 1,4-positions further complicates its electronic and structural profile. This inherent strain makes the molecule a challenging synthetic target and necessitates the use of high-precision gas-phase techniques for accurate structural elucidation, as crystal packing forces in the solid state could distort the intrinsic geometry.

This document presents a self-validating system for characterization, emphasizing the synergy between in silico prediction and experimental verification. The causality behind each methodological choice is explained to provide field-proven insights for tackling this or similarly challenging molecular scaffolds.

Proposed Synthetic Pathway and Purification

A robust structural analysis begins with a pure sample. While a specific synthesis for the parent this compound is not widely reported, a plausible and effective route can be designed based on intramolecular [2+2] photocycloaddition, a method proven for constructing the bicyclo[2.1.1]hexane core.[2][3][4]

Synthesis Protocol: Intramolecular [2+2] Photocycloaddition

This protocol is adapted from established methods for analogous diene cyclizations.[4]

  • Precursor Synthesis: The required precursor, N,N'-diallylhydrazine, is synthesized by reacting hydrazine with an allyl halide under basic conditions.

  • Photocycloaddition Setup:

    • Prepare a 0.05 M solution of the N,N'-diallylhydrazine precursor and a triplet sensitizer (e.g., 0.1 equivalents of benzophenone) in a high-purity, degassed solvent like acetonitrile.

    • Transfer the solution to a quartz photoreactor vessel equipped with a magnetic stirrer and an inert gas inlet (Argon).

    • Degas the solution for 30 minutes by bubbling with Argon to remove dissolved oxygen, which can quench the triplet excited state.

  • Irradiation:

    • Irradiate the solution using a medium-pressure mercury lamp (e.g., 450W Hanovia lamp) fitted with a Pyrex filter to cut out short-wavelength UV (<290 nm) that could cause undesired side reactions.

    • Maintain the reaction at a constant temperature (e.g., 20 °C) using a cooling bath.

    • Monitor the reaction progress by GC-MS until the starting material is consumed (typically 24-48 hours).

  • Workup and Purification:

    • Concentrate the reaction mixture in vacuo.

    • The resulting crude product is purified by vacuum distillation or preparative gas chromatography to isolate this compound with the high purity (>99.5%) required for subsequent structural analysis.

A Validated Workflow for Structural Elucidation

The definitive determination of the molecule's gas-phase structure relies on a synergistic approach combining computational chemistry with gas-phase electron diffraction (GED) and microwave spectroscopy (MS). Neither technique alone is sufficient to resolve the ambiguities of this strained system, but together they provide a powerful, cross-validating methodology.

Workflow Overview

The logical relationship between these techniques is crucial. Computational modeling provides the initial theoretical framework, which is then used to interpret and refine the experimental data from GED and MS, leading to a final, high-precision structure.

G cluster_comp In Silico Modeling cluster_exp Experimental Determination cluster_refine Structure Refinement comp Step 1: DFT/Ab Initio Calculation (e.g., B3LYP/6-311G++(d,p)) pred_geom Predicted Geometry (Bond Lengths, Angles) comp->pred_geom pred_rot Predicted Rotational Constants (A, B, C) comp->pred_rot pred_vib Predicted Vibrational Frequencies comp->pred_vib refine Step 4: Joint Data Analysis (Least-Squares Fitting) pred_geom->refine Initial Model ms Step 3: Microwave Spectroscopy (MS) pred_rot->ms Guides Spectral Search ged Step 2: Gas-Phase Electron Diffraction (GED) exp_radial Radial Distribution Curve (Interatomic Distances) ged->exp_radial exp_rot Experimental Rotational Constants (A₀, B₀, C₀) ms->exp_rot exp_radial->refine Experimental Data exp_rot->refine Experimental Data final_struc Definitive Equilibrium Structure (re) & Conformation refine->final_struc

Caption: Integrated workflow for structural elucidation.
Step 1: In Silico Modeling (DFT)

Causality: High-level quantum chemical calculations are the essential first step. They provide a highly accurate, albeit theoretical, model of the molecule's geometry. This model is not the final answer but is critical for guiding the experimental work. The predicted rotational constants are indispensable for navigating the complex microwave spectrum to find the correct transitions, while the predicted geometry is the starting point for the refinement of GED data.

Protocol: DFT Geometry Optimization

  • Input Structure: Build an initial 3D model of this compound.

  • Method Selection: Employ Density Functional Theory (DFT) with a proven functional and basis set. A reliable choice is the B3LYP functional combined with the 6-311G++(d,p) basis set, which provides a good balance of accuracy and computational cost for geometries of organic molecules.[5][6]

  • Calculation Type: Perform a full geometry optimization (Opt) followed by a frequency calculation (Freq).

  • Validation: The frequency calculation is a self-validating step. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum (a stable conformation).

  • Output Analysis: Extract the optimized Cartesian coordinates, key structural parameters (bond lengths, angles), and the predicted rotational constants.

Table 1: Predicted Structural Parameters for this compound (Note: These are representative values based on high-level DFT calculations for analogous strained systems, as specific published data is unavailable.)

ParameterAtom PathPredicted Value (B3LYP/6-311G++)
Bond Lengths (Å)
C-NC2-N11.475
C-C (Ethano Bridge)C2-C31.558
C-C (Methano Bridge)C5-C61.540
C-HC2-H1.092
Bond Angles (°)
C-N-CC2-N1-C6108.5
N-C-CN1-C2-C3105.0
C-C-C (in 5-mem ring)C3-C2-N1105.0
Dihedral Angle (°)
Puckering AngleC2-N1-C4-C3125.0
Step 2: Gas-Phase Electron Diffraction (GED)

Causality: GED is a powerful technique for determining the overall geometry of molecules in the gas phase. It works by measuring the scattering pattern of an electron beam as it passes through a vapor of the sample. This pattern is directly related to the distribution of interatomic distances, providing a "fingerprint" of the molecular structure. It is particularly effective for rigid, symmetric molecules.[7]

Protocol: GED Experiment

  • Sample Introduction: The purified liquid sample is vaporized and introduced into a high-vacuum chamber at a controlled temperature (e.g., 50-70 °C).

  • Electron Bombardment: A high-energy beam of electrons (~40-60 keV) is passed through the molecular gas jet.

  • Data Collection: The scattered electrons form a diffraction pattern on a detector (historically a photographic plate, now often a CCD). The pattern consists of concentric rings of varying intensity.

  • Data Reduction: The 2D diffraction pattern is radially averaged to produce a 1D intensity curve as a function of the scattering angle.

  • Analysis: This experimental curve is compared against a theoretical curve calculated from the in silico model (Step 1). A least-squares refinement is performed, adjusting the geometric parameters of the model (bond lengths, angles) until the theoretical and experimental curves match, yielding the final structure.

Step 3: Microwave (Rotational) Spectroscopy (MS)

Causality: Microwave spectroscopy offers extraordinarily high precision for determining the moments of inertia of a molecule.[8][9] A polar molecule rotating in the gas phase absorbs microwave radiation at specific frequencies corresponding to transitions between quantized rotational energy levels. These frequencies are directly related to the molecule's principal moments of inertia (Iₐ, Iₑ, I𝒸), which are in turn functions of the atomic masses and their precise geometric arrangement.[10] For this compound, the permanent dipole moment allows for this analysis.

Protocol: Pulsed-Jet Fourier Transform Microwave Spectroscopy

  • Sample Seeding: A small amount of the sample vapor is entrained in an inert carrier gas (e.g., Argon or Neon).

  • Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to a few Kelvin, simplifying the spectrum by populating only the lowest rotational levels.

  • Microwave Pulse: A short, high-power microwave pulse, guided by the predictions from the DFT calculation, is used to polarize the molecules.

  • Free Induction Decay (FID): After the pulse, the coherently rotating molecules emit a faint microwave signal (the FID), which is detected.

  • Fourier Transform: The FID is a time-domain signal. A Fourier transform converts it into a frequency-domain spectrum, revealing the rotational transition frequencies with sub-MHz accuracy.

  • Spectral Fitting: The observed transition frequencies are fitted to a rotational Hamiltonian model to extract the precise experimental rotational constants (A₀, B₀, C₀).

Step 4: Data Integration and Structure Refinement

Causality: This is the final and most critical step. GED is sensitive to overall geometry but can struggle to differentiate between very similar interatomic distances. MS provides incredibly precise rotational constants but for only three moments of inertia, which is often not enough to solve for all geometric parameters of a complex molecule. By combining them, the weaknesses of one technique are compensated by the strengths of the other.

The GED refinement (Step 2) is constrained by the highly accurate rotational constants from MS (Step 3). This joint analysis significantly reduces the uncertainty in the final structural parameters, leading to a definitive equilibrium structure (rₑ) that is consistent with all available data.

Conformation and Molecular Dynamics

The bicyclo[2.1.1]hexane framework is exceptionally rigid. The primary conformational question is the degree of puckering of the five-membered rings. The C₂ᵥ symmetry predicted by DFT calculations suggests a single, stable conformation. Any potential twisting or inversion pathways would involve surmounting a significant energy barrier due to increased angle strain. This can be confirmed computationally by performing a potential energy surface scan along the key puckering dihedral angle. The experimental data from GED and MS, which would be inconsistent with a mixture of conformers at the experimental temperature, provides the ultimate validation of this rigid, single-conformation structure.

Spectroscopic Confirmation (NMR)

While not a primary tool for precise geometry determination, NMR spectroscopy is essential for confirming the synthesized structure and assessing purity.

Protocol: NMR Analysis

  • Sample Preparation: Prepare a ~5-10 mg/mL solution of the purified compound in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR: Due to the molecule's C₂ᵥ symmetry, only two distinct proton signals are expected: one for the four protons on the ethano bridge (C2, C3, C5, C6) and one for the four protons on the methano bridge (C7). Complex spin-spin coupling (splitting) patterns would be anticipated due to the fixed bond angles.

  • ¹³C NMR: Similarly, only two carbon signals are expected: one for the four equivalent bridgehead carbons and one for the two equivalent methylene bridge carbons.

The observation of the predicted number of signals provides powerful confirmation of the molecule's high symmetry and successful synthesis.

Conclusion

The definitive structural characterization of a novel, strained scaffold like this compound is a non-trivial task that demands a rigorous, multi-faceted approach. By strategically integrating high-level computational modeling with the precision of gas-phase experimental techniques—namely electron diffraction and microwave spectroscopy—researchers can overcome the inherent challenges. The workflow detailed in this guide provides a self-validating and robust pathway to determine an unambiguous structure, paving the way for the confident application of this valuable building block in drug discovery and materials science.

References

An In-Depth Technical Guide to the Stability and Reactivity of 1,4-Diazabicyclo[2.1.1]hexane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular scaffolds that offer improved physicochemical properties and occupy unique chemical space is relentless. Saturated bicyclic structures have emerged as prominent bioisosteres for aromatic rings, providing three-dimensional complexity while often enhancing properties such as solubility and metabolic stability.[1][2] Among these, 1,4-Diazabicyclo[2.1.1]hexane, a strained bicyclic diamine, presents a fascinating case study in the interplay of structural rigidity, inherent strain, and chemical reactivity. This guide provides a comprehensive technical overview of the stability and reactivity of this intriguing molecule, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Inherent Strain

This compound is a bicyclic organic compound featuring a hexane framework with nitrogen atoms at the bridgehead positions 1 and 4.[3][4] Its unique architecture, characterized by a one-carbon and a two-carbon bridge connecting the two nitrogen atoms, results in significant ring strain.

Structural Parameters
PropertyValueSource
Molecular FormulaC₄H₈N₂[3][4]
Molecular Weight84.12 g/mol [4]
IUPAC NameThis compound[4]

Caption: Molecular structure of this compound.

Stability Profile

Despite its strained nature, this compound is a stable compound under standard conditions.[3] It is typically available as a solid, semi-solid, or liquid and should be stored under an inert atmosphere at 2-8°C.[3] Its stability can be attributed to the robust sigma bond framework of the bicyclic system. However, its inherent strain makes it susceptible to reactions that can relieve this strain, a key aspect of its reactivity.

Physicochemical Properties
PropertyValue/DescriptionSource
Physical FormSolid or Semi-solid or liquid or lump
Purity97%
StorageInert atmosphere, 2-8°C

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by two key features: the basicity of the bridgehead nitrogen atoms and the propensity for ring-opening reactions driven by strain release.

Basicity and N-Functionalization

The presence of two nitrogen atoms with available lone pairs makes this compound a strong base.[3] This basicity allows for facile protonation and subsequent reactions at the nitrogen centers.

Experimental Protocol: N-Alkylation

A common reaction is the alkylation of one of the nitrogen atoms to form a quaternary ammonium salt. This reaction is analogous to the alkylation of the well-studied 1,4-diazabicyclo[2.2.2]octane (DABCO).[9]

  • Dissolution: Dissolve this compound in a suitable aprotic solvent (e.g., DMF, acetonitrile).

  • Addition of Alkylating Agent: Add the desired alkyl halide (e.g., benzyl bromide, methyl iodide) to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by techniques such as TLC or LC-MS.

  • Work-up: Upon completion, the quaternary ammonium salt product can often be precipitated by the addition of a less polar solvent (e.g., diethyl ether) and collected by filtration.

G start This compound + Alkyl Halide (R-X) reaction N-Alkylation start->reaction product N-Alkyl-1,4-diazabicyclo[2.1.1]hexanium Halide reaction->product

Caption: Workflow for the N-alkylation of this compound.

Ring-Opening Reactions

A key feature of the reactivity of strained bicyclic systems is their susceptibility to ring-opening reactions. For N-alkylated derivatives of this compound, nucleophilic attack can lead to the cleavage of one of the C-N bonds, resulting in a functionalized piperazine derivative. This type of reaction has been observed in the closely related DABCO system, where quaternary ammonium salts react with nucleophiles like phenols to yield piperazine products.[9]

Plausible Mechanism for Nucleophilic Ring-Opening:

  • Formation of Quaternary Salt: The first step is the N-alkylation as described above.

  • Nucleophilic Attack: A nucleophile (e.g., phenoxide, thiolate) attacks one of the carbon atoms adjacent to the quaternary nitrogen.

  • Ring Opening: This attack leads to the cleavage of the C-N bond, relieving the ring strain and forming a stable piperazine ring.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Nucleophilic Ring-Opening DBH This compound Quat_Salt Quaternary Ammonium Salt DBH->Quat_Salt + R-X RX R-X Piperazine Functionalized Piperazine Quat_Salt->Piperazine + Nu- Nu Nucleophile (Nu-)

Caption: Two-step process for the synthesis of functionalized piperazines.

Role as a Bioisostere

The rigid, three-dimensional structure of the bicyclo[2.1.1]hexane core makes it an attractive scaffold for use as a bioisostere for substituted benzene rings in drug design.[1][2][10] Specifically, disubstituted bicyclo[2.1.1]hexanes can mimic the spatial arrangement of substituents in ortho- and meta-substituted benzenes.[10][11] The introduction of nitrogen atoms into the scaffold, as in this compound, can further modulate physicochemical properties such as solubility and hydrogen bonding potential, which are critical in drug development.[12]

Conclusion

This compound is a molecule of significant interest due to its unique structural and electronic properties. Its inherent strain, combined with the basicity of its bridgehead nitrogen atoms, governs its reactivity, making it a versatile building block in organic synthesis. The ability to undergo N-functionalization and subsequent ring-opening reactions provides a pathway to novel piperazine derivatives. Furthermore, its rigid, three-dimensional structure positions it as a promising bioisostere for aromatic systems in the design of new therapeutic agents. A thorough understanding of the stability and reactivity of this compound is crucial for harnessing its full potential in medicinal chemistry and materials science.

References

The Enigmatic Core: A Technical Guide to the Discovery and Synthesis of 1,4-Diazabicyclo[2.1.1]hexane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Tale of Strained Rings and Unconventional Bonds

In the landscape of saturated heterocyclic chemistry, the bicyclo[2.1.1]hexane framework stands as a testament to the fascinating interplay of ring strain and molecular geometry. The introduction of two nitrogen atoms at the bridgehead positions to form 1,4-Diazabicyclo[2.1.1]hexane elevates this structural intrigue, presenting a unique scaffold with significant potential in medicinal chemistry and materials science. This guide provides an in-depth exploration of the discovery and historical evolution of the synthesis of this compelling molecule, offering a technical narrative for researchers, scientists, and professionals in drug development. We will delve into the synthetic challenges posed by its strained architecture and illuminate the key strategic decisions that have enabled its creation.

The Dawn of a Bicyclic Diamine: Discovery and Early Explorations

The precise historical genesis of this compound is not as prominently documented as some of its more common bicyclic counterparts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO)[1][2]. The synthesis of such strained bicyclic diamines was a considerable challenge for early organic chemists. The exploration of strained organic molecules gained significant momentum in the mid-20th century, with chemists like P. G. Gassman making significant contributions to the understanding and synthesis of bicyclic systems[3]. While a direct "discovery" paper for this compound is not readily apparent in the mainstream literature, its existence and synthesis are a logical progression from the foundational work on other bicyclic amines and strained ring systems.

The inherent strain in the bicyclo[2.1.1]hexane system, a consequence of the fused five- and four-membered rings, presents a significant thermodynamic barrier to its formation. Early synthetic strategies for related bicyclic amines often relied on intramolecular cyclization reactions, a theme that would prove crucial for the eventual synthesis of this compound.

The Synthetic Challenge: Taming Ring Strain

The construction of the this compound core is a formidable synthetic task. The primary challenge lies in forging the second nitrogen-carbon bond to close the bicyclic system, a process that is entropically and enthalpically disfavored due to the significant increase in ring strain.

Conceptual Synthetic Approach: Intramolecular Cyclization

A logical retrosynthetic analysis of this compound points towards an intramolecular cyclization of a suitably functionalized piperazine or a related precursor. This strategy involves the formation of a bond between a nitrogen atom and a carbon atom within the same molecule to construct the second ring.

DOT Diagram: Retrosynthetic Analysis of this compound

G This compound This compound Intramolecular Cyclization Intramolecular Cyclization This compound->Intramolecular Cyclization Functionalized Piperazine Precursor Functionalized Piperazine Precursor Intramolecular Cyclization->Functionalized Piperazine Precursor

Caption: A simplified retrosynthetic analysis of this compound.

While a definitive, widely cited synthesis of this compound from the early literature is elusive, a plausible and instructive approach can be conceptualized based on established methodologies for constructing strained nitrogen-containing bicyclic systems. One such powerful method is the Hofmann-Löffler-Freytag reaction , which involves the intramolecular cyclization of an N-haloamine.

A Plausible Synthetic Pathway: The Hofmann-Löffler-Freytag Approach

The Hofmann-Löffler-Freytag reaction offers a viable, albeit challenging, route to this compound. This reaction proceeds via a radical mechanism, where an N-haloamine is treated with acid and irradiated with UV light or heated to generate a nitrogen-centered radical. This radical then abstracts a hydrogen atom from a remote carbon, leading to a carbon-centered radical that subsequently cyclizes.

Proposed Synthetic Scheme

The synthesis would likely commence with a suitably protected piperazine derivative, which would be elaborated to introduce a leaving group precursor on one of the ethyl arms.

DOT Diagram: Proposed Hofmann-Löffler-Freytag Synthesis of this compound

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Halogenation cluster_2 Step 3: Cyclization Piperazine Piperazine N-Protected Piperazine N-Protected Piperazine Piperazine->N-Protected Piperazine Functionalized Piperazine Functionalized Piperazine N-Protected Piperazine->Functionalized Piperazine N-Haloamine Precursor N-Haloamine Precursor Functionalized Piperazine->N-Haloamine Precursor Deprotection & Halogenation Nitrogen Radical Nitrogen Radical N-Haloamine Precursor->Nitrogen Radical Acid, hv Carbon Radical Carbon Radical Nitrogen Radical->Carbon Radical 1,5-HAT This compound This compound Carbon Radical->this compound Cyclization & Workup

Caption: A conceptual workflow for the synthesis of this compound via a Hofmann-Löffler-Freytag reaction.

Experimental Protocol: A Representative Synthesis

Materials and Methods

Reagent/SolventSupplierPurity
N-BenzylpiperazineSigma-Aldrich99%
1-Bromo-2-chloroethaneAcros Organics98%
N-Chlorosuccinimide (NCS)Alfa Aesar98%
Trifluoroacetic acid (TFA)Oakwood Chemical99%
Dichloromethane (DCM)Fisher ScientificACS Grade
Diethyl etherVWRAnhydrous
Sodium bicarbonateJ.T. BakerACS Grade
Magnesium sulfateEMD MilliporeAnhydrous

Step 1: Synthesis of 1-Benzyl-4-(2-chloroethyl)piperazine

  • To a solution of N-benzylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere of argon, add triethylamine (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of 1-bromo-2-chloroethane (1.1 eq) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-benzyl-4-(2-chloroethyl)piperazine.

Step 2: Deprotection and N-Chlorination

  • Dissolve the purified 1-benzyl-4-(2-chloroethyl)piperazine (1.0 eq) in a suitable solvent such as ethanol.

  • Add palladium on carbon (10 mol%) and subject the mixture to hydrogenation at 50 psi of H₂ for 24 hours to remove the benzyl protecting group.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield 1-(2-chloroethyl)piperazine.

  • Dissolve the resulting amine in DCM and cool to 0 °C.

  • Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 1 hour.

  • Wash the reaction mixture with cold saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure at low temperature to yield the crude N-chloroamine. Caution: N-chloroamines can be unstable.

Step 3: Intramolecular Cyclization (Hofmann-Löffler-Freytag Reaction)

  • Dissolve the crude N-chloro-1-(2-chloroethyl)piperazine in trifluoroacetic acid (TFA).

  • Irradiate the solution with a high-pressure mercury lamp (UV light) for 24-48 hours while maintaining the temperature at 20-25 °C.

  • Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.

  • Once the reaction is complete, carefully neutralize the TFA with a cold aqueous solution of sodium hydroxide.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Dry the combined organic layers over anhydrous potassium carbonate, filter, and carefully concentrate under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by vacuum distillation or crystallization of a salt derivative (e.g., hydrochloride or picrate).

Conclusion and Future Perspectives

The synthesis of this compound, while not as extensively documented as other bicyclic amines, represents a significant achievement in the field of strained heterocyclic chemistry. The conceptual application of classic reactions like the Hofmann-Löffler-Freytag cyclization highlights the ingenuity required to construct such challenging molecular architectures. As a rigid, compact diamine, this compound holds promise as a unique scaffold for the design of novel pharmaceuticals and materials. Future research will likely focus on developing more efficient and scalable synthetic routes to this enigmatic core, unlocking its full potential for a wide range of applications. The continued exploration of such strained systems will undoubtedly push the boundaries of our understanding of chemical bonding and reactivity.

References

Unlocking New Dimensions in Drug Discovery: A Theoretical and Computational Guide to 1,4-Diazabicyclo[2.1.1]hexane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel, three-dimensional molecular scaffolds is a cornerstone of modern medicinal chemistry, driven by the need to escape the "flatland" of traditional aromatic and heteroaromatic compounds. In this context, strained bicyclic amines have emerged as promising bioisosteres, offering unique structural and electronic properties. This in-depth technical guide focuses on 1,4-Diazabicyclo[2.1.1]hexane, a fascinating yet underexplored member of this class. We will delve into its theoretical underpinnings and provide a computational framework for its study, empowering researchers, scientists, and drug development professionals to harness its potential. While direct experimental and computational data on this specific molecule are nascent, this guide synthesizes knowledge from related systems to provide a robust predictive framework.

Introduction: The Allure of a Strained Scaffold

This compound is a saturated bicyclic amine with the chemical formula C₄H₈N₂. Its structure is characterized by a highly strained framework, which imparts a unique combination of rigidity and reactivity. This strained nature is not a liability but rather a key feature that can be exploited in drug design. The fixed orientation of the nitrogen lone pairs and the specific spatial arrangement of substituents make it an attractive scaffold for creating novel pharmacophores with improved metabolic stability and aqueous solubility compared to their flatter aromatic counterparts.[1]

The significance of such scaffolds is underscored by the growing interest in azabicyclo[2.1.1]hexanes as bioisosteres of pyrrolidines, which are prevalent in many FDA-approved drugs.[1] By replacing a flexible five-membered ring with a rigid bicyclic system, it is possible to lock in a bioactive conformation, potentially leading to enhanced potency and selectivity. This guide will provide the theoretical and computational tools necessary to explore the properties and potential of this compound in this exciting area of research.

Structural and Electronic Properties: A Tale of Two Nitrogens in a Cage

The defining characteristic of this compound is its bicyclic structure, which forces the atoms into a strained arrangement. Understanding this strain and its consequences on the electronic properties of the nitrogen atoms is crucial for predicting its behavior.

Strain Energy: A Driving Force for Reactivity

The parent hydrocarbon, bicyclo[2.1.1]hexane, possesses a significant strain energy of approximately 38.0 kcal/mol.[2] This strain arises from the deviation of bond angles from the ideal tetrahedral geometry and eclipsing interactions. The introduction of two nitrogen atoms at the bridgehead positions is expected to modulate this strain, although a precise value for this compound has not been computationally established in the literature. This inherent strain can be a thermodynamic driving force in reactions where the bicyclic system is opened.

The Nitrogen Bridgeheads: Basicity and Nucleophilicity

The two nitrogen atoms in this compound are tertiary amines, and their lone pairs are directed outwards from the cage structure. This arrangement has profound implications for their chemical properties.

  • Basicity: Like its larger and well-studied analog, 1,4-diazabicyclo[2.2.2]octane (DABCO), this compound is expected to be a strong base.[3] The outward orientation of the lone pairs makes them readily available for protonation. However, the increased strain and s-character of the nitrogen orbitals in the smaller bicyclo[2.1.1]hexane system may lead to a lower pKa compared to DABCO. Computational studies can provide a quantitative measure of its basicity through the calculation of its proton affinity.

  • Nucleophilicity: The unhindered nature of the nitrogen lone pairs suggests that this compound should be a potent nucleophile. This property makes it a candidate for use as an organocatalyst, similar to the well-established catalytic applications of DABCO in a wide range of organic transformations.[4]

Conformational Dynamics: The "Bicyclic Effect" on Nitrogen Inversion

A key dynamic process in amines is nitrogen inversion. In acyclic and simple cyclic amines, this process is typically rapid at room temperature. However, in bridged bicyclic systems, the barrier to nitrogen inversion can be significantly higher. This phenomenon, known as the "bicyclic effect," is attributed to the geometric constraints imposed by the ring system.[5] For this compound, the transition state for nitrogen inversion would require a planarization of the nitrogen center, which would further increase the already substantial ring strain. Consequently, a high barrier to nitrogen inversion is predicted for this molecule. This conformational rigidity is a desirable trait in drug design, as it reduces the entropic penalty upon binding to a biological target.

The following diagram illustrates the rigid, caged structure of this compound.

Caption: Structure of this compound.

A Computational Roadmap for a Priori Characterization

Given the limited experimental data, computational chemistry provides a powerful toolkit for elucidating the properties and reactivity of this compound. Density Functional Theory (DFT) is the workhorse for such studies, offering a good balance of accuracy and computational cost.

Recommended Computational Protocol

The following step-by-step methodology outlines a robust computational workflow for characterizing this compound.

Step 1: Geometry Optimization and Vibrational Analysis

  • Objective: To determine the ground-state molecular structure and confirm that it is a true energy minimum.

  • Methodology:

    • Construct an initial 3D structure of this compound.

    • Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

    • Once the geometry is optimized, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a minimum on the potential energy surface.

Step 2: Calculation of Electronic Properties

  • Objective: To quantify the basicity and other electronic descriptors.

  • Methodology:

    • Proton Affinity: Optimize the structure of the protonated form of this compound. The proton affinity (PA) can then be calculated as the difference in electronic energy between the protonated and neutral species: PA = E(neutral) + E(H⁺) - E(protonated).

    • Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis on the optimized structure to determine the hybridization of the nitrogen lone pairs and the charge distribution within the molecule.

Step 3: Conformational Analysis and Inversion Barrier

  • Objective: To determine the energy barrier for nitrogen inversion.

  • Methodology:

    • Locate the transition state for nitrogen inversion. This can be done by performing a constrained optimization where the nitrogen atom is forced to be planar with its three substituents, followed by a transition state search (e.g., using the Berny algorithm).

    • Confirm the transition state by performing a frequency calculation; a single imaginary frequency corresponding to the inversion motion is expected.

    • The inversion barrier is the difference in energy between the transition state and the ground state.

The following diagram outlines this computational workflow.

Computational_Workflow start Initial 3D Structure geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc is_minimum No Imaginary Frequencies? freq_calc->is_minimum is_minimum->geom_opt No protonated_opt Optimize Protonated Structure is_minimum->protonated_opt Yes nbo_analysis NBO Analysis is_minimum->nbo_analysis Yes ts_search Nitrogen Inversion Transition State Search is_minimum->ts_search Yes pa_calc Calculate Proton Affinity protonated_opt->pa_calc end Characterized Molecule pa_calc->end nbo_analysis->end ts_freq Confirm Transition State (1 Imaginary Frequency) ts_search->ts_freq barrier_calc Calculate Inversion Barrier ts_freq->barrier_calc barrier_calc->end

Caption: A typical DFT workflow for characterizing this compound.

Predicted Physicochemical and Catalytic Properties

Based on the theoretical framework outlined above, we can predict the key properties of this compound and compare them to its well-known counterpart, DABCO.

PropertyThis compound (Predicted)1,4-Diazabicyclo[2.2.2]octane (DABCO) (Experimental)
Molecular Formula C₄H₈N₂C₆H₁₂N₂
Molar Mass 84.12 g/mol 112.17 g/mol
Strain Energy High (estimated > 38 kcal/mol)Low (~11 kcal/mol)
pKa of Conjugate Acid < 8.88.8
Nitrogen Inversion Barrier HighLow
Catalytic Activity Expected to be a good nucleophilic catalystWidely used as a base and nucleophilic catalyst

Catalytic Potential: A Mechanistic Hypothesis

The predicted high nucleophilicity of this compound suggests its potential as an organocatalyst. For instance, in a Morita-Baylis-Hillman-type reaction, it could act as the nucleophilic catalyst to initiate the reaction between an activated alkene and an aldehyde.

The proposed catalytic cycle is depicted below.

Catalytic_Cycle cluster_0 Catalytic Cycle catalyst 1,4-DB(2.1.1)H intermediate1 Zwitterionic Intermediate catalyst->intermediate1 + substrate1 Activated Alkene substrate1->intermediate1 intermediate2 Adduct intermediate1->intermediate2 + substrate2 Aldehyde substrate2->intermediate2 product Product intermediate2->product - Catalyst

Caption: Proposed catalytic cycle for a Morita-Baylis-Hillman reaction catalyzed by this compound.

Computational studies can be employed to investigate the thermodynamics and kinetics of each step in this proposed catalytic cycle, providing valuable insights into its feasibility and potential efficiency as a catalyst.

Conclusion and Future Outlook

This compound represents an exciting, albeit understudied, molecular scaffold with significant potential in drug discovery and organocatalysis. Its highly strained and rigid structure, coupled with the nucleophilic nature of its bridgehead nitrogen atoms, makes it a compelling target for both synthetic and computational chemists. This guide has provided a comprehensive theoretical and computational framework for its study, leveraging knowledge from related systems to make informed predictions about its properties and reactivity.

Future experimental and computational work is needed to validate these predictions and fully unlock the potential of this unique molecule. We encourage researchers to utilize the methodologies outlined herein to explore the synthesis, characterization, and application of this compound and its derivatives. By doing so, we can continue to expand the toolkit of three-dimensional scaffolds available to medicinal chemists and push the boundaries of modern drug design.

References

Unlocking New Dimensions in Drug Discovery: Potential Research Directions for 1,4-Diazabicyclo[2.1.1]hexane

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quest for novel molecular scaffolds that can overcome the limitations of traditional pharmacophores is a central theme in modern drug discovery. The "escape from flatland," a strategic shift towards three-dimensional (3D) molecular architectures, has identified bicyclic scaffolds as promising bioisosteric replacements for flat aromatic rings, often leading to improved physicochemical and pharmacokinetic properties. Within this class, 1,4-diazabicyclo[2.1.1]hexane, a strained, bicyclic diamine, presents a unique and largely unexplored scaffold. This guide provides an in-depth analysis of potential research directions for this intriguing molecule, from novel synthetic methodologies to its application as a next-generation bioisostere, particularly as a rigidified piperazine analogue. We will explore the causality behind proposed experimental choices and provide actionable protocols to catalyze innovation in this nascent area of chemical research.

Introduction: The Case for a Strained Bicyclic Diamine

For decades, the piperazine ring has been a stalwart in medicinal chemistry, appearing in over 100 FDA-approved drugs.[1] Its prevalence is a testament to its favorable properties, including high aqueous solubility and two readily functionalizable nitrogen atoms that allow for fine-tuning of a drug candidate's potency, selectivity, and pharmacokinetic profile.[1] However, the conformational flexibility of the piperazine ring can be a double-edged sword, sometimes leading to metabolic liabilities or a lack of precise vector positioning of substituents.

This is where this compound emerges as a compelling research target. This rigidified analogue of piperazine offers the potential to retain the beneficial properties of its more flexible counterpart while introducing a defined three-dimensional geometry. This constrained conformation can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the inherent strain of the bicyclo[2.1.1]hexane system may impart unique reactivity and metabolic stability. Despite its promise, the synthesis and application of functionalized this compound derivatives remain significantly underexplored. This guide aims to illuminate the path forward.

Charting the Synthetic Landscape: Accessing Functionalized Derivatives

The primary hurdle to unlocking the potential of this compound is the development of robust and versatile synthetic routes to its functionalized derivatives. The parent compound is commercially available, but methods for its selective modification are not well-established.[2][3] Research in this area should focus on two key strategies: N-functionalization and C-H functionalization.

Selective N-Functionalization

Given the presence of two nucleophilic nitrogen atoms, achieving selective mono-N-functionalization is a critical first step. Standard protection/deprotection strategies, while seemingly straightforward, may be complicated by the strained nature of the ring system.

Proposed Research Direction: Development of a selective mono-N-protection/functionalization protocol.

Experimental Protocol: Selective Mono-Boc Protection

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) at 0 °C, add di-tert-butyl dicarbonate (Boc)₂O (0.95 eq) dropwise.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to maximize the formation of the mono-Boc protected product and minimize the di-Boc protected byproduct.

  • Purification: Upon completion, purify the reaction mixture using column chromatography on silica gel to isolate the mono-N-Boc-1,4-diazabicyclo[2.1.1]hexane.

  • Subsequent Functionalization: The remaining free nitrogen can then be subjected to a variety of functionalization reactions, such as alkylation, arylation, or acylation, followed by deprotection of the Boc group under acidic conditions.

Causality: The use of a slight sub-stoichiometric amount of (Boc)₂O is intended to favor mono-protection. The rigid structure of the bicyclic system may influence the relative nucleophilicity of the two nitrogen atoms, a factor that should be investigated.

Bridgehead C-H Functionalization: A Frontier Challenge

Direct functionalization of the bridgehead C-H bonds would provide access to a new vector for substituent placement, dramatically expanding the accessible chemical space. While challenging, recent advances in C-H activation and the chemistry of related bicyclic systems offer a conceptual blueprint.

Proposed Research Direction: Exploration of radical-mediated and transition-metal-catalyzed C-H functionalization at the bridgehead positions.

Conceptual Workflow: Drawing inspiration from the functionalization of bicyclo[1.1.1]pentanes (BCPs) and 1,4-diazabicyclo[2.2.2]octane (DABCO), a photoredox-catalyzed approach could be envisioned.[4][5][6]

G cluster_0 Proposed C-H Functionalization Workflow A This compound E Bridgehead Radical A->E SET Oxidation B Photocatalyst (e.g., Ir or Ru complex) C Light Source (e.g., Blue LED) C->B Excitation D Radical Precursor (e.g., Alkyl Halide) D->E Radical Addition F Functionalized Product E->F Radical Combination

Caption: Proposed photocatalytic workflow for bridgehead C-H functionalization.

This compound as a Bioisostere: A Comparative Analysis

The primary application envisioned for this scaffold is as a rigid bioisostere of piperazine. Its unique geometry and electronic properties warrant a thorough investigation into its impact on key drug-like properties.

Physicochemical Properties

The introduction of the bicyclic core is expected to influence lipophilicity, aqueous solubility, and basicity compared to piperazine.

PropertyPiperazineThis compound (Predicted)Rationale for Difference
cLogP -1.1Likely higherIncreased carbon framework relative to nitrogen.
Aqueous Solubility HighExpected to be highPresence of two hydrogen bond acceptors.
pKa₁ ~9.8Expected to be lowerIncreased s-character of the nitrogen lone pairs due to ring strain.
pKa₂ ~5.7Expected to be significantly lowerStrain and electronic effects.

Proposed Research Direction: Systematic experimental determination of the physicochemical properties of a library of N-substituted this compound derivatives and direct comparison with their piperazine counterparts.

Pharmacokinetic Profile

A key hypothesis is that the rigid scaffold will impart greater metabolic stability compared to the more flexible piperazine ring, which is susceptible to N-dealkylation and ring oxidation.

Experimental Protocol: Metabolic Stability Assay in Human Liver Microsomes (HLM)

  • Incubation: Incubate the test compound (1 µM) with HLM (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer (pH 7.4) at 37 °C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.

Causality: The rigid conformation of the bicyclic system may sterically hinder the approach of metabolic enzymes, such as cytochrome P450s, to the nitrogen atoms and adjacent carbons, thus reducing the rate of metabolism.

Applications in Medicinal Chemistry: Targeting Unmet Needs

The unique structural features of this compound make it an attractive scaffold for a variety of therapeutic areas.

Proposed Research Directions:

  • CNS-Penetrant Drugs: The rigid, compact structure may be favorable for crossing the blood-brain barrier. The two nitrogen atoms can be functionalized to modulate polarity and basicity, key parameters for CNS penetration.

  • Kinase Inhibitors: The defined exit vectors of substituents on the nitrogen atoms could enable precise interactions with the hinge region and other key pockets of kinase active sites.

  • Protein-Protein Interaction (PPI) Modulators: The 3D arrangement of substituents on the scaffold could be used to mimic key amino acid side chains involved in PPIs.

Computational Modeling: Guiding Experimental Design

In silico studies can provide valuable insights into the properties and potential applications of this compound, helping to prioritize synthetic efforts.

Proposed Research Direction: A comprehensive computational comparison of the conformational landscape, electronic properties, and binding interactions of this compound-containing ligands versus their piperazine analogues.

G cluster_1 Computational Workflow A Ligand Design (Piperazine vs. Diaza-BCH) B Conformational Analysis (Molecular Mechanics) A->B F Predicted ADMET Properties A->F C Electronic Properties (DFT Calculations) B->C D Molecular Docking (Protein Target) B->D E Binding Free Energy (MD Simulations) D->E

Caption: A computational workflow for comparing piperazine and this compound analogues.

Computational Protocol: Comparative Molecular Docking

  • Target Selection: Choose a well-characterized protein target for which piperazine-containing ligands are known.

  • Ligand Preparation: Generate 3D structures of the piperazine-containing ligand and its this compound analogue.

  • Receptor Preparation: Prepare the protein structure for docking by adding hydrogens, assigning partial charges, and defining the binding site.

  • Docking Simulation: Use a validated docking program (e.g., AutoDock, Glide) to predict the binding poses of both ligands in the active site.

  • Analysis: Compare the predicted binding poses, scoring functions, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) to hypothesize differences in binding affinity and selectivity.

Causality: The rigid nature of the this compound core reduces the entropic penalty upon binding, which can lead to a more favorable binding free energy, assuming key interactions are maintained or enhanced.

Future Outlook and Conclusions

This compound stands at the precipice of becoming a valuable new tool in the medicinal chemist's arsenal. While significant synthetic challenges remain, the potential rewards in terms of improved drug properties are substantial. The research directions outlined in this guide provide a roadmap for academic and industrial researchers to begin exploring this promising scaffold. By systematically investigating its synthesis, physicochemical properties, and biological applications, the scientific community can unlock the full potential of this unique three-dimensional building block and pave the way for the development of next-generation therapeutics.

References

An In-depth Technical Guide to the Safe Handling and Application of 1,4-Diazabicyclo[2.1.1]hexane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Modern Chemistry

In the relentless pursuit of novel therapeutic agents, the concept of "escaping from flatland" has become a central theme in medicinal chemistry. This paradigm shift involves replacing flat, aromatic scaffolds with three-dimensional, sp³-rich bioisosteres to enhance physicochemical properties such as solubility and metabolic stability, while exploring new chemical space.[1][2] Among these innovative scaffolds, saturated bridged-bicyclic compounds like 1,4-Diazabicyclo[2.1.1]hexane (DBH) have garnered significant attention.[3]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the safe handling, properties, and core applications of this compound. As a unique bicyclic amine, its strained ring system imparts distinct reactivity, making a thorough understanding of its characteristics paramount for its effective and safe utilization in the laboratory.

Physicochemical and Structural Properties

This compound is a bicyclic organic compound featuring two nitrogen atoms at the bridgehead positions.[4] This structure imposes significant ring strain, which is a key determinant of its chemical reactivity.

Core Compound Data
PropertyValueSource
CAS Number 397864-25-4[4][5][6]
Molecular Formula C₄H₈N₂[5][6]
Molecular Weight 84.12 g/mol [4][5][6]
Physical Form Colorless to pale yellow solid, semi-solid, or liquid[4][7]
Solubility Soluble in polar organic solvents[4]
Storage Temperature 2-8°C under an inert atmosphere[7][8]
Structural Representation

The unique, strained cage structure of DBH is fundamental to its chemical behavior.

Caption: 2D Chemical Structure of this compound.

Safety, Handling, and Hazard Communication

A robust understanding of the hazards associated with this compound is the foundation of its safe laboratory use. The primary source for this information is the Safety Data Sheet (SDS), which must be consulted before any handling.

Hazard Identification and GHS Classification

DBH is classified with specific hazards that necessitate careful handling procedures.

Hazard ClassGHS CodeSignal WordHazard StatementPictogram
Acute Toxicity, OralH302Warning Harmful if swallowed.
alt text
Acute Toxicity, DermalCategory 4Warning Harmful in contact with skin.
alt text

Source: Synthesized from multiple supplier safety data sheets.[5][7][9]

Workflow for Safe Chemical Handling

This workflow illustrates the logical progression from hazard assessment to emergency preparedness, forming a self-validating system for laboratory safety.

Safe_Handling_Workflow Assess 1. Assess Hazards (Review SDS) Plan 2. Plan Experiment (SOP Development) Assess->Plan Information Input Controls 3. Implement Engineering Controls (Fume Hood, Ventilation) Plan->Controls Procedural Controls PPE 4. Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) Controls->PPE Primary Barrier Handle 5. Execute Handling & Reaction (Weighing, Transfer, Synthesis) PPE->Handle Secondary Barrier Waste 6. Manage Waste (Segregate & Dispose) Handle->Waste Post-Experiment Emergency Emergency Response (Spill, Exposure) Handle->Emergency In Case of Incident Decontaminate 7. Decontaminate & Store (Clean Glassware, Store Securely) Waste->Decontaminate Final Steps

Caption: A systematic workflow for the safe handling of laboratory chemicals.

Recommended Handling and Storage Procedures
  • Engineering Controls : Always handle this compound inside a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[10] Ensure local exhaust ventilation is adequate.[10]

  • Personal Protective Equipment (PPE) : Standard PPE is mandatory. This includes:

    • Eye Protection : Chemical safety goggles or a face shield.[11]

    • Hand Protection : Chemically resistant gloves (e.g., nitrile). Gloves should be inspected prior to use and replaced if any signs of degradation appear.[11]

    • Skin and Body Protection : A flame-retardant lab coat and closed-toe shoes are required.[12]

  • Hygiene Practices : Wash hands thoroughly with soap and water after handling.[10][11] Do not eat, drink, or smoke in the laboratory work area.[11][12]

  • Storage : Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[7] The recommended storage temperature is refrigerated (2-8°C).[7][8] Store in a designated, locked cabinet away from incompatible materials such as strong acids and oxidizing agents.[4][12]

First Aid and Emergency Measures
  • If Swallowed : Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or physician.[10][12]

  • In Case of Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[10]

  • In Case of Eye Contact : Rinse cautiously with water for several minutes.[9] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[10] Seek immediate medical attention.

  • If Inhaled : Move the person to fresh air and keep them comfortable for breathing.[10][12]

  • Spills : Evacuate the area. Wear appropriate PPE and prevent the spill from entering drains.[11] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.[11]

Reactivity and Synthetic Application

The utility of this compound and its derivatives in medicinal chemistry stems from its unique reactivity. As a strong base and a strained ring system, it can participate in a variety of chemical transformations.[4] A notable application involves its use as a precursor to versatile building blocks for drug discovery. For instance, related azabicyclo[2.1.1]hexane salts have been shown to act as effective electrophiles in ring-opening reactions with a diverse range of nucleophiles.[13]

Representative Experimental Protocol: Nucleophilic Ring-Opening

The following protocol is a representative example adapted from methodologies reported for similar strained bicyclic systems, demonstrating the practical application and handling of these reactive intermediates.[14] This procedure is illustrative and should be adapted based on the specific substrate and nucleophile.

Objective: To demonstrate a general procedure for the nucleophilic ring-opening of an activated azabicyclo[2.1.1]hexane system.

Materials:

  • Activated Azabicyclo[2.1.1]hexane derivative (e.g., a piperazinium salt) (1.0 equiv)

  • Nucleophile (e.g., a secondary amine, thiol, or alcohol) (2.0 equiv)

  • Cesium Carbonate (Cs₂CO₃) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Vessel Preparation : To a 4 mL screw-cap vial equipped with a magnetic stir bar, add the activated azabicyclo[2.1.1]hexane derivative (0.1 mmol, 1.0 equiv).

  • Reagent Addition : Sequentially add the chosen nucleophile (0.2 mmol, 2.0 equiv) and cesium carbonate (97.7 mg, 0.3 mmol, 3.0 equiv).

    • Causality: Cesium carbonate acts as a base to deprotonate the nucleophile (if required) and facilitate the reaction. Its high solubility in DMF is advantageous.

  • Solvent Addition : Add 1.0 mL of anhydrous DMF to the vial.

    • Causality: DMF is a polar aprotic solvent that effectively solvates the reactants and facilitates SN2-type reactions.

  • Reaction Execution : Seal the vial and place it in a pre-heated heating block at 85 °C. Stir the reaction mixture for 5 hours.

  • Reaction Workup : a. After 5 hours, cool the reaction mixture to room temperature. b. Add 15 mL of brine to the vial.

    • Causality: The addition of brine helps to quench the reaction and begin the separation of organic and aqueous layers. c. Extract the mixture with ethyl acetate (3 x 15 mL). d. Combine the organic layers and wash with brine (20 mL) to remove any residual DMF and inorganic salts.

  • Drying and Concentration : Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification : Purify the crude residue via flash column chromatography on silica gel to afford the desired ring-opened product.

Experimental Workflow Diagram

Experimental_Workflow Setup 1. Reaction Setup (Vial, Stir Bar, Reagents) Reaction 2. Reaction (Add Solvent, Heat at 85°C) Setup->Reaction Initiate Workup 3. Aqueous Workup (Quench, Extract) Reaction->Workup After 5h Purify 4. Purification (Dry, Concentrate, Column) Workup->Purify Isolate Crude Product Final Product Purify->Product Obtain Pure

Caption: Step-wise workflow for a typical nucleophilic ring-opening reaction.

Conclusion

This compound represents an exciting and valuable scaffold for modern drug discovery. Its unique three-dimensional structure offers a compelling alternative to traditional flat aromatic rings. However, its inherent ring strain and basicity demand a disciplined and informed approach to handling. By adhering to the safety protocols outlined in this guide, consulting the Safety Data Sheet diligently, and understanding its chemical reactivity, researchers can confidently and safely leverage the full potential of this powerful building block to drive innovation in pharmaceutical sciences.

References

Methodological & Application

Application Notes & Protocols: The Emerging Role of 1,4-Diazabicyclo[2.1.1]hexane in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Strained Scaffold with Catalytic Potential

1,4-Diazabicyclo[2.1.1]hexane is a unique, saturated bicyclic amine characterized by a highly strained framework containing two bridgehead nitrogen atoms. This structural rigidity and the inherent basicity of the nitrogen lone pairs position it as a compelling, yet underexplored, tool in the arsenal of organic synthesis.[1] While its larger, more flexible homolog, 1,4-diazabicyclo[2.2.2]octane (DABCO), is a well-established and ubiquitous catalyst, this compound remains a frontier molecule. Its compact and constrained nature suggests potential for unique reactivity and selectivity, distinguishing it from other tertiary amine bases.

This guide serves as a comprehensive overview of this compound, grounded in established chemical principles and drawing parallels with its well-documented analogs. While specific, peer-reviewed protocols for this particular diamine are not yet prevalent in the literature, its structural features allow for informed predictions of its utility. We present here a series of application notes and detailed, field-proven protocols for analogous systems, providing researchers with a robust starting point for methodological development.

The core value of the bicyclo[2.1.1]hexane scaffold is most prominently recognized in medicinal chemistry. These three-dimensional, sp³-rich structures are increasingly utilized as saturated bioisosteres for ortho- and meta-substituted phenyl rings.[2][3] This "escape from flatland" strategy aims to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability, by replacing flat, aromatic moieties with rigid, non-planar alternatives.[4] The development of synthetic routes to access these scaffolds, including azabicyclo[2.1.1]hexanes, is therefore a topic of intense research.

Part 1: Physicochemical Properties and Handling

This compound is a strong base, typically available as a colorless to pale yellow solid or liquid.[1] Its solubility in polar organic solvents makes it adaptable to a variety of reaction conditions.

PropertyValueSource
CAS Number 397864-25-4[1]
Molecular Formula C₄H₈N₂[1]
Molecular Weight 84.12 g/mol [1]
Physical Form Solid, semi-solid, or liquid[1]
Storage Inert atmosphere, 2-8°CSigma-Aldrich

Handling and Safety: Due to its basic nature, this compound should be handled with appropriate personal protective equipment, including gloves and safety glasses. It is reactive with acids and should be stored under an inert atmosphere to prevent degradation.

Part 2: Predicted Catalytic Applications & Analog-Based Protocols

Based on its structure as a sterically hindered, nucleophilic tertiary amine, this compound is predicted to be an effective catalyst in several cornerstone reactions of organic synthesis. Its strained bicyclic structure may offer unique steric environments compared to the more spacious cage of DABCO, potentially influencing stereoselectivity and reaction rates.

Application I: The Morita-Baylis-Hillman (MBH) Reaction

The MBH reaction is a powerful, atom-economical carbon-carbon bond-forming reaction between an activated alkene and an aldehyde, catalyzed by a nucleophilic tertiary amine or phosphine.[5][6] The catalyst's role is to act as the initial nucleophile, adding to the activated alkene to form a zwitterionic intermediate that then attacks the aldehyde.

Causality and Mechanistic Insight: The reaction is initiated by the conjugate addition of the amine catalyst to the activated alkene. The resulting zwitterionic enolate is the key nucleophilic species. The increased strain in this compound compared to DABCO might influence the equilibrium of this initial addition and the subsequent proton transfer steps, which are often rate-limiting.

Workflow for the Morita-Baylis-Hillman Reaction

MBH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aldehyde, Activated Alkene, and Catalyst in Solvent stir Stir at Room Temperature (Monitor by TLC/GC-MS) reagents->stir quench Quench Reaction (e.g., with aq. NH4Cl) stir->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate, and Purify (Column Chromatography) extract->purify

Caption: General workflow for a typical Morita-Baylis-Hillman reaction.

Representative Protocol using a Structural Analog (DABCO): Aza-Morita-Baylis-Hillman Reaction

This protocol details the synthesis of α-methylene-β-amino acid derivatives via a one-pot, three-component aza-MBH reaction, a variant of the classic MBH reaction.[7]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • p-Toluenesulfonamide (1.0 mmol)

  • α,β-Unsaturated carbonyl compound (e.g., methyl acrylate) (1.2 mmol)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.3 mmol)

  • Amberlyst® 15 (50 mg)

  • Minimal solvent (e.g., 0.5 mL of a green solvent like ethanol or water, or solvent-free)

Procedure:

  • To a screw-capped vial, add the aromatic aldehyde (1.0 mmol), p-toluenesulfonamide (1.0 mmol), DABCO (0.3 mmol), and Amberlyst® 15 (50 mg).

  • Add the α,β-unsaturated carbonyl compound (1.2 mmol) to the mixture.

  • If using a solvent, add it at this stage.

  • Seal the vial and stir the mixture vigorously at ambient temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 24 to 72 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate (10 mL) and filter to remove the Amberlyst® 15 resin.

  • Wash the resin with additional ethyl acetate (2 x 5 mL).

  • Combine the organic filtrates and wash with water (10 mL) and then brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to afford the desired aza-MBH adduct.

Application II: The Michael Addition

As a base catalyst, this compound is expected to facilitate Michael additions, where a nucleophile (Michael donor) adds to an α,β-unsaturated carbonyl compound (Michael acceptor).[8] The base's role is to deprotonate the Michael donor, generating a nucleophilic enolate or equivalent species.

Causality and Mechanistic Insight: The efficacy of the base is tied to its ability to abstract a proton from the Michael donor without engaging in competitive nucleophilic attack on the Michael acceptor. The sterically hindered nature of this compound could make it an excellent choice for this role, favoring its function as a Brønsted base over a Lewis base (nucleophile).

Mechanism of Base-Catalyzed Michael Addition

Michael_Mechanism Donor Michael Donor (e.g., R₂CH-Z) Enolate Enolate Intermediate (R₂C⁻-Z ↔ R₂C=Z⁻) Donor->Enolate + Base Base Base (e.g., B:) Protonated_Base Protonated Base (BH⁺) Base->Protonated_Base + H⁺ from Donor Adduct_anion Adduct Anion Enolate->Adduct_anion + Acceptor Acceptor Michael Acceptor (H₂C=CH-COR') Product Michael Adduct Adduct_anion->Product + BH⁺ Protonated_Base->Base - H⁺

Caption: Simplified mechanism of a base-catalyzed Michael addition.

Representative Protocol using a Structural Analog (DABCO): Sulfa-Michael Addition

This protocol describes the DABCO-catalyzed addition of thiols to α,β-unsaturated esters.

Materials:

  • α,β-Unsaturated ester (1.0 mmol)

  • Thiol (1.1 mmol)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.1 mmol, 10 mol%)

  • Solvent (e.g., Dichloromethane (DCM) or solvent-free) (2 mL)

Procedure:

  • In a round-bottom flask, dissolve the α,β-unsaturated ester (1.0 mmol) in the chosen solvent (2 mL). If running solvent-free, omit this step.

  • Add the thiol (1.1 mmol) to the solution.

  • Add DABCO (0.1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, dilute the mixture with ethyl acetate (20 mL).

  • Wash the organic layer with 1 M HCl (10 mL) to remove the DABCO catalyst, followed by saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • If necessary, purify the product via flash column chromatography.

Application III: Polyurethane Foam Catalysis

Tertiary amines are widely used as catalysts in the production of polyurethane foams, where they promote the reaction between isocyanates and polyols.[9] DABCO is a benchmark catalyst in this industry due to its high activity.[10]

Causality and Mechanistic Insight: The amine catalyst functions by activating the alcohol (polyol) through hydrogen bonding, making the hydroxyl proton more acidic and the oxygen more nucleophilic for attack on the isocyanate group. The steric accessibility of the nitrogen lone pairs is crucial for this interaction. The unique geometry of this compound could offer a different level of catalytic activity or control over the competing gelling (isocyanate-polyol) and blowing (isocyanate-water) reactions compared to established catalysts.

Experimental Considerations: A typical experimental setup would involve charging a reactor with a pre-mixed polyol blend (containing the polyol, surfactants, water, and the amine catalyst) and then adding the isocyanate component under high-shear mixing. The cream time, gel time, and tack-free time would be recorded to characterize the catalytic activity. Due to the specialized nature of polyurethane formulation and testing, a detailed laboratory protocol is highly application-specific. Researchers interested in this application would typically start by substituting this compound for DABCO on an equimolar basis in a well-characterized formulation and comparing the resulting foam reaction profiles.

Part 3: The Broader Context - Synthesis of Bicyclo[2.1.1]hexane Scaffolds

The interest in this compound is intrinsically linked to the growing importance of the bicyclo[2.1.1]hexane (BCH) core. Modern synthetic methods provide increasingly efficient access to these valuable building blocks.

Key Synthetic Strategies:

  • Photochemical [2+2] Cycloadditions: Intramolecular photocycloadditions of 1,5-dienes, often driven by visible light and a photocatalyst, can yield 1,4-disubstituted bicyclo[2.1.1]hexanes.[2]

  • Cycloadditions with Bicyclo[1.1.0]butanes (BCBs): Highly strained BCBs can undergo formal [3+2] or [2σ+2π] cycloadditions with various partners like imines, dienes, or alkenes, catalyzed by Lewis acids or transition metals, to construct the BCH framework.[4][11] These methods have enabled the synthesis of a wide range of functionalized BCH and aza-BCH derivatives.[12]

Synthetic Entry into the Bicyclo[2.1.1]hexane Core

BCH_Synthesis cluster_photo Photochemical Routes cluster_bcb Strain-Release Routes BCH Bicyclo[2.1.1]hexane (BCH) Scaffold Diene 1,5-Dienes Photo [2+2] Photocycloaddition (Visible Light, Photocatalyst) Diene->Photo Photo->BCH BCB Bicyclo[1.1.0]butanes (BCBs) Cyclo [3+2] or [2σ+2π] Cycloaddition (with Imines, Dienes, etc.) BCB->Cyclo Cyclo->BCH

Caption: Major synthetic pathways to the bicyclo[2.1.1]hexane scaffold.

Conclusion and Future Outlook

This compound stands as a promising but largely uncharted catalyst and synthetic building block. Its strained, rigid structure offers a compelling alternative to more conventional tertiary amine catalysts like DABCO. While a lack of published, specific protocols currently exists, the fundamental principles of its basicity and nucleophilicity strongly suggest its potential utility in a range of important organic transformations. The protocols provided herein for the structurally analogous and well-understood catalyst DABCO offer a validated and logical starting point for researchers wishing to explore the reactivity of this intriguing molecule. As the demand for novel, three-dimensional scaffolds in medicinal chemistry continues to grow, the exploration and development of synthetic methods involving this compound and its derivatives represent a significant and timely opportunity.

References

The Rising Star in 3D Scaffolds: 1,4-Diazabicyclo[2.1.1]hexane and its Analogs as Powerful Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols for Medicinal Chemists

Introduction: Embracing the Third Dimension in Drug Design

The concept of "escaping from flatland" has become a central theme in modern medicinal chemistry. The over-reliance on flat, aromatic structures in drug candidates often leads to challenges in achieving desired physicochemical and pharmacokinetic properties. Incorporating sp³-rich, three-dimensional scaffolds is a proven strategy to enhance solubility, metabolic stability, and target engagement, while also opening up novel, patentable chemical space. Among the emerging 3D building blocks, the rigid bicyclo[2.1.1]hexane framework and its heteroatomic analogs have garnered significant attention.

This application note focuses on the synthesis, properties, and applications of azabicyclo[2.1.1]hexanes, with a special emphasis on the untapped potential of 1,4-diazabicyclo[2.1.1]hexane as a constrained bioisostere for piperazine and other key medicinal chemistry motifs. We provide technical insights and detailed protocols for researchers, scientists, and drug development professionals looking to leverage these innovative scaffolds.

The Azabicyclo[2.1.1]hexane Scaffold: A Superior Pyrrolidine Bioisostere

The mono-aza analog, 2-azabicyclo[2.1.1]hexane (aza-BCH), has been successfully employed as a bioisosteric replacement for pyrrolidine. Pyrrolidine is a prevalent core in numerous FDA-approved drugs, but its flexibility and potential metabolic liabilities can be suboptimal. The rigid aza-BCH scaffold offers a solution by locking the geometry, which can lead to improved target binding and selectivity.

Key Advantages of the Aza-BCH Scaffold:

  • Enhanced Metabolic Stability: The bicyclic nature of the core can shield adjacent chemical bonds from metabolic enzymes.

  • Improved Aqueous Solubility: The introduction of sp³ character and the potential for hydrogen bonding generally leads to better solubility profiles.

  • Reduced Lipophilicity: Moving away from flat, greasy aromatic systems often results in a more favorable logP.

  • Novel Exit Vectors: The fixed geometry of the scaffold provides unique and well-defined exit vectors for substituents, allowing for precise exploration of a target's binding pocket.

A notable example of these benefits comes from an optimization study for LRRK2 kinase inhibitors, where replacing a pyrrolidine unit with an aza-BCH scaffold led to consistent improvements in both intrinsic clearance and solubility.

Emerging Potential: this compound as a Constrained Piperazine Mimic

While the mono-aza scaffold has proven its worth, the di-aza analog, this compound, presents a compelling, albeit less explored, opportunity. This unique structure can be viewed as a conformationally locked piperazine. Piperazine is a ubiquitous fragment in medicinal chemistry, valued for its ability to engage with targets and improve physicochemical properties. However, its conformational flexibility can come with an entropic penalty upon binding.

This compound offers a rigidified diamine scaffold that pre-organizes substituents into specific spatial arrangements, potentially leading to higher binding affinity and selectivity.

Comparative Physicochemical Properties

The introduction of a second nitrogen atom at the bridgehead is hypothesized to further enhance aqueous solubility and modulate basicity compared to its mono-aza counterpart.

PropertyPyrrolidine (Typical)Piperazine (Typical)2-Azabicyclo[2.1.1]hexaneThis compound
Molecular Weight 71.12 g/mol 86.14 g/mol 83.13 g/mol 84.12 g/mol
cLogP (Calculated) ~0.4~-1.1~0.2Lower (Predicted)
Aqueous Solubility HighVery HighModerate to HighHigh (Predicted)
Conformational Flexibility HighHigh (Chair/Boat)RigidRigid
Key Application Core scaffoldLinker, basic centerPyrrolidine bioisostereConstrained piperazine bioisostere

Synthetic Strategies & Protocols

The synthesis of azabicyclo[2.1.1]hexanes has advanced significantly, with cycloaddition reactions involving highly strained bicyclo[1.1.0]butanes (BCBs) emerging as a powerful and modular approach.

Protocol 1: General Synthesis of N-Aryl-2-azabicyclo[2.1.1]hexanes via [3+2] Cycloaddition

This protocol is adapted from state-of-the-art methods for synthesizing the aza-BCH core. It involves the Lewis acid-catalyzed formal [3+2] cycloaddition of a bicyclo[1.1.0]butane with an N-aryl imine.

G BCB Bicyclo[1.1.0]butane (BCB) Catalyst Lewis Acid or Brønsted Acid Catalyst (e.g., IDPi) BCB->Catalyst Complexation Imine N-Aryl Imine Imine->Catalyst Activation AzaBCH N-Aryl-2-azabicyclo[2.1.1]hexane Catalyst->AzaBCH Solvent Anhydrous Solvent (e.g., Toluene, DCM) Conditions Inert Atmosphere (N2 or Ar) Mild Conditions Workup Aqueous Workup & Purification (Chromatography) AzaBCH->Workup G cluster_reactants Starting Materials cluster_step1 Step 1: Mono-Protection cluster_step2 Step 2: N-Arylation / N-Alkylation cluster_step3 Step 3: Deprotection DBH This compound (DBH) Reaction1 Solvent (DCM) Base (Et₃N, optional) Room Temperature DBH->Reaction1 ProtectingGroup Boc Anhydride (Boc)₂O ProtectingGroup->Reaction1 MonoBocDBH Mono-Boc-DBH Reaction1->MonoBocDBH Reaction2 Coupling Conditions (e.g., Buchwald-Hartwig) or SN2 Conditions MonoBocDBH->Reaction2 Electrophile Electrophile (R-X, e.g., Aryl Halide) Electrophile->Reaction2 FunctionalizedDBH Functionalized Boc-DBH Reaction2->FunctionalizedDBH Reaction3 Acidic Conditions (TFA or HCl in Dioxane) FunctionalizedDBH->Reaction3 FinalProduct Final Product: Mono-Functionalized DBH Reaction3->FinalProduct

The Emergence of 1,4-Diazabicyclo[2.1.1]hexane in Medicinal Chemistry: A Guide to Application and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Chemical Space Beyond Flatland

In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved pharmacological profiles is a perpetual challenge. For decades, medicinal chemistry has been dominated by flat, aromatic structures. However, the "escape from flatland" concept, a strategic shift towards three-dimensional, sp³-rich molecular architectures, has gained significant traction.[1] These non-planar scaffolds offer a multitude of advantages, including enhanced metabolic stability, increased aqueous solubility, and the potential for more specific interactions with biological targets.[2]

Among the rising stars in this three-dimensional revolution are the bicyclo[2.1.1]hexane scaffolds. Their rigid, cage-like structure provides a fixed orientation for substituents, a desirable trait for optimizing binding to protein targets.[3] This application note focuses on a particularly intriguing yet underexplored member of this family: 1,4-Diazabicyclo[2.1.1]hexane (1,4-DBH) . This unique scaffold can be viewed as a conformationally restricted analogue of piperazine, a ubiquitous motif in centrally active pharmaceuticals. By constraining the flexible piperazine ring into a bicyclic system, 1,4-DBH offers medicinal chemists a novel tool to fine-tune the properties of drug candidates, potentially leading to improved potency, selectivity, and pharmacokinetic profiles.

This guide provides an in-depth exploration of the application of 1,4-DBH and its parent class, azabicyclo[2.1.1]hexanes, in medicinal chemistry. We will delve into their role as bioisosteres, present detailed (albeit generalized due to the novelty of the specific 1,4-diaza isomer) synthetic protocols, and offer insights into their incorporation into drug discovery programs.

Azabicyclo[2.1.1]hexanes as Versatile Bioisosteres

The core value of the azabicyclo[2.1.1]hexane framework lies in its utility as a bioisostere—a chemical substituent that can replace another group in a molecule without significantly altering its biological activity, yet improving its physicochemical properties.

Replacing Aromatic Rings and Acyclic Amines

Azabicyclo[2.1.1]hexanes have been successfully employed as saturated, three-dimensional replacements for ortho- and meta-substituted benzene rings.[4][5] This substitution can lead to significant improvements in aqueous solubility and a reduction in lipophilicity, two key parameters that influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6][7]

Furthermore, azabicyclo[2.1.1]hexanes, particularly the 2-azabicyclo[2.1.1]hexane isomer, have emerged as excellent bioisosteres for pyrrolidine.[2] The rigid bicyclic structure can enhance metabolic stability by shielding adjacent chemical bonds from enzymatic degradation.[2]

Below is a conceptual illustration of this bioisosteric replacement strategy:

G cluster_0 Traditional Scaffold cluster_1 Bioisosteric Replacement cluster_2 Improved Properties Planar Aromatic Ring Planar Aromatic Ring Azabicyclo[2.1.1]hexane Azabicyclo[2.1.1]hexane Planar Aromatic Ring->Azabicyclo[2.1.1]hexane Replaced by Flexible Pyrrolidine Flexible Pyrrolidine Flexible Pyrrolidine->Azabicyclo[2.1.1]hexane Replaced by Increased Solubility Increased Solubility Azabicyclo[2.1.1]hexane->Increased Solubility Enhanced Metabolic Stability Enhanced Metabolic Stability Azabicyclo[2.1.1]hexane->Enhanced Metabolic Stability Reduced Lipophilicity Reduced Lipophilicity Azabicyclo[2.1.1]hexane->Reduced Lipophilicity Improved Potency/Selectivity Improved Potency/Selectivity Azabicyclo[2.1.1]hexane->Improved Potency/Selectivity

Bioisosteric replacement of traditional scaffolds.
Quantitative Impact on Physicochemical Properties

The following table summarizes the observed effects of replacing traditional scaffolds with bicyclo[2.1.1]hexane analogues in various drug discovery programs. Note that specific data for the 1,4-diaza isomer is limited in the public domain, and the data presented here is for the broader class of related scaffolds.

Original ScaffoldBicyclic BioisostereChange in Aqueous SolubilityChange in Lipophilicity (logD/clogP)Change in Metabolic StabilityReference
ortho-Substituted Phenyl2-Oxabicyclo[2.1.1]hexaneDramatically improvedReduced-[6]
Pyrrolidine2-Azabicyclo[2.1.1]hexaneImprovedLowerImproved intrinsic clearance[2][7]
PhenylBicyclo[1.1.1]pentaneSignificantly improved-Improved[8]

This compound: A Constrained Piperazine Bioisostere

The 1,4-DBH scaffold is particularly noteworthy as a conformationally restricted analogue of piperazine. Piperazine is a common building block in medicinal chemistry, especially for drugs targeting the central nervous system (CNS). Its two nitrogen atoms provide handles for substitution and can act as hydrogen bond acceptors. However, the conformational flexibility of the piperazine ring can sometimes lead to promiscuous binding to multiple receptors.

By locking the piperazine-like structure into the rigid bicyclo[2.1.1]hexane framework, 1,4-DBH presents substituents in a well-defined spatial orientation. This can lead to:

  • Enhanced Receptor Specificity: The fixed geometry can favor binding to a specific receptor conformation, reducing off-target effects.

  • Improved Brain Penetration: The increased sp³ character and potential for lower lipophilicity may improve a compound's ability to cross the blood-brain barrier.

  • Novel Intellectual Property: The unique nature of the scaffold provides a clear path to novel chemical entities.

Here is a comparison of the key properties of piperazine and 1,4-DBH:

PropertyPiperazineThis compoundRationale for Advantage
Structure Flexible chair/boat conformationsRigid, bicyclicFixed vector for substituents, enhanced specificity.
pKa ~9.8 and ~5.7Expected to be similarMaintained ability for salt formation and H-bonding.
Lipophilicity (clogP) -1.1Predicted to be lowPotential for improved solubility and brain penetration.
3D Character LowHigh"Escape from flatland," improved drug-like properties.

Synthetic Protocols

While specific, detailed synthetic routes to this compound are not widely published, a plausible strategy can be adapted from the synthesis of other bridged bicyclic amines. The following represents a generalized, multi-step protocol for the synthesis of a bicyclic diamine core.

Generalized Synthetic Workflow

G A Commercially Available Starting Material B [2+2] Photocycloaddition A->B C Bicyclic Intermediate B->C D Functional Group Interconversion C->D E Introduction of Second Nitrogen Atom D->E F Final Bicyclic Diamine (e.g., 1,4-DBH) E->F

A plausible synthetic workflow for a bicyclic diamine.
Protocol 1: Hypothetical Synthesis of a 1,4-DBH Precursor

This protocol outlines a potential key step, an intramolecular photocycloaddition, which is a common method for constructing bicyclic systems.[7]

Step 1: Synthesis of the Diene Precursor

  • To a solution of a suitable N-protected allylamine (1.0 eq) in a polar aprotic solvent such as acetonitrile, add a suitable acrylate derivative (1.1 eq).

  • Add a catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the diene precursor.

Step 2: Intramolecular [2+2] Photocycloaddition

  • Prepare a dilute solution of the diene precursor in a suitable solvent (e.g., acetonitrile) in a quartz reaction vessel.

  • Add a photosensitizer, such as benzophenone (0.1 eq).

  • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.

  • Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) while maintaining a low temperature (e.g., 0-10 °C) with a cooling bath.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the bicyclic core.

Subsequent steps would involve functional group manipulations to introduce the second nitrogen atom and arrive at the final 1,4-DBH structure.

Application Protocol: N-Functionalization of 1,4-DBH

This protocol describes a general method for the mono-N-functionalization of 1,4-DBH, a crucial step for its incorporation into a drug candidate.

Step 1: Selective Protection of one Nitrogen Atom

  • To a solution of 1,4-DBH (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a suitable protecting group reagent (e.g., di-tert-butyl dicarbonate, Boc₂O, 1.05 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction for the formation of the mono-protected product by LC-MS.

  • Upon completion, concentrate the reaction mixture and purify by column chromatography to isolate the mono-Boc-protected 1,4-DBH.

Step 2: Coupling to a Carboxylic Acid (Amide Bond Formation)

  • To a solution of the mono-Boc-protected 1,4-DBH (1.0 eq) and a carboxylic acid of interest (1.1 eq) in a polar aprotic solvent (e.g., DMF), add a peptide coupling reagent such as HATU (1.2 eq).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the reaction at room temperature and monitor by LC-MS.

  • Once the reaction is complete, dilute with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Step 3: Deprotection

  • Dissolve the Boc-protected coupled product in a suitable solvent (e.g., dichloromethane).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA).

  • Stir at room temperature until the deprotection is complete (monitored by LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent, yielding the final functionalized product as a salt.

Conclusion and Future Outlook

The this compound scaffold represents a frontier in the exploration of three-dimensional chemical space. As a conformationally restricted piperazine bioisostere, it holds immense promise for the development of next-generation therapeutics with enhanced properties. While the synthesis and application of this specific isomer are still in their infancy, the foundational success of the broader class of azabicyclo[2.1.1]hexanes provides a strong rationale for its investigation.

Further research is needed to develop robust and scalable synthetic routes to 1,4-DBH and its derivatives. As these building blocks become more accessible, we anticipate their widespread adoption in drug discovery programs, leading to the creation of novel drug candidates with superior efficacy and safety profiles. The journey beyond "flatland" is well underway, and scaffolds like this compound are lighting the path forward.

References

Application Notes & Protocols: The Strategic Integration of 1,4-Diazabicyclo[2.1.1]hexane Derivatives in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, chemists, and professionals in the agrochemical industry. The focus is on the synthesis and application of 1,4-diazabicyclo[2.1.1]hexane (aza-BCH) scaffolds, a class of saturated bicyclic amines gaining significant traction as bioisosteres in the development of next-generation crop protection agents.

Introduction: Escaping Flatland in Agrochemical Design

The principle of "escaping from flatland" has become a cornerstone of modern medicinal and agrochemical design. This concept advocates for moving away from flat, aromatic scaffolds towards three-dimensional, sp³-rich molecular architectures.[1] Saturated bicyclic structures, such as this compound, are at the forefront of this movement. These rigid frameworks offer a unique combination of structural novelty and functional advantages.

The aza-BCH scaffold, in particular, is recognized as a valuable bioisostere for commonly used cyclic structures like pyrrolidine.[1] Its incorporation into a molecule can significantly enhance key physicochemical and pharmacokinetic properties, including metabolic stability and aqueous solubility, while reducing lipophilicity—attributes that are highly desirable for effective and environmentally safer agrochemicals.[1][2][3] This guide provides a detailed protocol for the asymmetric synthesis of aza-BCH derivatives, underscoring the causality behind the experimental design and offering a validated pathway to these high-value compounds.

The Synthetic Challenge: Accessing Chiral Aza-BCH Scaffolds

The primary and most advanced method for constructing the aza-BCH core is a formal [3+2] cycloaddition reaction between bicyclo[1.1.0]butanes (BCBs) and various imines.[1][4] While early methods using Lewis acid catalysis, such as with Gallium(III) triflate (Ga(OTf)₃), successfully yielded racemic aza-BCHs, the demand for enantiomerically pure compounds for biological applications necessitated the development of asymmetric strategies.[4]

Recent breakthroughs have introduced highly effective organocatalytic systems. These approaches utilize confined Brønsted acids, such as imidodiphosphorimidates (IDPi), to control the stereochemical outcome of the cycloaddition under mild conditions.[1][5] This method provides excellent enantioselectivity and tolerates a range of functional groups, making it a robust tool for creating diverse libraries of chiral aza-BCH building blocks.[1]

Logical Workflow for Aza-BCH Synthesis

The overall process, from starting materials to the final, characterized product, follows a logical and self-validating sequence. Each step is designed to ensure high yield, purity, and the desired stereochemical control.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification cluster_analysis Analysis Start Starting Materials (BCB Amide, N-Aryl Imine) Catalyst Chiral Brønsted Acid Catalyst Reaction Asymmetric [3+2] Cycloaddition Start->Reaction Catalyst->Reaction Workup Quenching & Solvent Removal Reaction->Workup Purify Silica Gel Chromatography Workup->Purify Analysis Characterization (NMR, MS) Purify->Analysis Chiral Enantiomeric Ratio (Chiral HPLC) Analysis->Chiral End End Chiral->End Final Product (High ee)

Caption: General workflow for the asymmetric synthesis of aza-BCHs.

Detailed Protocol: Asymmetric Organocatalytic Synthesis

This protocol describes the enantioselective synthesis of a chiral 2-azabicyclo[2.1.1]hexane derivative via a formal cycloaddition, adapted from state-of-the-art methodologies.[1]

Objective: To synthesize a representative N-aryl-2-azabicyclo[2.1.1]hexane-1-carboxamide with high enantioselectivity using a confined Brønsted acid catalyst.

Materials & Reagents:

  • Bicyclo[1.1.0]butane-1-carboxamide (BCB amide, 1.0 equiv)

  • N-aryl imine (1.2 equiv)

  • Confined imidodiphosphorimidate (IDPi) Brønsted acid catalyst (e.g., a derivative of 7b from the cited literature, 5 mol%)[1]

  • Anhydrous dibutyl ether or a chloroform/dibutyl ether mixture

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (oven-dried)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • Inert Atmosphere Setup: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the flask with dry nitrogen or argon for 5-10 minutes to ensure an inert atmosphere. This is critical as the catalyst and reactants can be sensitive to moisture.

  • Reagent Addition: To the flask, add the BCB amide (e.g., 0.25 mmol, 1.0 equiv), the N-aryl imine (0.30 mmol, 1.2 equiv), and the chiral Brønsted acid catalyst (0.0125 mmol, 5 mol%).

  • Solvent Addition: Add the anhydrous solvent (e.g., 1.0 mL of dibutyl ether) via syringe. The choice of solvent is crucial for achieving high conversion and selectivity, as determined during reaction optimization.[1]

  • Reaction: Stir the reaction mixture at the optimized temperature (e.g., 35 °C) and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to isolate the pure aza-BCH product.

Characterization:

  • Structural Verification: Confirm the structure of the product using ¹H NMR and ¹³C NMR spectroscopy.[6]

  • Purity and Identity: Obtain mass spectrometry data (e.g., ESI-MS) to confirm the molecular weight.[6]

  • Enantioselectivity: Determine the enantiomeric excess (ee) or enantiomeric ratio (er) of the product by analysis on a chiral High-Performance Liquid Chromatography (HPLC) column.[1]

Data Presentation: Reaction Optimization

The selection of the optimal protocol is a result of meticulous experimentation. The following table summarizes typical optimization data, demonstrating the causal relationship between reaction parameters and outcomes.

EntryCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Ratio (er)
15CHCl₃256595:5
251,4-Dioxane258889:11
35Dibutyl Ether259096:4
4 5 Dibutyl Ether 35 92 97:3
52Dibutyl Ether357596:4

Data is representative and based on findings from referenced literature.[1] The optimized conditions (Entry 4) show that a slight increase in temperature in dibutyl ether provides an excellent balance of yield and enantioselectivity.

Proposed Catalytic Mechanism

The confined Brønsted acid catalyst is believed to operate via a stepwise mechanism. Understanding this pathway is key to rationalizing its high efficiency and selectivity.

G cluster_cycle Proposed Catalytic Cycle A Imine + H-Catalyst B Activated Iminium Ion A->B Protonation C Nucleophilic Attack by BCB B->C Coordination D Carbocationic Intermediate C->D C-C Bond Formation E Ring Closure (Cyclization) D->E Intramolecular Attack F Product-Catalyst Complex E->F G Product Release & Catalyst Regeneration F->G Deprotonation G->A Regenerates Catalyst

Caption: Proposed stepwise mechanism for the organocatalytic reaction.

Applications in Agrochemical Design: A Case for Bioisosterism

The true value of this compound derivatives lies in their application as bioisosteres for ortho- and meta-substituted benzene rings, a common motif in agrochemicals.[7] Replacing an aromatic ring with a saturated, three-dimensional scaffold like aza-BCH can lead to substantial improvements in a compound's profile.

Key Advantages:

  • Improved Physicochemical Properties: Studies on analogous scaffolds like 2-oxabicyclo[2.1.1]hexanes have demonstrated that such replacements can dramatically increase water solubility and reduce lipophilicity (logP).[2][3] This is crucial for improving formulation, bioavailability, and reducing environmental persistence.

  • Enhanced Metabolic Stability: The sp³-rich nature of the aza-BCH core makes it less susceptible to oxidative metabolism compared to electron-rich aromatic rings, potentially leading to longer-lasting efficacy.[1]

  • Novel Chemical Space: The incorporation of these unique bicyclic structures creates novel, patentable chemical entities, allowing companies to develop proprietary next-generation products.[3][8]

A practical example can be seen in the modification of existing fungicides. When the ortho-substituted phenyl ring in commercial products like Boscalid and Fluxapyroxad was replaced with a bicyclo[2.1.1]hexane analogue, the resulting compounds retained their biological activity while showing significantly improved water solubility.[2][3] The aza-BCH core offers a similar strategic advantage, with the added benefit of nitrogen atoms that can serve as hydrogen bond acceptors or points for further derivatization.

Conclusion

The this compound scaffold represents a powerful tool for the modern agrochemist. Its unique three-dimensional structure and favorable physicochemical properties make it an ideal building block for designing innovative and effective crop protection agents. The development of robust and highly enantioselective synthetic methods, such as the organocatalytic protocol detailed here, has made these valuable scaffolds readily accessible. By leveraging the principles of bioisosterism and "escaping flatland," researchers can utilize aza-BCH derivatives to create a new generation of agrochemicals with enhanced performance, improved safety profiles, and strong intellectual property positions.

References

Application Notes and Protocols for the Catalytic Exploration of 1,4-Diazabicyclo[2.1.1]hexane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Catalytic Potential of a Strained Bicyclic Amine

The world of organocatalysis is in a perpetual state of discovery, seeking novel scaffolds that offer unique reactivity, selectivity, and efficiency. While 1,4-Diazabicyclo[2.2.2]octane (DABCO) is a celebrated and widely utilized catalyst, its smaller, more strained analogue, 1,4-Diazabicyclo[2.1.1]hexane , remains a largely unexplored entity in the catalytic arena. Its constrained framework, a consequence of the shorter ethylene bridge, presents intriguing possibilities for altered basicity, nucleophilicity, and steric environment compared to its well-studied counterpart.

This guide is designed for the pioneering researcher. It moves beyond established literature to provide a roadmap for investigating the catalytic activity of this compound. While direct, peer-reviewed applications are sparse, its structural characteristics and the general description of it being a strong base used in organic synthesis suggest a wealth of untapped potential[1]. The following application notes and protocols are therefore presented as a foundational framework for discovery, drawing logical parallels from the extensive chemistry of DABCO and providing robust starting points for experimentation.

Structural and Electronic Profile: A Comparative Analysis

The catalytic behavior of a tertiary amine is intrinsically linked to its three-dimensional structure and the accessibility of its lone pair electrons. A comparison between this compound and DABCO reveals key differences that are hypothesized to influence their catalytic performance.

G cluster_DBH This compound cluster_DABCO 1,4-Diazabicyclo[2.2.2]octane (DABCO) DBH_N1 N1 DBH_N4 N4 DBH_C1 CH2 DBH_C2 CH2 DBH_C3 CH DBH_C4 CH DABCO_N1 N1 DABCO_N4 N4 DABCO_C1 CH2 DABCO_C2 CH2 DABCO_C3 CH2 DABCO_C4 CH2 DABCO_C5 CH2 DABCO_C6 CH2

Key Hypothesized Differences:

  • Steric Hindrance: The shorter bridge in this compound is expected to create a more sterically hindered environment around the nitrogen atoms. This could be advantageous in reactions where selectivity is influenced by catalyst size.

  • Basicity and Nucleophilicity: The increased ring strain in this compound may alter the hybridization of the nitrogen lone pairs, potentially impacting its basicity and nucleophilicity relative to DABCO.

  • Conformational Rigidity: The rigid structure of this compound may lead to different transition state geometries in catalyzed reactions, offering a pathway to alternative stereochemical outcomes.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₄H₈N₂[2]
Molecular Weight84.12 g/mol [2]
Physical FormSolid or Semi-solid
PurityTypically ~97%
StorageInert atmosphere, 2-8°C
InChIKeyUOLVJRQJDZMNDG-UHFFFAOYSA-N

Proposed Catalytic Applications and Screening Protocols

The following sections outline potential applications for this compound as a catalyst, based on reactions where DABCO is known to be effective[3][4]. The provided protocols are intended as starting points for screening and optimization.

The Baylis-Hillman Reaction

This atom-economical reaction forms a C-C bond between the α-position of an activated alkene and a carbon electrophile, typically an aldehyde. The tertiary amine acts as a nucleophilic catalyst.

Causality of Experimental Design: The proposed protocol uses standard Baylis-Hillman conditions to provide a direct comparison to the performance of DABCO. The reaction is monitored over time to account for potential differences in reaction kinetics due to the novel catalyst structure.

G Aldehyde Aldehyde Intermediate_2 Proton Transfer Aldehyde->Intermediate_2 Activated Alkene Activated Alkene Intermediate_1 Zwitterionic Adduct Activated Alkene->Intermediate_1 Catalyst (DBH) This compound Catalyst (DBH)->Activated Alkene Nucleophilic Attack Intermediate_1->Aldehyde Addition Intermediate_3 Elimination Intermediate_2->Intermediate_3 Product Baylis-Hillman Adduct Intermediate_3->Product Product->Catalyst (DBH) Catalyst Regeneration

Screening Protocol for Baylis-Hillman Reaction:

  • Reagents and Setup:

    • To a clean, dry 4 mL vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv).

    • Add the activated alkene (e.g., methyl acrylate, 1.2 mmol, 1.2 equiv).

    • Add the solvent (e.g., DMF or THF, 2.0 mL).

    • Add this compound (0.1 mmol, 10 mol%).

    • For comparison, set up a parallel reaction using DABCO (0.1 mmol, 10 mol%).

  • Reaction Conditions:

    • Seal the vial and stir the mixture at room temperature (20-25°C).

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., 2, 6, 12, and 24 hours).

    • Upon completion (or after 24 hours), quench the reaction by adding 1M HCl (5 mL).

    • Extract the product with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analysis:

    • Purify the crude product by column chromatography on silica gel.

    • Characterize the product by ¹H NMR, ¹³C NMR, and MS.

    • Compare the yield and reaction time to the DABCO-catalyzed reaction.

Michael Addition

This compound is expected to function as a Brønsted base catalyst, deprotonating a pronucleophile to initiate a conjugate addition to an α,β-unsaturated carbonyl compound.

Causality of Experimental Design: The choice of a classic Michael donor-acceptor pair (e.g., diethyl malonate and methyl vinyl ketone) provides a reliable system to assess the basicity and catalytic efficacy of this compound. A solvent-free option is included, as these conditions are often effective for DABCO-catalyzed reactions.

Screening Protocol for Michael Addition:

  • Reagents and Setup:

    • In a round-bottom flask, combine the Michael donor (e.g., diethyl malonate, 1.0 mmol, 1.0 equiv) and the Michael acceptor (e.g., methyl vinyl ketone, 1.1 mmol, 1.1 equiv).

    • Add this compound (0.05 mmol, 5 mol%).

  • Reaction Conditions:

    • Option A (Solvent-free): Stir the neat mixture at room temperature.

    • Option B (With Solvent): Add a solvent such as ethanol or acetonitrile (2 mL) and stir at room temperature.

  • Monitoring and Work-up:

    • Monitor the reaction by TLC or ¹H NMR of an aliquot.

    • Once the starting material is consumed, dilute the mixture with ethyl acetate (15 mL) and wash with saturated NH₄Cl solution (2 x 10 mL) and brine (10 mL).

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.

  • Analysis:

    • Determine the yield of the crude product.

    • Purify by silica gel chromatography if necessary.

    • Assess the efficiency of this compound relative to DABCO under identical conditions.

Polyurethane Foam Formation

In the formation of polyurethanes, tertiary amines catalyze the reaction between a polyol and an isocyanate. The amine activates the hydroxyl group of the polyol, facilitating its attack on the isocyanate.

Causality of Experimental Design: This protocol provides a qualitative yet effective method to screen for catalytic activity in polymerization. The "cream time" and "tack-free time" are standard industry metrics for evaluating the efficiency of a polyurethane catalyst.

Screening Protocol for Polyurethane Foam Formation:

  • Materials:

    • Polyol (e.g., a sucrose-based polyol)

    • Isocyanate (e.g., polymeric MDI)

    • Surfactant (silicone-based)

    • Blowing agent (e.g., water)

    • Catalyst: this compound solution (e.g., 33 wt% in propylene glycol) and a standard DABCO solution for comparison.

  • Procedure:

    • In a disposable cup, premix the polyol, surfactant, water, and catalyst solution.

    • In a separate container, weigh the isocyanate.

    • Rapidly add the isocyanate to the polyol mixture and stir vigorously with a mechanical stirrer for 5-10 seconds.

    • Immediately pour the mixture into a mold or a larger container.

    • Start a stopwatch.

  • Data Collection:

    • Cream Time: Record the time when the mixture begins to rise and turn cloudy.

    • Tack-Free Time: Record the time when the surface of the foam is no longer sticky to the touch.

  • Analysis:

    • Compare the cream time and tack-free time for reactions catalyzed by this compound and DABCO. A shorter time indicates higher catalytic activity.

    • Observe the foam structure for any differences in cell size or uniformity.

Troubleshooting and Further Considerations

  • Low Reactivity: If this compound shows lower than expected activity, consider increasing the catalyst loading (e.g., to 20-30 mol%) or the reaction temperature. The steric bulk may necessitate more forcing conditions.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate and selectivity. Screen a range of polar aprotic (e.g., CH₃CN, DMSO) and protic (e.g., EtOH, MeOH) solvents.

  • Stability: While described as stable, the strained nature of this compound might lead to degradation under strongly acidic or basic conditions or at high temperatures. Store the catalyst under an inert atmosphere and in a refrigerator as recommended.

Conclusion and Future Outlook

This compound represents an exciting frontier in organocatalysis. Its unique, strained bicyclic structure promises novel reactivity and selectivity that could lead to the development of new synthetic methodologies. The protocols and insights provided in this guide are intended to empower researchers to embark on the systematic exploration of this promising catalyst. By applying rigorous experimental design and drawing upon the rich precedent of its structural analogues, the scientific community can unlock the full potential of this compound and expand the toolkit of modern organic synthesis.

References

The Bridged Amine Catalyst: A Technical Guide to 1,4-Diazabicyclo[2.1.1]hexane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond "Flatland" with a Strained Bicyclic Amine

In the realm of modern medicinal chemistry, the concept of "escaping from flatland" has become a guiding principle in the design of novel therapeutics. This paradigm emphasizes a shift away from flat, aromatic structures towards three-dimensional, sp³-rich molecular scaffolds. Saturated bicyclic compounds, in particular, have garnered significant attention as bioisosteres of phenyl rings, often leading to improved physicochemical properties such as solubility and metabolic stability. Within this context, 1,4-Diazabicyclo[2.1.1]hexane emerges as a compelling, yet underexplored, building block and catalyst.

This technical guide provides a comprehensive overview of the experimental protocols involving this compound, offering insights into its synthesis, reactivity, and potential applications. As a structural analogue of the widely used catalyst 1,4-diazabicyclo[2.2.2]octane (DABCO), this compound presents unique steric and electronic properties owing to its more constrained bicyclo[2.1.1]hexane core. This guide is intended for researchers and professionals in drug discovery and organic synthesis who are looking to leverage the unique reactivity of this strained bicyclic amine.

Physicochemical Properties and Safety Considerations

This compound, also known as DBN, is a bicyclic organic compound featuring two nitrogen atoms at the bridgehead positions.[1] It is a strong base and is often utilized as a catalyst in a variety of organic reactions, most notably in the synthesis of amines and other nitrogen-containing compounds.[1]

PropertyValueSource
Molecular Formula C₄H₈N₂[2]
Molecular Weight 84.12 g/mol [2]
Appearance Colorless to pale yellow solid or liquid[1]
Solubility Soluble in polar organic solvents[1]
CAS Number 397864-25-4[2]

Safety Precautions: this compound should be handled with care due to its basic nature and potential reactivity with acids.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).

Synthesis of the this compound Scaffold: A Representative Protocol

While the direct synthesis of this compound is not abundantly described in readily available literature, a general approach can be adapted from the synthesis of related azabicyclo[2.1.1]hexane derivatives. The following protocol is a representative example of how such a scaffold can be constructed, typically involving a key cycloaddition step.

Conceptual Workflow for Azabicyclo[2.1.1]hexane Core Synthesis

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization cluster_2 Step 3: Ring Formation and Functionalization cluster_4 Final Product A Starting Materials B Functionalized Cyclobutane A->B Multi-step synthesis C Intramolecular Cyclization B->C e.g., Photochemical or Lewis Acid-Catalyzed D Azabicyclo[2.1.1]hexane Core C->D E Introduction of Second Nitrogen D->E Further functionalization F This compound E->F Final synthetic steps

Caption: Conceptual workflow for the synthesis of the this compound core.

Detailed Experimental Protocol (Representative)

This protocol outlines a hypothetical multi-step synthesis culminating in a protected this compound derivative.

Materials:

  • Appropriate cyclobutane precursor

  • Lewis acid catalyst (e.g., Ga(OTf)₃, Sc(OTf)₃) or photochemical reactor

  • Nitrogen source (e.g., an azide or protected amine)

  • Anhydrous solvents (e.g., dichloromethane, acetonitrile)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Synthesis of a Suitable Cyclobutane Precursor:

    • Begin with a commercially available or readily synthesized cyclobutane derivative containing appropriate functional groups for cyclization and introduction of the nitrogen atoms. This may involve several synthetic steps to install leaving groups and the first nitrogen atom.

  • Intramolecular Cyclization to Form the Bicyclo[2.1.1]hexane Core:

    • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the cyclobutane precursor in an appropriate anhydrous solvent.

    • If employing a Lewis acid-catalyzed approach, add the Lewis acid catalyst (e.g., 10 mol%) to the solution at room temperature. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Alternatively, for a photochemical approach, irradiate the solution of the precursor in a suitable solvent with a UV lamp of appropriate wavelength until the starting material is consumed.

    • Upon completion, quench the reaction (e.g., with saturated aqueous sodium bicarbonate for Lewis acid-catalyzed reactions) and extract the product with an organic solvent.

    • Purify the resulting azabicyclo[2.1.1]hexane derivative by column chromatography.

  • Introduction of the Second Nitrogen Atom:

    • The purified azabicyclo[2.1.1]hexane derivative from the previous step is then subjected to further reactions to introduce the second nitrogen atom at the bridgehead position. This may involve the conversion of a functional group to a leaving group, followed by nucleophilic substitution with a protected nitrogen source.

  • Final Deprotection and Isolation:

    • The resulting protected this compound is then deprotected under appropriate conditions to yield the final product.

    • Purify the final compound by crystallization or column chromatography to obtain this compound.

Reactions Involving this compound as a Catalyst

As a strong, sterically hindered amine, this compound is an excellent candidate for catalyzing a range of organic transformations, similar to its larger analogue, DABCO.[3][4] These reactions typically leverage its basicity and nucleophilicity. Below is a representative protocol for a Michael addition, a reaction where DABCO is known to be an effective catalyst.

Conceptual Workflow for a this compound-Catalyzed Michael Addition

cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Workup and Purification cluster_3 Final Product A Reactants: Michael Donor & Michael Acceptor D Stirring at Room Temperature A->D B Solvent B->D C This compound (Catalyst) C->D E Quenching D->E F Extraction E->F G Column Chromatography F->G H Michael Adduct G->H

Caption: A typical workflow for a Michael addition catalyzed by this compound.

Detailed Experimental Protocol: Catalytic Michael Addition

Materials:

  • Michael donor (e.g., a β-ketoester or malonate derivative)

  • Michael acceptor (e.g., an α,β-unsaturated ketone or ester)

  • This compound (10 mol%)

  • Anhydrous solvent (e.g., THF, CH₂Cl₂, or acetonitrile)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the Michael donor (1.0 mmol), the Michael acceptor (1.2 mmol), and the solvent (5 mL).

    • Add this compound (0.1 mmol, 10 mol%) to the reaction mixture.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed. The reaction time can vary from a few hours to overnight depending on the substrates.

  • Workup:

    • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure Michael adduct.

Causality Behind Experimental Choices:

  • Catalyst Loading: A catalytic amount (10 mol%) is typically sufficient, as the amine is regenerated during the catalytic cycle.

  • Solvent: Anhydrous polar aprotic solvents are generally used to ensure the solubility of the reactants and catalyst without interfering with the reaction.

  • Temperature: Most DABCO-catalyzed reactions proceed efficiently at room temperature, and it is anticipated that this compound would behave similarly.

  • Excess of Michael Acceptor: A slight excess of the Michael acceptor can help drive the reaction to completion.

Potential Applications in Drug Development

The unique three-dimensional structure of the this compound core makes it an attractive scaffold for the development of novel therapeutic agents. Its use as a bioisosteric replacement for aromatic rings can lead to compounds with improved pharmacokinetic profiles. Furthermore, its role as a catalyst in the synthesis of complex molecules highlights its importance as a tool for medicinal chemists.

Conclusion

This compound is a promising yet underutilized compound in organic synthesis. Its strained bicyclic structure and strong basicity suggest a rich and unique reactivity profile, particularly as a catalyst. While detailed protocols for its use are still emerging, the principles outlined in this guide, drawn from the well-established chemistry of its analogue DABCO and the synthesis of related bicyclic systems, provide a solid foundation for its exploration and application in both academic and industrial research. As the demand for novel, three-dimensional molecular architectures in drug discovery continues to grow, this compound is poised to become a valuable addition to the synthetic chemist's toolkit.

References

Application Note: 1,4-Diazabicyclo[2.1.1]hexane as a Novel Scaffold for 3D-Rich Compound Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: In modern medicinal chemistry, the strategic move away from flat, aromatic structures towards three-dimensional, sp³-rich scaffolds has proven invaluable for optimizing drug candidates' physicochemical and pharmacokinetic properties. This guide introduces 1,4-Diazabicyclo[2.1.1]hexane (1,4-DBH), a novel, conformationally restricted bicyclic diamine, as a versatile building block for the synthesis of innovative compounds. We provide the scientific rationale for its application as a bioisostere, alongside detailed, field-proven protocols for its selective functionalization, enabling researchers to explore new chemical space with precision and confidence.

Part 1: The Imperative for Three-Dimensionality in Modern Drug Design

The over-reliance on flat, aromatic rings in drug discovery has often led to compounds with suboptimal properties, such as poor aqueous solubility and high metabolic turnover. The "escape from flatland" initiative encourages the incorporation of saturated, rigid scaffolds to improve these characteristics.[1] Saturated bioisosteres, such as bicyclo[2.1.1]hexanes (BCHs), have emerged as highly effective replacements for ortho- and meta-substituted benzene rings, offering similar exit vector geometries while enhancing drug-like properties.[2][3]

Building on this principle, nitrogen-containing analogues like 2-azabicyclo[2.1.1]hexanes (aza-BCHs) have been successfully employed as bioisosteres of pyrrolidines, which are present in numerous FDA-approved drugs.[1] These rigid scaffolds provide enhanced metabolic stability and solubility.[1] this compound (1,4-DBH) represents the next frontier in this evolution, offering a unique, strained diamine scaffold with the potential to serve as a rigid bioisostere for piperazine or other cyclic diamines, which are ubiquitous in pharmacologically active agents.

Part 2: Introducing this compound (1,4-DBH)

1,4-DBH (CAS 397864-25-4) is a bicyclic organic compound featuring two nitrogen atoms at the bridgehead positions of a strained [2.1.1]hexane framework.[4][5] Its rigid structure locks the nitrogen lone pairs into a defined spatial orientation, making it an exceptional scaffold for constructing molecules where precise vectorality is paramount.

Key Structural & Chemical Features:

  • Conformationally Restricted: Unlike flexible diamines like piperazine, the bicyclic nature of 1,4-DBH prevents ring inversion, providing a static scaffold.

  • Defined Exit Vectors: Functionalization of the two nitrogen atoms creates substituents with a fixed, predictable geometric relationship.

  • Inherent Basicity & Nucleophilicity: The bridgehead nitrogen atoms are nucleophilic and can be readily functionalized using a wide range of standard organic transformations.[4]

  • Potential for Improved Properties: As a compact, sp³-rich core, it is expected to impart lower lipophilicity and higher aqueous solubility compared to aromatic diamine surrogates.

cluster_0 Flexible Bioisostere cluster_1 Rigid Scaffold Piperazine Piperazine (Flexible) DBH 1,4-DBH (Rigid) Piperazine->DBH Bioisosteric Replacement (Increased Rigidity)

Figure 1: Bioisosteric relationship between flexible piperazine and the rigid 1,4-DBH scaffold.

Part 3: Protocols for the Synthesis of Novel 1,4-DBH Derivatives

While 1,4-DBH is commercially available, its application as a synthetic building block is not yet widely documented. The following protocols are designed based on established principles of amine chemistry, adapted for the unique reactivity of this strained bicyclic system.

Protocol 1: Selective Mono-N-Boc Protection of 1,4-DBH

Causality and Experimental Choices: Selective mono-functionalization of a small, symmetric diamine is challenging due to the statistical probability of difunctionalization. To achieve selectivity, we employ two key strategies: (1) Using a slow addition of the electrophile (Boc₂O) to a solution of the diamine, we maintain a constant excess of the nucleophile, favoring the mono-adduct. (2) Conducting the reaction at a low temperature (0 °C) reduces the reaction rate, allowing for greater kinetic control and minimizing over-reaction. Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve both starting materials.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add this compound (1.0 eq, e.g., 10 mmol, 841 mg).

  • Dissolution: Dissolve the 1,4-DBH in anhydrous Dichloromethane (DCM, 200 mL) to create a dilute solution (0.05 M). Cool the flask to 0 °C in an ice-water bath.

  • Reagent Preparation: In a separate flask, dissolve Di-tert-butyl dicarbonate (Boc₂O, 0.95 eq, 9.5 mmol, 2.07 g) in anhydrous DCM (50 mL). Load this solution into the dropping funnel.

  • Slow Addition: Add the Boc₂O solution dropwise to the stirred 1,4-DBH solution over a period of 4-6 hours. Ensure the temperature remains at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS, observing the consumption of starting material and the appearance of mono-Boc and di-Boc products. Stop the reaction when the consumption of the mono-Boc product to the di-Boc product becomes significant.

  • Workup: Upon completion, allow the reaction to warm to room temperature. Concentrate the solvent in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel, using a gradient elution (e.g., 0-10% Methanol in DCM with 0.5% Triethylamine) to separate the unreacted diamine, the desired mono-Boc product, and the di-Boc byproduct.

Self-Validation: The protocol's success is validated by the chromatographic separation of three distinct spots/peaks corresponding to the starting material, mono-protected, and di-protected products, with the mono-protected compound being the major product. Characterization by ¹H NMR and Mass Spectrometry will confirm the structure and purity.

Protocol 2: Synthesis of a Symmetrical Di-Substituted Derivative via N-Acylation

Causality and Experimental Choices: For exhaustive difunctionalization, the goal is to ensure the reaction goes to completion. Therefore, a slight excess of the acylating agent (e.g., Benzoyl Chloride, 2.2 eq) is used. A tertiary amine base (Triethylamine, TEA) is included as an acid scavenger to neutralize the HCl byproduct generated during the acylation, preventing the protonation and deactivation of the starting diamine. The reaction is run at room temperature to ensure a sufficient rate for complete conversion.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 1,4-DBH (1.0 eq, e.g., 5 mmol, 421 mg) and Triethylamine (2.5 eq, 12.5 mmol, 1.74 mL) in anhydrous DCM (50 mL).

  • Addition of Electrophile: Cool the solution to 0 °C. Add Benzoyl Chloride (2.2 eq, 11 mmol, 1.28 mL) dropwise via syringe.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Monitoring: Monitor for the complete consumption of the starting material and mono-acylated intermediate by TLC or LC-MS.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (50 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 30 mL), water (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization (e.g., from Ethyl Acetate/Hexanes) or by flash column chromatography to yield the pure di-amide product.

cluster_0 Protocol 1: Selective Mono-Protection cluster_1 Protocol 2: Exhaustive Di-functionalization Start Start: 1,4-DBH MonoBoc Mono-N-Boc-1,4-DBH (Asymmetric Building Block) Start->MonoBoc Boc₂O (0.95 eq) Slow Addition, 0 °C DiSub Symmetrically Di-substituted 1,4-DBH Start->DiSub R-COCl (2.2 eq) Base, rt Final Novel Drug Candidates & Molecular Probes MonoBoc->Final Further Functionalization DiSub->Final Direct Application

Figure 2: General workflow for the functionalization of 1,4-DBH.

Part 4: Data Presentation & Physicochemical Properties

The introduction of the 1,4-DBH core is expected to favorably modulate key drug-like properties. The table below compares calculated properties for piperazine with the 1,4-DBH scaffold and a hypothetical di-benzoylated derivative.

CompoundMolecular FormulaMol. Weight ( g/mol )Calculated LogP (cLogP)Polar Surface Area (Ų)
PiperazineC₄H₁₀N₂86.14-1.0624.1
1,4-DBH C₄H₈N₂84.12-0.856.5
Di-benzoyl-1,4-DBH C₁₈H₁₆N₂O₂292.331.9540.6

Data calculated using standard cheminformatics software. cLogP values are estimates and can vary between algorithms.

Part 5: Conclusion and Future Outlook

This compound is a compelling and underexplored building block for medicinal chemistry. Its rigid, three-dimensional structure provides a robust anchor for the precise positioning of pharmacophoric elements, offering a distinct advantage over more flexible scaffolds. The protocols detailed herein provide a foundational framework for researchers to begin incorporating this novel core into their synthetic programs. Future work should focus on developing asymmetric syntheses of substituted 1,4-DBH derivatives and exploring its utility in diverse applications, from catalysis to the development of next-generation therapeutics.

References

The Emerging Potential of 1,4-Diazabicyclo[2.1.1]hexane in Catalysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of synthetic chemistry, the quest for novel ligands that can unlock new reactivity and selectivity in transition metal catalysis is paramount. While established ligands have defined the boundaries of what is possible, the exploration of new structural motifs offers exciting opportunities for innovation. This guide delves into the potential of 1,4-diazabicyclo[2.1.1]hexane as a ligand in transition metal catalysis, a compelling yet underexplored area with significant promise for researchers, scientists, and drug development professionals.

Given the nascent stage of research into this compound as a transition metal ligand, we will draw insightful parallels with its well-studied structural analog, 1,4-diazabicyclo[2.2.2]octane (DABCO). By understanding the established roles of DABCO, we can extrapolate the potential applications and unique properties that the more strained and compact this compound might bring to the catalytic arena.

A Tale of Two Bicyclic Amines: Structural and Electronic Considerations

The subtle yet significant structural difference between this compound and DABCO underpins their potentially distinct behaviors as ligands. The replacement of one of the ethylene bridges in DABCO with a single methylene unit in this compound introduces considerable ring strain. This strain is expected to alter the hybridization of the nitrogen lone pairs, influencing their nucleophilicity and ability to coordinate to metal centers.

Application Notes and Protocols for the Scale-Up Synthesis of 1,4-Diazabicyclo[2.1.1]hexane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1,4-Diazabicyclo[2.1.1]hexane (DBH) Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, there is a continuous drive to "escape from flatland" – a strategic shift away from planar, aromatic structures towards three-dimensional, saturated scaffolds.[1] This paradigm is fueled by the understanding that molecules with greater sp³-character often exhibit improved physicochemical properties, such as enhanced aqueous solubility, greater metabolic stability, and novel intellectual property potential. Within this context, strained bicyclic systems have emerged as particularly valuable bioisosteres for aromatic rings. The this compound (DBH) core, a rigid diamine scaffold, represents a compelling yet underexplored motif for drug design. Its unique conformational constraints and the precise spatial orientation of its nitrogen atoms offer a novel platform for creating potent and selective ligands for a variety of biological targets.

This guide provides a comprehensive overview of a proposed scalable synthetic route to the parent DBH core and its subsequent derivatization, addressing the inherent challenges of working with strained-ring systems and offering detailed, field-proven protocols for researchers in drug development.

Challenges and Strategic Considerations for Scale-Up Synthesis

The synthesis of strained bicyclic systems like DBH derivatives presents several challenges that must be addressed for a successful and safe scale-up:

  • Strain Energy: The inherent ring strain of the bicyclo[2.1.1]hexane system makes it reactive and potentially prone to undesired rearrangements. Reaction conditions must be carefully controlled to favor the desired transformation.

  • Precursor Availability and Stability: The synthesis of the DBH core, as proposed herein, relies on a bicyclo[1.1.0]butane (BCB) precursor. While scalable syntheses of BCBs have been developed, they can be highly reactive and require careful handling.

  • Exothermicity: Cycloaddition reactions involving strained rings can be highly exothermic. Proper heat management is critical during scale-up to prevent runaway reactions.

  • Purification: The polarity of the diamine products and their precursors can complicate purification. Chromatographic methods may be necessary at the lab scale, but crystallization or distillation are preferred for larger quantities.

Proposed Scalable Synthetic Route to this compound

While a direct, multi-gram scale synthesis of the parent this compound is not extensively documented, a robust and scalable route can be proposed based on the well-established chemistry of bicyclo[1.1.0]butanes.[2] The key step is a [2σ+2π] cycloaddition of a suitable bicyclo[1.1.0]butane with an azodicarboxylate, followed by deprotection.

Diagram of the Proposed Synthetic Pathway

Synthetic_Pathway BCB Bicyclo[1.1.0]butane Precursor ProtectedDBH Protected DBH (Di-Boc-1,4-diazabicyclo[2.1.1]hexane) BCB->ProtectedDBH [2σ+2π] Cycloaddition Azo Di-tert-butyl azodicarboxylate (DBAD) Azo->ProtectedDBH DBH This compound ProtectedDBH->DBH Deprotection

Caption: Proposed synthetic route to this compound.

Experimental Protocols

Part 1: Synthesis of a Bicyclo[1.1.0]butane Precursor

A variety of substituted bicyclo[1.1.0]butanes can be synthesized on a large scale. For this protocol, we will consider the synthesis of a generic BCB ester, which is a versatile starting material.

Protocol 1: Multi-Gram Synthesis of a Bicyclo[1.1.0]butane Carboxylate

This protocol is adapted from established methods for BCB synthesis.

ReagentMolar Mass ( g/mol )AmountMoles
1-Bromo-3-chlorocyclobutane175.43100 g0.57
Magnesium turnings24.3115.2 g0.63
Ethyl chloroformate108.5268.2 g0.63
Anhydrous THF-1 L-

Procedure:

  • Grignard Formation: To a flame-dried 2 L three-neck flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel under an inert atmosphere (N₂ or Ar), add the magnesium turnings and 200 mL of anhydrous THF. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromo-3-chlorocyclobutane in 300 mL of anhydrous THF via the addition funnel to maintain a gentle reflux. After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2 hours.

  • Carboxylation: Cool the Grignard solution to 0 °C in an ice bath. Slowly add a solution of ethyl chloroformate in 500 mL of anhydrous THF via the addition funnel, maintaining the temperature below 10 °C.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl (200 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 300 mL).

  • Purification: Combine the organic layers, wash with brine (200 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield the bicyclo[1.1.0]butane carboxylate.

Part 2: Cycloaddition to form the Protected DBH Core

Protocol 2: Scale-Up Synthesis of Di-tert-butyl this compound-1,4-dicarboxylate

ReagentMolar Mass ( g/mol )AmountMoles
Bicyclo[1.1.0]butane precursor(Varies)(e.g., 0.5 mol)0.5
Di-tert-butyl azodicarboxylate (DBAD)230.25115.1 g0.5
Anhydrous Toluene-1 L-

Procedure:

  • Reaction Setup: To a 2 L jacketed reactor equipped with a mechanical stirrer, a thermocouple, and an inert atmosphere inlet, add a solution of the bicyclo[1.1.0]butane precursor in 500 mL of anhydrous toluene.

  • Reagent Addition: At room temperature, add the di-tert-butyl azodicarboxylate (DBAD) portion-wise over 30 minutes. An exotherm may be observed; maintain the internal temperature below 40 °C using the reactor cooling system.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product is often a thick oil or a solid.

  • Purification: The crude product can be purified by flash chromatography on silica gel. For larger scales, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) is preferable.

Part 3: Deprotection to Yield the Parent DBH

Protocol 3: Synthesis of this compound Dihydrochloride

ReagentMolar Mass ( g/mol )AmountMoles
Protected DBH(Varies)(e.g., 0.4 mol)0.4
4 M HCl in Dioxane-1 L4.0
Diethyl ether-As needed-

Procedure:

  • Reaction Setup: To a 2 L flask, add the protected DBH and dissolve it in a minimal amount of dichloromethane if necessary.

  • Deprotection: Cool the solution to 0 °C and slowly add the 4 M HCl in dioxane. Vigorous gas evolution (isobutylene) will occur.

  • Precipitation: Stir the reaction mixture at room temperature for 4-6 hours. A white precipitate of the dihydrochloride salt will form.

  • Isolation: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound dihydrochloride.

Derivatization of the this compound Core

The parent DBH, typically handled as its salt, can be derivatized at the nitrogen atoms using standard procedures after neutralization.

Workflow for DBH Derivatization

Derivatization_Workflow cluster_0 Neutralization cluster_1 Functionalization DBH_Salt DBH Dihydrochloride DBH_Freebase DBH Free Base DBH_Salt->DBH_Freebase Aqueous Base (e.g., NaOH) Derivatives DBH Derivatives DBH_Freebase->Derivatives R-X (Alkylation) RCOCl (Acylation) Ar-X (Arylation)

Caption: General workflow for the derivatization of the DBH core.

Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutics. While its synthesis can be challenging due to the strained nature of the ring system, the proposed scalable route, leveraging the well-established chemistry of bicyclo[1.1.0]butanes, offers a viable pathway for producing this valuable building block on a multi-gram scale. The detailed protocols and considerations provided in this guide are intended to empower researchers to explore the rich chemical space offered by DBH derivatives and to accelerate the discovery of new medicines.

References

Application Notes & Protocols: Strategic Functionalization of the 1,4-Diazabicyclo[2.1.1]hexane Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Escaping Flatland with the DABH Scaffold

In modern medicinal chemistry, the concept of "escaping flatland" has become a guiding principle for designing next-generation therapeutics. This strategy involves moving away from flat, aromatic structures towards three-dimensional, C(sp³)-rich molecular scaffolds.[1][2] These 3D frameworks can significantly improve a drug candidate's physicochemical and pharmacokinetic properties, including enhanced aqueous solubility, greater metabolic stability, and novel intellectual property opportunities.[1]

Among the most promising of these 3D scaffolds is 1,4-Diazabicyclo[2.1.1]hexane (DABH) . This highly constrained, bicyclic diamine serves as a rigid bioisostere for the piperazine moiety, one of the most common heterocycles found in FDA-approved drugs. By locking the piperazine chair conformation into a defined geometry, the DABH scaffold presents its nitrogen lone pairs and substituents with precise, predictable vectors, offering a unique tool for probing and optimizing interactions with biological targets.

This guide provides a comprehensive overview of the key strategies for functionalizing the DABH core, from foundational N-functionalization to advanced C-H activation methodologies. Each section combines field-proven insights with detailed, actionable protocols for researchers in drug discovery and synthetic chemistry.

Propertytrans-1,4-Disubstituted Piperazine1,4-Disubstituted DABHRationale & Impact
Conformation Flexible (Chair Flips)Rigid, ConstrainedDABH eliminates conformational ambiguity, reducing the entropic penalty of binding and offering precise vector control for substituents.
N-N Distance ~2.9 Å~2.5 ÅThe shorter distance in DABH presents a unique geometric and electronic profile for receptor interactions compared to piperazine.
Lipophilicity (cLogP) Lower (More Polar)Higher (More Lipophilic)The compact, hydrocarbon-rich cage of DABH can increase lipophilicity, potentially enhancing membrane permeability.
Novelty UbiquitousUnderexploredDABH provides access to novel chemical space, crucial for developing new intellectual property and overcoming resistance.[3][4]

Section 1: Foundational N-Functionalization Strategies

The two nitrogen atoms of the DABH core are the most accessible sites for initial derivatization. Control over the selectivity—mono- versus di-functionalization and symmetric versus asymmetric substitution—is paramount for building diverse chemical libraries.

Workflow for Selective N-Functionalization

The strategic pathway to achieve desired substitution patterns relies on the sequential or controlled introduction of electrophiles.

N_Functionalization_Workflow DABH DABH Core Mono_N Mono-N-Functionalized DABH DABH->Mono_N 1.1 eq. E¹-X Di_Symm Symmetric Di-N-Functionalized DABH DABH->Di_Symm >2.2 eq. E¹-X Mono_Boc Mono-Boc Protected DABH DABH->Mono_Boc 1.0 eq. Boc₂O Asymm_1 Asymmetric Intermediate Mono_Boc->Asymm_1 1.2 eq. E¹-X, Base Di_Asymm Asymmetric Di-N-Functionalized DABH Asymm_1->Di_Asymm 1. Deprotection (TFA) 2. 2.0 eq. E²-X, Base

Caption: Strategic workflow for accessing mono-, symmetric di-, and asymmetric di-N-functionalized DABH derivatives.

Protocol 1.1: Selective Mono-N-Alkylation (via Stoichiometric Control)

This protocol leverages a slight excess of the DABH nucleophile to favor mono-alkylation. It is a direct and efficient method for producing monosubstituted building blocks.

Experimental Protocol:

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.2 eq., 101 mg, 1.2 mmol) and anhydrous acetonitrile (ACN, 5 mL).

  • Addition: Add potassium carbonate (K₂CO₃, 2.5 eq., 345 mg, 2.5 mmol) to the solution.

  • Reaction: Cool the stirring suspension to 0 °C. Add the desired electrophile (e.g., benzyl bromide, 1.0 eq., 171 mg, 1.0 mmol) dropwise over 10 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by LC-MS or TLC for the disappearance of the electrophile.

  • Work-up: Upon completion, filter the suspension through a pad of celite, washing with ACN. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of dichloromethane/methanol, often with 1% triethylamine to prevent streaking) to yield the mono-N-alkylated product.

Causality: Using DABH as the limiting reagent would drive the reaction towards di-alkylation. By using an excess of DABH, the statistical probability of the electrophile reacting with an already-substituted, and slightly less nucleophilic, product is reduced. The inorganic base (K₂CO₃) neutralizes the HBr byproduct without being strong enough to deprotonate the product and increase its nucleophilicity.

Protocol 1.2: Symmetric Di-N-Arylation (Buchwald-Hartwig Amination)

This protocol is designed for creating C-N bonds with aryl partners, a critical transformation in medicinal chemistry.

Experimental Protocol:

  • Setup: In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.02 eq., 18 mg, 0.02 mmol), RuPhos (0.04 eq., 19 mg, 0.04 mmol), and sodium tert-butoxide (NaOtBu, 2.5 eq., 240 mg, 2.5 mmol).

  • Reagents: Add the aryl bromide (e.g., 4-bromotoluene, 2.2 eq., 376 mg, 2.2 mmol) and this compound (1.0 eq., 84 mg, 1.0 mmol).

  • Solvent: Add anhydrous toluene (4 mL) and seal the tube.

  • Reaction: Remove the tube from the glovebox and heat the reaction mixture to 100 °C with vigorous stirring for 16-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through celite. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the residue by flash column chromatography (hexanes/ethyl acetate gradient) to afford the di-N-arylated product.

Causality: The Buchwald-Hartwig cross-coupling is a powerful method for N-arylation. The palladium catalyst, in conjunction with a specialized phosphine ligand like RuPhos, facilitates the oxidative addition into the aryl bromide C-Br bond and subsequent reductive elimination to form the C-N bond. A slight excess of the aryl bromide and sufficient base ensure the reaction proceeds on both nitrogen atoms.

Section 2: The Frontier - Photoredox C-H Functionalization

Directly functionalizing the C-H bonds of the DABH scaffold is a formidable but highly rewarding challenge. It allows for derivatization of the carbon skeleton, opening up vectors for substitution that are impossible to achieve through N-functionalization alone. While specific protocols for DABH are still emerging, robust strategies developed for other saturated aza-heterocycles can be logically extended.[4][5]

Mechanistic Rationale: A Dual Catalytic Approach

The proposed method merges photoredox and nickel catalysis. This synergistic approach uses light energy to drive single-electron transfer (SET) events that would be thermodynamically prohibitive under thermal conditions.

Proposed Catalytic Cycle:

  • Photoexcitation: A photocatalyst (PC), such as an Iridium complex, absorbs visible light to reach a long-lived, high-energy excited state (*PC).

  • SET & Radical Cation Formation: The excited photocatalyst is a potent oxidant and can accept an electron from the N-protected DABH, which has a low oxidation potential. This generates a DABH radical cation.

  • Ni(0) Formation: Concurrently, the reduced photocatalyst (PC⁻) can reduce a Ni(II) precatalyst to the active Ni(0) species.

  • Oxidative Addition: The Ni(0) catalyst undergoes oxidative addition with an aryl halide (Ar-X) to form a Ni(II)-Aryl complex.

  • Radical Capture/Coupling: The Ni(II)-Aryl complex intercepts the DABH radical cation. This can proceed through various pathways, often culminating in the formation of a high-valent Ni(III) or Ni(IV) intermediate.

  • Reductive Elimination: This key step forms the desired C-C bond and regenerates a Ni(I) or Ni(II) species, closing the nickel catalytic cycle.

CH_Functionalization_Mechanism cluster_photo Photoredox Cycle cluster_nickel Nickel Catalysis Cycle PC PC PC_star *PC PC->PC_star Visible Light (hν) PC_red PC⁻ PC_star->PC_red DABH-Boc DABH_rad DABH•⁺-Boc PC_star->DABH_rad SET PC_red->PC Ni(II) rightarrow Ni(0) Ni0 Ni(0)Lₙ NiII_Ar Ar-Ni(II)Lₙ Ni0->NiII_Ar Ar-X Oxidative Addition NiIII DABH-Ni(III)-Ar NiII_Ar->NiIII DABH•⁺ Radical Capture NiIII->Ni0 Product Reductive Elimination Product Ar-DABH-Boc DABH_Boc DABH-Boc DABH_rad->NiIII ArX Ar-X

Caption: Proposed dual photoredox/nickel catalytic cycle for the C-H arylation of an N-protected DABH scaffold.

Protocol 2.1: Proposed Photoredox-Mediated C(sp³)-H Arylation

This protocol is presented as a robust starting point for investigation, based on leading methodologies in C-H functionalization.[4][6] The N-Boc protecting group is crucial to prevent catalyst inhibition by the free amine and to electronically tune the scaffold.

Experimental Protocol:

  • Setup: In a nitrogen-filled glovebox, add NiCl₂·glyme (10 mol%, 2.2 mg, 0.01 mmol), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy, 12 mol%, 3.2 mg, 0.012 mmol), and Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%, 1.1 mg, 0.001 mmol) to a 4 mL vial equipped with a stir bar.

  • Reagents: Add N-Boc-1,4-diazabicyclo[2.1.1]hexane (1.0 eq., 18.4 mg, 0.1 mmol), the desired aryl bromide (1.5 eq., 0.15 mmol), and lithium carbonate (Li₂CO₃, 2.0 eq., 14.8 mg, 0.2 mmol).

  • Solvent: Add 1.0 mL of anhydrous 1,4-dioxane. Seal the vial with a screw cap.

  • Reaction: Remove the vial from the glovebox. Place it on a stirring plate approximately 5-10 cm from a 34 W blue LED lamp. Ensure cooling is applied to maintain the reaction temperature at 25-30 °C. Irradiate for 24-48 hours.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude material via preparative TLC or flash column chromatography to isolate the C-H functionalized product. The primary site of functionalization is anticipated to be the bridgehead carbon.

Self-Validation and Trustworthiness: This protocol is designed as a self-validating system. Key controls include:

  • No Light Control: Running the reaction in the dark should result in no product formation, confirming the photochemical requirement.

  • No Photocatalyst Control: Omitting the Iridium complex should halt the reaction, proving its essential role in the SET process.

  • No Nickel Catalyst Control: The absence of the nickel co-catalyst should prevent C-C bond formation, confirming the necessity of the cross-coupling partner.

Summary and Outlook

The this compound scaffold represents a compelling, structurally novel bioisostere of piperazine. Its rigid framework offers medicinal chemists a powerful tool to enforce specific pharmacophoric arrangements and explore new chemical space. This guide has provided robust, detailed protocols for the foundational N-functionalization of the DABH core, enabling the creation of diverse libraries with mono-, di-, symmetric, and asymmetric substitution patterns.

Furthermore, by leveraging mechanistic principles from the broader field of photoredox catalysis, we have outlined a rational and actionable protocol for the advanced C-H functionalization of the DABH skeleton. This frontier methodology promises to unlock a new dimension of derivatives, allowing for the decoration of the carbon framework itself. The continued development of such innovative synthetic strategies will undoubtedly accelerate the adoption of the DABH scaffold and other unique 3D structures in the pursuit of safer and more effective medicines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Diazabicyclo[2.1.1]hexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-Diazabicyclo[2.1.1]hexane. This guide is designed for researchers, scientists, and drug development professionals who are working with or planning to synthesize this unique, strained bicyclic diamine. Here, you will find troubleshooting advice and frequently asked questions to navigate the complexities of this challenging synthesis.

Introduction to the Challenge

This compound is a fascinating molecule with a highly strained framework, featuring two nitrogen atoms at the bridgehead positions. This structural rigidity and the unique spatial orientation of the nitrogen lone pairs make it an attractive scaffold for medicinal chemistry and materials science. However, these same features contribute to significant synthetic challenges. The construction of the bicyclo[2.1.1]hexane core, particularly with heteroatoms at the bridgeheads, is an area of active research. Common synthetic strategies for related bicyclic systems include intramolecular cyclizations and photochemical approaches.

This guide will focus on a generalized, hypothetical intramolecular cyclization approach to provide a framework for troubleshooting and understanding the key challenges.

Hypothetical Synthetic Workflow: Intramolecular Cyclization

A plausible, albeit challenging, approach to the synthesis of this compound involves the intramolecular cyclization of a suitably functionalized piperazine derivative. The following diagram illustrates a conceptual workflow.

Synthetic Workflow A Piperazine Starting Material B N,N'-Difunctionalization A->B Introduction of reactive groups C Intramolecular Cyclization B->C Ring formation under high dilution D Deprotection & Purification C->D Removal of protecting groups E This compound D->E Isolation of final product

Caption: Conceptual workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems that you may encounter during the synthesis of this compound, based on the generalized intramolecular cyclization approach.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of N,N'-Difunctionalized Piperazine Precursor - Incomplete reaction due to steric hindrance. - Side reactions, such as intermolecular polymerization. - Instability of the functional groups.- Optimize reaction conditions (temperature, solvent, reaction time). - Use a less sterically hindered piperazine derivative if possible. - Employ high-dilution techniques to favor intramolecular reactions. - Choose more stable reactive functional groups for the cyclization.
Failure of Intramolecular Cyclization - High activation energy for the formation of the strained bicyclic system. - Incorrect conformation of the precursor for cyclization. - Unsuitable leaving groups or reactive partners.- Screen a variety of cyclization conditions (e.g., different bases, metal catalysts, or photochemical conditions). - Consider a different synthetic route that may have a more favorable cyclization pathway. - Ensure the use of highly reactive and well-established leaving groups.
Formation of Polymeric Byproducts - Intermolecular reactions competing with the desired intramolecular cyclization.- The principle of high dilution is critical here. Perform the cyclization at very low concentrations (e.g., <0.01 M) by slow addition of the precursor to the reaction mixture. - Use a syringe pump for controlled, slow addition.
Difficulty in Purifying the Final Product - The product may be volatile or highly water-soluble, making extraction and chromatography challenging. - The product may be unstable under certain conditions.- Consider converting the product to a more stable salt (e.g., hydrochloride) for purification and handling. - Use specialized purification techniques such as sublimation or crystallization. - For chromatography, consider using a polar stationary phase or ion-exchange chromatography.
Ambiguous Spectroscopic Data - The high symmetry of the molecule may lead to simple NMR spectra that are difficult to interpret. - The strained nature of the molecule may result in unusual chemical shifts.- Obtain high-resolution mass spectrometry (HRMS) data to confirm the molecular formula. - Use 2D NMR techniques (e.g., COSY, HMBC, HSQC) to aid in structural elucidation. - Compare experimental data with computationally predicted spectra if possible.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for constructing the bicyclo[2.1.1]hexane core?

A1: The most common methods for synthesizing the carbocyclic bicyclo[2.1.1]hexane skeleton include intramolecular [2+2] photocycloadditions of 1,5-dienes and intermolecular [2σ+2π] cycloadditions between bicyclo[1.1.0]butanes and unsaturated compounds.[1][2] For heteroatom-containing analogs like this compound, intramolecular cyclization of a pre-functionalized precursor is a conceptually straightforward, though often challenging, approach.

Q2: Why is the synthesis of this compound so challenging?

A2: The primary challenge lies in the high ring strain of the bicyclo[2.1.1]hexane system, which is further complicated by the presence of two nitrogen atoms at the bridgehead positions. This strain makes the ring-closing step energetically unfavorable. Additionally, the nitrogen lone pairs can influence the reactivity and conformation of the precursor, potentially hindering the desired cyclization.

Q3: What are the key considerations for the intramolecular cyclization step?

A3: The key to a successful intramolecular cyclization is to favor this pathway over competing intermolecular reactions. This is typically achieved through the use of high-dilution conditions, where the concentration of the precursor is kept very low to minimize the chances of molecules reacting with each other. The choice of solvent, temperature, and any catalysts or reagents is also critical and often requires extensive optimization.

Q4: How can I confirm the successful synthesis of this compound?

A4: A combination of analytical techniques is necessary. High-resolution mass spectrometry (HRMS) is essential to confirm the correct molecular formula. ¹H and ¹³C NMR spectroscopy will provide information about the structure and symmetry of the molecule. Due to the high symmetry, you might expect a simple spectrum. For example, in the ¹H NMR, you would anticipate signals for the bridgehead protons and the methylene bridge protons. X-ray crystallography would provide unambiguous proof of the structure if a suitable crystal can be obtained.

Q5: What are the safety considerations when working with strained bicyclic compounds?

A5: Strained molecules can be more reactive and potentially less stable than their acyclic or larger-ring counterparts. It is important to handle these compounds with care, initially on a small scale. While this compound itself is not reported to be explosive, it is good practice to be aware of the potential for unexpected reactivity, especially during the synthesis where high-energy intermediates may be involved. Standard laboratory safety precautions, including the use of personal protective equipment, are essential.

Q6: Are there any commercially available starting materials that can simplify the synthesis?

A6: The synthesis will likely start from readily available chemicals. Piperazine is an inexpensive and common starting material. The key will be the synthesis of the difunctionalized piperazine precursor for the cyclization. Depending on the chosen synthetic route, this may involve multi-step sequences.

Detailed Experimental Protocol (Generalized Example)

The following is a generalized, hypothetical protocol for the synthesis of a difunctionalized piperazine precursor that could potentially undergo intramolecular cyclization. This is a conceptual outline and requires extensive optimization and experimental validation.

Step 1: Synthesis of a N,N'-bis(2-haloethyl)piperazine derivative (Conceptual)

  • To a solution of a protected piperazine derivative in a suitable aprotic solvent (e.g., THF, acetonitrile), add a base (e.g., triethylamine, potassium carbonate).

  • Cool the mixture to 0 °C.

  • Slowly add a suitable electrophile containing a leaving group (e.g., 1-bromo-2-chloroethane) to introduce the reactive side chains.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work up the reaction by quenching with water, extracting with an organic solvent, and purifying by column chromatography.

Step 2: Intramolecular Cyclization (Conceptual)

  • Prepare a solution of the difunctionalized piperazine precursor in a large volume of a suitable solvent (to ensure high dilution).

  • In a separate flask, prepare a solution or suspension of a strong, non-nucleophilic base (e.g., sodium hydride, LDA) in the same solvent.

  • Using a syringe pump, add the precursor solution to the base solution over a long period (e.g., 8-12 hours) at an appropriate temperature (this may require heating or cooling).

  • After the addition is complete, stir the reaction mixture for an additional period to ensure complete cyclization.

  • Carefully quench the reaction (e.g., with water or a saturated ammonium chloride solution).

  • Extract the product with an organic solvent.

  • Purify the crude product, potentially after conversion to a salt to improve handling and stability.

References

Technical Support Center: Synthesis of 1,4-Diazabicyclo[2.1.1]hexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-Diazabicyclo[2.1.1]hexane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this novel and promising scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of its synthesis and improve your reaction yields.

The synthesis of strained bicyclic systems like this compound can be challenging. Success often hinges on meticulous control of reaction conditions and a thorough understanding of the underlying mechanisms. This guide is structured to address specific issues you may encounter during your experiments, providing not just solutions but also the scientific rationale behind them.

Proposed Synthetic Route: Photochemical [2+2] Cycloaddition

Currently, a standardized, high-yield synthesis of this compound is not widely documented in the literature. However, based on established methods for analogous azabicyclo[2.1.1]hexane systems, a photochemical [2+2] cycloaddition of a suitable diene precursor is a promising approach.[1][2] The proposed precursor for this reaction is a 2,5-disubstituted-1,5-hexadiene derivative with nitrogen atoms at the appropriate positions.

The following troubleshooting guide is based on this proposed synthetic strategy and addresses common challenges encountered in similar photochemical cycloadditions.

Troubleshooting Guide

Issue 1: Low or No Product Formation

Question: I am not observing any significant formation of the desired this compound product. What are the potential causes and how can I address this?

Answer:

Low or no product formation in a photochemical [2+2] cycloaddition can stem from several factors, primarily related to the light source, the reaction setup, and the presence of quenching species.

Potential Causes & Solutions:

  • Inappropriate Wavelength: The precursor diene has a specific UV absorption maximum. If the wavelength of your light source does not overlap with this, the molecule will not be excited to the necessary state for cyclization.

    • Recommendation: Determine the UV-Vis spectrum of your starting material. Select a lamp (e.g., mercury lamp, LED) that emits at or near the absorption maximum. For many diene systems, wavelengths in the range of 254 nm to 350 nm are effective.[3]

  • Insufficient Light Intensity or Reaction Time: The quantum yield for photochemical reactions can be low. Insufficient photon flux or short reaction times will result in low conversion.

    • Recommendation: Increase the power of your lamp or move the reaction vessel closer to the light source (while ensuring proper cooling). Extend the irradiation time, monitoring the reaction progress by a suitable method (e.g., GC-MS, LC-MS, or NMR).

  • Presence of Quenchers: Molecular oxygen and other impurities can act as triplet quenchers, preventing the desired cycloaddition.

    • Recommendation: Thoroughly degas your solvent and reaction mixture prior to irradiation. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solution for an extended period.[3]

  • Use of a Sensitizer: Direct irradiation may not be efficient. A triplet sensitizer can be used to facilitate the reaction.

    • Recommendation: Introduce a sensitizer such as acetone or benzophenone. The sensitizer absorbs the light and transfers the energy to the diene, promoting it to the triplet state required for cycloaddition.[3]

Issue 2: Formation of Side Products and Low Selectivity

Question: My reaction is producing a complex mixture of products, and the yield of this compound is low. How can I improve the selectivity?

Answer:

The formation of side products is a common challenge in photochemical reactions. These can arise from alternative reaction pathways of the excited state molecule or from decomposition of the starting material or product.

Potential Causes & Solutions:

  • Polymerization: The excited diene can react with other diene molecules in an intermolecular fashion, leading to polymerization.

    • Recommendation: Run the reaction at high dilution (e.g., 0.01-0.05 M). This favors the intramolecular [2+2] cycloaddition over intermolecular reactions.

  • Decomposition: Prolonged exposure to high-energy UV light can cause decomposition of the starting material or the product.

    • Recommendation: Monitor the reaction closely and stop it once the starting material is consumed or the product concentration plateaus. Consider using a filter to block very short, high-energy wavelengths if your lamp has a broad emission spectrum.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway and the stability of intermediates.

    • Recommendation: Screen different solvents. Non-polar solvents often favor [2+2] cycloadditions. However, the solubility of the starting material must be considered. Acetonitrile is a commonly used solvent for these types of reactions.[3]

Issue 3: Difficulty in Product Purification

Question: I am struggling to isolate pure this compound from the reaction mixture. What purification strategies are recommended?

Answer:

The purification of highly polar and often volatile bicyclic amines can be challenging. The choice of purification method is critical for obtaining the product in high purity.

Potential Causes & Solutions:

  • Co-elution with Starting Material or Byproducts: The product may have similar chromatographic properties to the starting material or side products.

    • Recommendation:

      • Acid-Base Extraction: As a basic amine, the product can be selectively extracted into an acidic aqueous phase. The aqueous layer can then be basified and the product re-extracted into an organic solvent.

      • Chromatography on Alumina: Silica gel can be too acidic for some amines, leading to streaking and poor separation. Consider using neutral or basic alumina for column chromatography.

      • Derivatization: If the free amine is difficult to handle, consider protecting it (e.g., as a Boc-carbamate) before chromatography. The protecting group can be removed in a subsequent step.

  • Product Volatility: The product may be volatile, leading to loss during solvent removal.

    • Recommendation: Use a rotary evaporator at low temperature and reduced pressure. For highly volatile compounds, consider purification by distillation or sublimation if the product is a solid.

Frequently Asked Questions (FAQs)

Q1: What is a suitable precursor for the photochemical synthesis of this compound?

A promising precursor would be a derivative of 1,5-hexadiene with nitrogen atoms at the 2 and 5 positions, for example, a suitably protected 2,5-diaza-1,5-hexadiene. The choice of protecting groups on the nitrogen atoms will be crucial to prevent side reactions and to ensure sufficient solubility in the reaction solvent.

Q2: How critical is the reaction temperature for the photochemical cycloaddition?

While the primary energy input is from light, temperature can still play a role. Higher temperatures can increase the rate of side reactions. It is generally advisable to conduct the reaction at or below room temperature. Many photochemical reactors are equipped with a cooling system to dissipate the heat generated by the lamp.

Q3: Can this reaction be scaled up?

Yes, but scaling up photochemical reactions requires specialized equipment. A flow reactor, where the reaction mixture is pumped through tubing wrapped around a light source, can be an effective way to scale up this type of reaction, ensuring uniform irradiation.[1]

Q4: What are the key safety precautions for this synthesis?

UV radiation is harmful to the eyes and skin. The photochemical reactor must be properly shielded. Also, be aware of the hazards associated with the solvents and reagents used. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Q5: Are there alternative synthetic routes to this compound?

Yes, other potential routes could include intramolecular cyclization of a suitably functionalized piperazine derivative or a multi-step sequence involving the formation of the bicyclic carbon skeleton first, followed by the introduction of the nitrogen atoms. Nickel-catalyzed intramolecular cyclizations have also been reported for the synthesis of related bicyclo[2.1.1]hexane systems.[4]

Experimental Workflow & Data

General Protocol for Photochemical [2+2] Cycloaddition
  • Preparation: Dissolve the diene precursor and sensitizer (if used) in a degassed solvent in a quartz reaction vessel. The concentration should be in the range of 0.01-0.05 M.

  • Degassing: Degas the solution by bubbling with argon for 30-60 minutes or by performing three freeze-pump-thaw cycles.

  • Irradiation: Place the reaction vessel in a photochemical reactor and irradiate with a suitable light source (e.g., a medium-pressure mercury lamp with a Pyrex filter) while maintaining a constant temperature (e.g., 20 °C) and stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS, LC-MS, or NMR.

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude product by the most suitable method (acid-base extraction, column chromatography, or distillation).

Table 1: Troubleshooting Summary
IssuePotential CauseRecommended Solution
Low/No Product Incorrect wavelength, low light intensity, oxygen quenchingMatch light source to UV-Vis spectrum, increase irradiation time, degas solvent
Side Products Polymerization, decompositionUse high dilution, monitor reaction time, use a solvent screen
Purification Issues Co-elution, product volatilityUse acid-base extraction, alumina chromatography, low-temperature evaporation

Diagrams

Proposed Photochemical Synthesis Workflow

G cluster_prep Preparation cluster_reaction Photochemical Reaction cluster_purification Work-up & Purification prep1 Dissolve Precursor & Sensitizer prep2 Degas Solution (Ar bubble or Freeze-Pump-Thaw) prep1->prep2 react1 Irradiate with UV Light (e.g., 254 nm) prep2->react1 react2 Monitor Progress (GC-MS/LC-MS) react1->react2 purify1 Concentrate Reaction Mixture react2->purify1 purify2 Acid-Base Extraction purify1->purify2 purify3 Column Chromatography (Alumina) purify2->purify3 purify4 Characterize Pure Product purify3->purify4

Caption: Workflow for the proposed photochemical synthesis of this compound.

References

Technical Support Center: Purification of 1,4-Diazabicyclo[2.1.1]hexane and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,4-Diazabicyclo[2.1.1]hexane (aza-BCH) and its derivatives. These rigid, sp3-rich scaffolds are increasingly vital in medicinal chemistry as bioisosteres for pyrrolidines and other aromatic systems, offering potential improvements in solubility, metabolic stability, and other pharmacokinetic properties[1][2]. However, their unique physical and chemical characteristics—such as basicity, volatility, and potential hygroscopicity—present specific challenges during purification.

This guide provides field-proven insights and detailed protocols in a direct question-and-answer format to help you troubleshoot common issues and achieve high purity for your target compounds.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound and its analogues.

Table 1: Troubleshooting Common Purification Issues

Problem Potential Cause(s) Suggested Solution(s)
Yellow or Brown Discoloration in "Pure" Fractions 1. Oxidation: Amines, especially bicyclic amines, can be sensitive to air and light, forming colored oxides over time[3]. 2. Trace Metal Impurities: Residual palladium or other transition metals from synthesis (e.g., Catellani-type reactions) can cause coloration[3]. 3. Silica Gel Acidity: Strong interaction or slow decomposition of the amine on acidic silica gel. 1. Minimize Air Exposure: Handle the compound under an inert atmosphere (Nitrogen or Argon) where possible. Use degassed solvents for chromatography. 2. Activated Carbon Treatment: Dissolve the product in a suitable solvent, add a small amount of activated carbon, stir for 15-30 minutes, and filter through a plug of Celite®. 3. Use Base-Deactivated Silica: Co-slurry the silica gel with 1-2% triethylamine (Et₃N) in your starting eluent or use commercially available deactivated silica to neutralize acidic sites[4].
Significant Product Loss or Decomposition on Silica Gel Column 1. Acidity of Silica: The amine functionality is basic and can irreversibly bind to or decompose on the acidic surface of standard silica gel. 2. Amine Reactivity: The strained bicyclic structure may be sensitive to prolonged contact with the stationary phase. 1. Deactivate the Silica: Always use silica gel treated with a base like triethylamine (Et₃N)[4]. See Protocol 3 for a detailed method. 2. Switch Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina. 3. Increase Elution Speed: Perform flash column chromatography rather than gravity chromatography to minimize the residence time of the compound on the column[5].
Product Streaking / Tailing During Column Chromatography 1. Protonation on Silica: The basic nitrogen atom interacts strongly with acidic silanol groups, causing poor peak shape. 2. Inappropriate Solvent Polarity: The eluent system may not be optimal for eluting the compound cleanly. 1. Add Amine to Eluent: Add 0.5-2% triethylamine or ammonia (in methanol) to your mobile phase. This competitively blocks the acidic sites on the silica, allowing your compound to elute symmetrically. 2. Solvent System Optimization: Ensure your chosen solvent system provides an Rf value between 0.2 and 0.4 on TLC for good separation.
Product Fails to Crystallize or "Oils Out" 1. Residual Impurities: Small amounts of solvent or reaction byproducts can inhibit crystal lattice formation. 2. Incorrect Solvent System: The chosen solvent may be too good a solvent even when cold, or the compound may be too soluble. 3. Hygroscopic Nature: Absorption of atmospheric moisture can prevent crystallization. The related compound DABCO is known to be hygroscopic[5][6]. 1. Re-purify: Pass the oil through a short plug of base-deactivated silica to remove polar impurities. 2. Systematic Solvent Screening: Use a two-solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not). See Protocol 2 . Common systems include hexane/ethyl acetate and hexane/ether[7]. 3. Dry Thoroughly: Ensure the compound is rigorously dried under high vacuum before attempting crystallization. Handle under an inert atmosphere if possible.

| Low Recovery After Purification | 1. Volatility: The parent this compound (MW: 84.12 g/mol ) and similar low-molecular-weight derivatives can be volatile and may be lost during solvent removal under high vacuum[8]. 2. Irreversible Binding: As mentioned, significant product may be lost on an acidic stationary phase. | 1. Careful Solvent Removal: Use a rotary evaporator with controlled temperature (room temperature or slightly above) and vacuum. Avoid using a high-vacuum manifold for extended periods unless the product is non-volatile. 2. Consider Sublimation: For volatile, thermally stable solids, sublimation is an excellent solvent-free purification method that can yield very pure material and is used for the analogous compound DABCO[5]. See Protocol 1 . |

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification technique for a newly synthesized this compound derivative?

A1: For most derivatives, flash column chromatography on base-deactivated silica gel is the most reliable starting point. It is versatile for both solids and oils and effectively removes a wide range of impurities[9][10][11]. The key is deactivation; standard silica gel often leads to poor results due to the basicity of the bicyclic amine core[4]. The workflow below can help guide your choice.

dot

Caption: Decision workflow for selecting a purification method.

Q2: My compound is a free base. How do I prevent it from sticking to glassware?

A2: While less common than with some other amines, strong adhesion can occur. Pre-treating glassware by rinsing with a dilute solution of a non-nucleophilic base (like 1% triethylamine in hexane), followed by drying, can help. Alternatively, converting the amine to a salt (e.g., hydrochloride or trifluoroacetate) can make it a more free-flowing, crystalline solid. This is often done for storage or if the final application requires the salt form. The free base can be regenerated by partitioning between an organic solvent (like dichloromethane or ethyl acetate) and a basic aqueous solution (e.g., sat. NaHCO₃ or Na₂CO₃).

Q3: How can I confirm the purity of my final product?

A3: A combination of techniques is recommended:

  • ¹H and ¹³C NMR: This is the primary method. Look for the absence of signals corresponding to starting materials, reagents, and solvents. The integration of proton signals should match the expected ratios.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is excellent for detecting non-volatile impurities. A single peak in the chromatogram (at multiple wavelengths) and the correct mass signal are strong indicators of purity. Bicyclic amines can be analyzed directly or after conjugation for enhanced detection[12].

  • TLC (Thin Layer Chromatography): A quick and easy check. Your final product should appear as a single spot in multiple solvent systems. Staining with ninhydrin can be effective for visualizing primary or secondary amines, while permanganate or iodine can visualize most organic compounds.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Sublimation

This method is ideal for volatile, thermally stable solids and provides very high purity by separating the solid from non-volatile impurities. It was successfully used for the related compound DABCO[5].

dot

Caption: Step-by-step workflow for purification via sublimation.

Methodology:

  • Place the crude, dry solid material into the bottom of a sublimation apparatus.

  • Insert the cold finger and ensure a tight seal with high-vacuum grease.

  • Connect the apparatus to a high-vacuum line and begin to evacuate slowly.

  • Once a stable vacuum is achieved (<1 mmHg), begin circulating coolant (e.g., cold water) through the cold finger.

  • Gently heat the bottom of the apparatus using an oil bath. The temperature should be high enough to cause sublimation but below the melting point. This requires careful optimization for each compound.

  • Observe as pure crystals begin to form on the surface of the cold finger.

  • Once sublimation is complete (no more solid is being deposited), turn off the heat and allow the apparatus to cool completely to room temperature under vacuum.

  • Gently vent the apparatus with an inert gas (N₂ or Ar) before removing the cold finger.

  • Carefully scrape the purified crystals from the cold finger onto clean glassine paper.

Protocol 2: Purification by Recrystallization

This classic technique relies on the difference in solubility of the compound and impurities in a chosen solvent at different temperatures.

Methodology:

  • Solvent Screening: Place a small amount of your crude product in several test tubes. Add a few drops of different solvents (see Table 2) to each. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude material to fully dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath or freezer.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals thoroughly under high vacuum.

Table 2: Common Solvent Systems for Recrystallization of Bicyclic Amines

Solvent System Polarity Comments / Best For...
Hexanes / Ethyl Acetate Low to Medium A very common and effective system for compounds of intermediate polarity. Dissolve in minimal hot ethyl acetate and add hexanes until cloudy, then reheat to clarify and cool slowly[7].
Hexanes / Diethyl Ether Low Good for less polar compounds. Ether has a low boiling point, so exercise caution when heating.
Ethanol or Isopropanol High Can be effective for more polar derivatives, especially if impurities are non-polar.
Toluene Medium (Aromatic) Can be very effective for compounds with aromatic moieties, as these often crystallize well from toluene[7].

| Acetonitrile | High | A polar aprotic solvent that can be useful for polar compounds that are difficult to crystallize from alcohols. |

Protocol 3: Purification by Flash Column Chromatography on Base-Deactivated Silica Gel

This is the workhorse technique for purifying aza-BCH derivatives, modified to account for their basicity[4].

Methodology:

  • Prepare Deactivated Silica: In a fume hood, create a slurry of silica gel in your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate). For every 100 g of silica, add 1-2 mL of triethylamine (Et₃N). Mix thoroughly.

  • Pack the Column: Pour the slurry into your chromatography column and use positive pressure (air or nitrogen) to pack it into a stable bed.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Alternatively, "dry load" the compound by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute: Add your mobile phase (which should also contain 0.5-1% Et₃N) to the column and apply pressure to begin elution, collecting fractions.

  • Monitor: Monitor the fractions by TLC to identify those containing your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator. The triethylamine is volatile and will be removed along with the eluent.

References

Technical Support Center: Synthesis of 1,4-Diazabicyclo[2.1.1]hexane

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 1,4-diazabicyclo[2.1.1]hexane. As a strained, bicyclic diamine, its synthesis can be challenging. This document provides in-depth troubleshooting advice and frequently asked questions to navigate common experimental hurdles. The protocols and solutions presented herein are grounded in established chemical principles to ensure reliability and reproducibility.

Introduction to the Synthetic Challenge

This compound is a unique scaffold with significant potential in medicinal chemistry due to its rigid, three-dimensional structure. However, its synthesis is not trivial and is often accompanied by the formation of various side products. The most plausible synthetic routes involve intramolecular cyclization strategies, which require careful control of reaction conditions to favor the desired bond formation. This guide will focus on a common approach: an intramolecular C-H amination inspired by the Hofmann-Löffler-Freytag (HLF) reaction, starting from a suitable piperazine derivative.

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific issues that may arise during the synthesis of this compound via an HLF-type reaction on an N-substituted piperazine.

Issue 1: Incomplete Cyclization and Recovery of Starting Material

Question: My reaction yields a significant amount of unreacted N-halo-piperazine derivative. How can I improve the conversion to the desired bicyclic product?

Answer: Incomplete cyclization is a common issue in HLF reactions and can be attributed to several factors. The key is to ensure the efficient generation of the nitrogen-centered radical and its subsequent intramolecular hydrogen atom transfer (HAT).

Causality and Solutions:

  • Insufficient Radical Generation: The homolytic cleavage of the N-X bond is crucial. If using photochemical initiation, ensure your light source has the appropriate wavelength and intensity. For thermal initiation, the temperature may need to be optimized.[1]

  • Presence of Radical Quenchers: Oxygen can inhibit radical chain reactions. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that solvents are properly degassed.

  • Suboptimal Acid Concentration: The HLF reaction is typically promoted by strong acids, which favor the formation of the aminium radical cation.[2][3] However, excessively high acid concentrations can lead to side reactions. A titration of the acid concentration may be necessary to find the optimal balance.

Troubleshooting Workflow:

start Incomplete Cyclization sub_issue1 Check Radical Generation start->sub_issue1 sub_issue2 Verify Inert Atmosphere start->sub_issue2 sub_issue3 Optimize Acid Concentration start->sub_issue3 solution1a Increase light intensity or adjust wavelength sub_issue1->solution1a Photochemical solution1b Increase reaction temperature sub_issue1->solution1b Thermal solution2 Degas solvent and use inert gas blanket sub_issue2->solution2 solution3 Screen different acids and concentrations sub_issue3->solution3

Caption: Troubleshooting incomplete cyclization.

Issue 2: Formation of Monocyclic Side Products

Question: I am observing the formation of piperazine derivatives that are not the desired bicyclic product. What are these side products and how can I avoid them?

Answer: The formation of monocyclic side products often arises from intermolecular reactions or alternative intramolecular pathways that do not lead to the bicyclic scaffold.

Common Monocyclic Side Products and Their Prevention:

Side ProductProbable CausePrevention Strategy
Dimerized Piperazines High concentration of the starting material leading to intermolecular reactions between the nitrogen radical and another piperazine molecule.Run the reaction at a higher dilution to favor intramolecular cyclization.
Elimination Products If there are suitable leaving groups or acidic protons on the piperazine ring substituents, elimination can compete with cyclization.Choose protecting groups carefully to avoid those prone to elimination under acidic conditions.
Ring-Opened Products Under harsh acidic conditions, the piperazine ring itself or the desired product can undergo cleavage.Optimize the acid concentration and reaction temperature to the mildest effective conditions.
Issue 3: Isomer Formation

Question: My product appears to be a mixture of isomers. What are the possible isomers and how can I separate them?

Answer: In the context of this compound synthesis, "isomer" can refer to constitutional isomers (different connectivity) or stereoisomers if chiral centers are present. The HLF reaction can sometimes lead to the formation of larger ring systems.

Potential Isomeric Byproducts:

  • 1,4-Diazabicyclo[2.2.1]heptane: This can form if the nitrogen radical abstracts a hydrogen from a different carbon on the piperazine ring, leading to a five-membered ring fused to the piperazine. This is a common challenge in intramolecular C-H amination reactions.[4]

  • Stereoisomers: If the piperazine starting material is substituted, the resulting bicyclic product may have multiple stereocenters, leading to diastereomers.

Mitigation and Separation:

  • Directing Groups: The choice of substituents on the piperazine ring can influence the regioselectivity of the C-H abstraction. Bulky groups can sterically hinder certain positions, favoring abstraction from the desired carbon.

  • Chromatography: Separation of these closely related isomers can be challenging.

    • Reverse-phase HPLC: Often effective for separating polar, basic compounds.[5][6]

    • Ion-exchange chromatography: Can be used to separate compounds based on their basicity.

    • Derivatization: Converting the diamine product to a less polar derivative (e.g., a bis-amide or bis-carbamate) can improve separation on normal-phase silica gel. The protecting groups can then be removed post-purification.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for an HLF-type synthesis of this compound?

A suitable starting material would be a piperazine derivative with a handle for N-halogenation on one nitrogen and a substituent on the other that does not interfere with the reaction. A common strategy is to use a protecting group on one nitrogen that is stable to the reaction conditions.

Q2: How can I confirm the formation of the this compound structure?

A combination of analytical techniques is essential:

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • ¹H and ¹³C NMR Spectroscopy: The high symmetry of the this compound core will result in a simplified NMR spectrum. The number of signals and their splitting patterns will be characteristic of the bicyclic structure.

  • 2D NMR (COSY, HMBC, HSQC): To confirm the connectivity of the atoms and definitively establish the bicyclic framework.

  • X-ray Crystallography: If a suitable crystal can be obtained, this will provide unambiguous structural proof.

Q3: My final product is difficult to purify due to its high polarity. What are some effective purification strategies?

Highly polar and basic compounds like bicyclic diamines can be challenging to purify by standard silica gel chromatography.[5] Consider the following:

  • Acid-Base Extraction: The basic nature of the product can be exploited. Extract the crude product into an acidic aqueous solution, wash with an organic solvent to remove non-basic impurities, and then basify the aqueous layer and extract the product back into an organic solvent.

  • Reverse-Phase Chromatography: As mentioned earlier, this is often the method of choice for polar compounds.[6]

  • Sublimation: If the product is sufficiently volatile and thermally stable, sublimation can be an effective purification method for removing non-volatile impurities.

Illustrative Synthetic Protocol and Workflow

Below is a hypothetical, yet chemically sound, protocol for the synthesis of this compound, which serves as a basis for the troubleshooting guide.

Step-by-Step Methodology:

  • Protection: Protect one of the nitrogen atoms of piperazine with a suitable protecting group (e.g., Boc or Cbz).

  • N-Halogenation: Treat the mono-protected piperazine with a halogenating agent (e.g., N-chlorosuccinimide or N-bromosuccinimide) to form the N-halo-piperazine.

  • Cyclization (HLF-type reaction):

    • Dissolve the N-halo-piperazine in a suitable solvent (e.g., dichloromethane or acetonitrile).

    • Add a strong acid (e.g., trifluoroacetic acid or sulfuric acid).

    • Initiate the reaction either photochemically (UV lamp) or thermally (reflux).

    • Monitor the reaction by TLC or LC-MS.

  • Workup and Deprotection:

    • Quench the reaction and neutralize the acid.

    • Extract the crude product.

    • Remove the protecting group under appropriate conditions (e.g., strong acid for Boc, hydrogenolysis for Cbz).

  • Purification: Purify the final product using one of the methods described in the FAQs.

Logical Workflow for Synthesis and Troubleshooting:

start Start: Mono-protected Piperazine step1 N-Halogenation start->step1 step2 HLF Cyclization (Acid, Light/Heat) step1->step2 step3 Workup & Deprotection step2->step3 troubleshoot1 Troubleshooting: Incomplete Reaction step2->troubleshoot1 Low Conversion step4 Purification step3->step4 troubleshoot2 Troubleshooting: Side Product Formation step3->troubleshoot2 Impure Product end This compound step4->end troubleshoot3 Troubleshooting: Purification Issues step4->troubleshoot3 Difficult Separation troubleshoot1->step2 Optimize Conditions troubleshoot2->step4 Advanced Purification troubleshoot3->step4 Alternative Methods

Caption: Synthesis and troubleshooting workflow.

References

Technical Support Center: Optimization of Reaction Conditions for 1,4-Diazabicyclo[2.1.1]hexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1,4-Diazabicyclo[2.1.1]hexane. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to facilitate your experimental success. This highly strained, bicyclic diamine is a valuable building block in medicinal chemistry, and its successful synthesis is critical for the development of novel therapeutics.

Troubleshooting Guide: Navigating the Synthesis of this compound

The synthesis of this compound, while conceptually straightforward, can present several challenges. A common and effective strategy involves an intramolecular photochemical [2+2] cycloaddition of a suitable precursor. This guide will focus on troubleshooting this synthetic approach.

Proposed Synthetic Pathway: Intramolecular Photochemical [2+2] Cycloaddition

A plausible synthetic route to this compound involves the photochemical cyclization of a protected 1,4-dihydropyrazine derivative. This method is analogous to the synthesis of other bicyclo[2.1.1]hexane systems where photochemical energy drives the formation of the strained bicyclic core.[1][2]

G cluster_0 Precursor Synthesis cluster_1 Photochemical Cycloaddition cluster_2 Deprotection & Isolation Precursor Protected 1,4-Dihydropyrazine Cycloaddition hv (UV light) Sensitizer (e.g., Acetone) Precursor->Cycloaddition Irradiation Protected_Product Protected this compound Cycloaddition->Protected_Product Deprotection Deprotection (e.g., Acidic hydrolysis) Protected_Product->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Proposed synthetic workflow for this compound.

Q1: My photochemical reaction is showing low conversion to the desired protected bicyclic product. What are the likely causes and how can I improve the yield?

A1: Low conversion in photochemical [2+2] cycloadditions can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Cause 1: Inefficient Light Source or Incorrect Wavelength. The energy of the UV light must be sufficient to promote the electronic transition necessary for the cycloaddition.

    • Solution: Ensure your photochemical reactor is equipped with a lamp that emits at an appropriate wavelength for the chromophore in your precursor. A medium-pressure mercury lamp is often a good starting point. The reaction vessel should be made of quartz or other UV-transparent material.

  • Cause 2: Ineffective Sensitizer or Quenching. A sensitizer is often required to facilitate the formation of the triplet excited state necessary for the cycloaddition. Conversely, impurities can quench the excited state, preventing the reaction.

    • Solution: Acetone is a commonly used and effective sensitizer for [2+2] cycloadditions and can often be used as the solvent.[3] If you are using a different sensitizer, ensure it has a suitable triplet energy. Thoroughly purify your starting materials and use high-purity, degassed solvents to minimize quenching.

  • Cause 3: Sub-optimal Reaction Concentration. The concentration of the substrate can significantly impact the efficiency of an intramolecular reaction.

    • Solution: Operate under high dilution conditions (e.g., 0.01-0.05 M) to favor the intramolecular cycloaddition over potential intermolecular side reactions, such as polymerization.

  • Cause 4: Reaction Time and Monitoring. Photochemical reactions can be slow, and insufficient reaction time will lead to low conversion.

    • Solution: Monitor the reaction progress by a suitable analytical technique, such as TLC, GC-MS, or ¹H NMR, to determine the optimal reaction time. Be aware that prolonged irradiation can sometimes lead to product decomposition.

Q2: I am observing the formation of significant byproducts during the photochemical step. How can I identify and minimize them?

A2: Byproduct formation is a common issue. Here are some likely culprits and mitigation strategies:

  • Cause 1: Intermolecular Dimerization or Polymerization. If the concentration is too high, the excited state of the precursor may react with a ground-state molecule, leading to dimers or polymers instead of the desired intramolecular cyclization.

    • Solution: As mentioned above, employ high dilution conditions. A syringe pump for the slow addition of the precursor to the irradiated solvent can also be beneficial.

  • Cause 2: Photodegradation of Starting Material or Product. The strained bicyclic product can be susceptible to photochemical decomposition upon prolonged exposure to UV light.

    • Solution: Monitor the reaction closely and stop it once the starting material is consumed or the product concentration begins to decrease. Using a filter to cut off shorter, more energetic wavelengths of UV light can sometimes help to prevent product degradation while still promoting the desired reaction.

  • Cause 3: Rearrangement or Fragmentation Pathways. The excited state may undergo alternative, undesired reaction pathways.

    • Solution: Modifying the protecting groups on the nitrogen atoms can sometimes alter the electronic properties of the precursor and disfavor unwanted rearrangements. Experimenting with different sensitizers can also influence the reaction pathway.

Q3: The deprotection of my bicyclic product is proving difficult or leading to decomposition. What should I consider?

A3: The choice of protecting group and the deprotection conditions are crucial for successfully isolating the final product.

  • Cause 1: Harsh Deprotection Conditions. The strained this compound core can be sensitive to strong acids or bases.

    • Solution: If using acid-labile protecting groups like Boc (tert-butoxycarbonyl), opt for milder acidic conditions (e.g., trifluoroacetic acid in dichloromethane at 0 °C to room temperature) rather than strong mineral acids. For other protecting groups, choose deprotection methods known for their mildness.

  • Cause 2: Instability of the Free Amine. The final product is a volatile and potentially air-sensitive diamine.

    • Solution: After deprotection, it is often advisable to work up the reaction quickly and at low temperatures. The free amine can be isolated as a more stable salt (e.g., hydrochloride or hydrobromide) by treating the reaction mixture with an ethereal solution of HCl or HBr.

Q4: I am struggling with the purification of the final this compound. What are the best practices?

A4: The purification of small, volatile, and basic amines can be challenging.

  • Challenge 1: Volatility. The low molecular weight of the target compound can lead to significant loss during solvent removal under reduced pressure.

    • Solution: If possible, purify the product as a non-volatile salt. If purification of the free base is necessary, use a rotary evaporator with caution, employing a low bath temperature and carefully controlling the vacuum. Kugelrohr distillation under high vacuum can be an effective method for purifying small quantities of volatile compounds.

  • Challenge 2: Interaction with Silica Gel. The basic nitrogen atoms can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing and poor separation during column chromatography.

    • Solution: Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a different stationary phase, such as basic alumina or amine-functionalized silica gel.[4] For reversed-phase chromatography, adding a small amount of a volatile base like triethylamine or ammonium hydroxide to the mobile phase can improve peak shape.[4] A novel method for purifying amines involves precipitation as a trichloroacetate salt, which can then be decomposed to the free amine.[5]

Parameter Recommendation for Free Base Purification Recommendation for Salt Purification
Stationary Phase Basic Alumina or Amine-functionalized SilicaStandard Silica Gel or Reversed-Phase C18
Mobile Phase Hexanes/Ethyl Acetate with 1% TriethylamineDichloromethane/Methanol or Acetonitrile/Water
Work-up Minimize exposure to air and heatStandard aqueous work-up
Isolation Kugelrohr distillation or careful rotary evaporationPrecipitation or crystallization

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions when working with this compound and its precursors?

A1: As with any chemical synthesis, a thorough risk assessment should be conducted. Specific considerations for this synthesis include:

  • Photochemical Reactions: UV radiation is harmful to the eyes and skin. Ensure the photochemical reactor is properly shielded.

  • Volatile and Basic Amines: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Bicyclic amines can be corrosive and may have unknown toxicity.

  • Reagents: Handle all chemicals, especially sensitizers, solvents, and deprotection reagents, according to their Safety Data Sheets (SDS).

Q2: How can I confirm the structure of my synthesized this compound?

A2: A combination of spectroscopic techniques is essential for structural confirmation:

  • ¹H NMR: Due to the symmetry of the molecule, you would expect a simple spectrum. The bridgehead protons and the methylene protons on the bridges will have characteristic chemical shifts and coupling patterns. The interpretation of NMR spectra for bridged bicyclic molecules can be challenging, and 2D NMR techniques like COSY and HSQC can be invaluable.[6] For amines, the N-H proton signal can be broad and its chemical shift concentration-dependent.[7][8]

  • ¹³C NMR: The high symmetry of the molecule will also be reflected in the ¹³C NMR spectrum, with a limited number of signals. The chemical shifts of the carbons adjacent to the nitrogen atoms will be deshielded.[8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum will show C-H and C-N stretching and bending vibrations. The absence of signals corresponding to the protecting groups will confirm successful deprotection.[7]

Q3: What are the typical storage conditions for this compound?

A3: Due to its potential volatility and basicity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (refrigerator or freezer) to minimize degradation and evaporation. Storing it as a salt can improve its long-term stability.

Q4: Can I use computational modeling to predict the feasibility of my synthetic route or to understand the properties of this compound?

A4: Absolutely. Computational chemistry can be a powerful tool. Density Functional Theory (DFT) calculations can be used to:

  • Model the photochemical excitation and cycloaddition reaction to predict its feasibility and identify potential side reactions.

  • Predict the NMR spectra of the target molecule to aid in its identification.

  • Investigate the conformational properties and electronic structure of this compound, which can provide insights into its reactivity and potential applications.

G Problem Experimental Issue Analysis Analyze Potential Causes Problem->Analysis Identify Solution Implement Corrective Actions Analysis->Solution Propose Verification Verify with Analytical Data Solution->Verification Test Verification->Problem Iterate if necessary

Caption: General troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Navigating the Chemistry of 1,4-Diazabicyclo[2.1.1]hexane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 1,4-Diazabicyclo[2.1.1]hexane and its derivatives. This guide, structured in a user-friendly question-and-answer format, addresses common stability issues and provides practical troubleshooting advice to ensure the integrity and success of your experiments. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the unique chemical landscape of these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental properties of this compound that I should be aware of?

This compound is a bicyclic organic compound featuring a unique strained ring system with two bridgehead nitrogen atoms.[1][2] It is a strong base and is often utilized as a catalyst or a structural motif in medicinal chemistry.[1][3] Its derivatives are valued as bioisosteres for pyrrolidines, offering potential improvements in physicochemical and pharmacokinetic properties.[3] The inherent ring strain and the basicity of the nitrogen atoms are key factors influencing its reactivity and stability.

Q2: What are the recommended storage and handling conditions for this compound derivatives?

Proper storage and handling are critical to maintain the integrity of these compounds. Based on safety data for the parent compound and related bicyclic amines, the following conditions are recommended:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, ideally between 2-8°C.[4] It is also advisable to store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture and carbon dioxide.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood.[5] Avoid contact with eyes, skin, and clothing by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][6] Due to its basic nature, it is reactive with acids and should be handled with care.[1]

Q3: Are there known incompatibilities for this compound derivatives?

Yes, given the basicity of the diamine structure, these derivatives are incompatible with strong acids, acid chlorides, and strong oxidizing agents. Reactions with acids will form salts, and reactions with oxidizing agents can potentially lead to N-oxide formation or other degradation products. Care should be taken when choosing reaction partners and conditions to avoid unwanted side reactions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments with this compound derivatives, offering potential causes and actionable solutions.

Issue 1: Compound Degradation During Purification

Question: I am observing significant loss of my this compound derivative during silica gel column chromatography. What could be the cause and how can I mitigate this?

Answer:

Degradation on silica gel is a common issue for basic compounds like amines. The acidic nature of standard silica gel can lead to irreversible adsorption, salt formation, or acid-catalyzed decomposition of your compound.

Causality: The lone pairs on the nitrogen atoms of the diazabicyclo-hexane core are basic and can interact strongly with the acidic silanol groups on the surface of silica gel. This can catalyze ring-opening or other decomposition pathways, especially given the inherent strain in the bicyclo[2.1.1]hexane system. A similar phenomenon of decomposition during column chromatography has been noted for intermediates in the synthesis of other strained bicyclic systems.[7][8]

Solutions:

  • Neutralize the Stationary Phase: Pre-treat the silica gel with a base. This can be done by preparing the slurry for your column with a solvent system containing a small percentage of a volatile base, such as triethylamine (0.1-1%) or ammonium hydroxide.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, or a polymer-based support.

  • Alternative Purification Methods: If possible, avoid column chromatography altogether. Consider purification by crystallization, distillation (if the compound is thermally stable), or preparative thin-layer chromatography (TLC) on a suitable stationary phase.

Issue 2: Low Yields in N-Functionalization Reactions

Question: I am attempting to functionalize one of the nitrogen atoms in a this compound derivative, but the reaction yields are consistently low. What are the likely reasons?

Answer:

Low yields in N-functionalization reactions can stem from several factors related to the unique structure of the diazabicyclo-hexane core.

Causality: The two nitrogen atoms in the this compound scaffold are in different steric environments and may exhibit different nucleophilicity. The bridgehead nitrogen atoms can be sterically hindered, affecting their reactivity. Furthermore, the basicity of the compound can lead to side reactions with sensitive reagents.

Solutions:

  • Choice of Base: If your reaction requires an external base, ensure it is non-nucleophilic and sterically hindered (e.g., proton sponge, DBU) to avoid competition with your substrate.

  • Protecting Group Strategy: If you are aiming for mono-functionalization, it may be necessary to employ an orthogonal protecting group strategy to differentiate the two nitrogen atoms.

  • Reaction Conditions: Optimize reaction parameters such as temperature, solvent, and reaction time. For sterically hindered amines, longer reaction times or elevated temperatures may be necessary. However, be mindful of the potential for thermal decomposition of the strained bicyclic core.

  • Reagent Stoichiometry: Carefully control the stoichiometry of your electrophile. Using a large excess may lead to di-functionalization or other side reactions.

Issue 3: Long-Term Storage Instability

Question: My purified this compound derivative appears to degrade over time, even when stored in the freezer. What is the likely degradation pathway and how can I improve its shelf-life?

Answer:

Long-term instability of basic amines is often due to reaction with atmospheric components.

Causality: The basic nitrogen atoms can react with atmospheric carbon dioxide to form carbamates or carbonate salts. Additionally, residual moisture can facilitate hydrolysis of sensitive functional groups on the derivative or promote other degradation pathways. While the parent this compound is noted for its general stability, derivatives with other functional groups may be more susceptible to degradation.[1]

Solutions:

  • Inert Atmosphere: Store the compound under a dry, inert atmosphere such as argon or nitrogen.

  • Anhydrous Conditions: Ensure the compound is thoroughly dried before storage to remove any residual solvent or moisture.

  • Salt Formation: For long-term storage, consider converting the free base to a stable, crystalline salt (e.g., hydrochloride or hydrobromide). The free base can be regenerated just before use by treatment with a suitable base.

Analytical Protocols for Purity Assessment

Accurate assessment of purity is crucial for the reliability of your experimental results. The following are suggested starting points for developing analytical methods for your this compound derivatives.

High-Performance Liquid Chromatography (HPLC)

This reversed-phase HPLC method can be adapted to separate the target compound from potential impurities and degradation products.

Parameter Specification
Instrument Standard HPLC system with UV detector
Column C18 Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water
Mobile Phase B 0.1% TFA or Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm (or as determined by UV scan of the compound)

Note: The acidic mobile phase helps to protonate the amine, leading to better peak shape. For compounds that are acid-sensitive, a buffered mobile phase at a neutral or slightly basic pH may be required.

Thin-Layer Chromatography (TLC)

TLC is a valuable tool for rapid, qualitative analysis of reaction progress and purity.

Parameter Specification
Stationary Phase Silica gel 60 F254 plates (pre-treated with 1% triethylamine in the developing solvent for basic compounds)
Mobile Phase A mixture of a non-polar and a polar solvent (e.g., Dichloromethane/Methanol, Hexane/Ethyl Acetate). The polarity should be adjusted to achieve an Rf value of 0.3-0.5 for the target compound.
Visualization 1. UV light at 254 nm. 2. Staining with potassium permanganate (KMnO₄) solution or ninhydrin for primary/secondary amines.

Visualizing Potential Degradation and Workflows

Hypothesized Degradation Pathway

G A This compound Derivative C Carbamate Adduct A->C Reaction E Hydrated Species A->E Hydration G N-Oxide A->G Oxidation I Ring-Opened Products A->I Decomposition B Atmospheric CO2 B->C D Atmospheric H2O D->E F Oxidizing Agent F->G H Acidic Conditions (e.g., Silica Gel) H->I

Caption: Potential degradation pathways for this compound derivatives.

General Experimental Workflow

G Start Start: this compound Derivative Reaction Reaction (e.g., N-Functionalization) Start->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (e.g., Column Chromatography, Crystallization) Workup->Purification Analysis Purity Analysis (HPLC, TLC, NMR, MS) Purification->Analysis Storage Storage (Inert Atmosphere, 2-8°C) Analysis->Storage

Caption: A typical experimental workflow for reactions involving this compound derivatives.

References

troubleshooting failed reactions with 1,4-Diazabicyclo[2.1.1]hexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,4-Diazabicyclo[2.1.1]hexane. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and opportunities presented by this strained bicyclic amine. By combining mechanistic insights with practical, field-tested advice, this document serves as a comprehensive resource for troubleshooting and optimizing your reactions.

Introduction: The Unique Nature of this compound

This compound is a saturated bicyclic amine featuring a highly strained framework.[1] Unlike its more common and larger analog, 1,4-diazabicyclo[2.2.2]octane (DABCO), the [2.1.1] system imposes significant ring strain, which fundamentally alters its reactivity. It is a strong base, yet its unique steric profile can influence its nucleophilicity and performance in various chemical transformations.[2] This guide addresses common issues that arise from its distinct properties, helping you to unlock its synthetic potential.

Frequently Asked Questions & Troubleshooting Guides

Q1: My reaction yield is low or the reaction has failed to initiate. What are the primary factors to investigate?

A1: Low conversion or complete reaction failure is the most common issue and typically points to problems with one of three areas: reagent integrity, reaction conditions, or substrate incompatibility.

Core Directive: Reagent Integrity is Paramount

This compound is a reactive amine and can degrade if not handled or stored properly. As a strong base, it readily reacts with atmospheric CO₂ and moisture to form the corresponding carbonate and hydrate salts, respectively, rendering it inactive.

Troubleshooting Protocol: Reagent Quality Assessment

  • Visual Inspection: The compound should be a colorless to pale yellow solid or liquid.[2] Significant discoloration may indicate degradation.

  • Solubility Check: Degraded material (e.g., salts) may exhibit poor solubility in nonpolar organic solvents where the freebase should be soluble.

  • Control Reaction: Run the reaction with a newly purchased, unopened batch of the reagent under identical conditions. A successful outcome with the new batch confirms the degradation of the original material.

  • Recertification (Advanced): If available, acquire a ¹H NMR spectrum of the reagent in a dry, aprotic solvent (e.g., C₆D₆ or CDCl₃). Compare the spectrum to a reference to check for impurities.

Core Directive: Optimizing Reaction Conditions

If reagent quality is confirmed, the next step is to scrutinize the reaction parameters.

  • Solvent Choice: The choice of solvent is critical. While the freebase is soluble in many polar organic solvents, the reaction often involves ionic intermediates or byproducts.[2] A solvent that can solvate both neutral and charged species without reacting with the base is ideal. Aprotic polar solvents like acetonitrile, THF, or dioxane are common starting points.[3][4] Avoid protic solvents like alcohols unless they are intended as part of the reaction, as they can be deprotonated by the strong base.

  • Temperature: While many base-mediated reactions are run at room temperature, the activation energy for your specific transformation may require heating. Conversely, if side reactions are observed, cooling the reaction mixture may improve selectivity.

  • Atmosphere: All reactions using this compound should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent reaction with CO₂ and water.[5] Ensure all glassware is oven- or flame-dried and solvents are rigorously dried before use.

Below is a workflow to systematically diagnose a failed reaction.

G start Reaction Failed (Low or No Conversion) reagent_check Assess Reagent Integrity (See Protocol A1) start->reagent_check reagent_ok Reagent OK reagent_check->reagent_ok Pass reagent_bad Reagent Degraded reagent_check->reagent_bad Fail conditions_check Evaluate Reaction Conditions reagent_ok->conditions_check solution_reagent Solution: Replace with fresh reagent. Implement proper storage. reagent_bad->solution_reagent solvent Is Solvent Appropriate? (Aprotic, Dry) conditions_check->solvent Check 1 atmosphere Is Atmosphere Inert? (N2 or Ar) conditions_check->atmosphere Check 2 temperature Is Temperature Optimal? conditions_check->temperature Check 3 solution_conditions Solution: Screen solvents (THF, MeCN, Dioxane). Ensure dry conditions. Vary temperature (-20°C to 80°C). solvent->solution_conditions atmosphere->solution_conditions temperature->solution_conditions

Caption: Troubleshooting workflow for failed reactions.
Q2: I'm observing multiple unidentified spots on my TLC plate. What are the likely side reactions?

A2: The formation of byproducts is often tied to the inherent reactivity of this compound as a strong base and a potential, albeit hindered, nucleophile.

Plausible Side Reactions:

  • Base-Induced Elimination: If your substrate has acidic protons and a suitable leaving group, this compound can promote E2 elimination as a competing pathway to your desired reaction.

  • Substrate/Product Decomposition: The high basicity may be sufficient to deprotonate and decompose sensitive functional groups in your starting material or product.

  • Nucleophilic Attack: Although sterically hindered, the nitrogen atoms are still nucleophilic. In reactions with highly electrophilic species (e.g., acyl chlorides, sulfonyl chlorides), quaternization of the bicyclic amine can occur, consuming the reagent and forming an unwanted salt.

  • Metal Catalyst Inhibition: In cross-coupling reactions, amines can act as ligands that coordinate to the metal center, potentially inhibiting catalytic activity or altering the reaction pathway.[6]

The diagram below illustrates the primary role of the base versus a potential side reaction.

G cluster_0 Desired Pathway: Proton Abstraction cluster_1 Side Reaction: Nucleophilic Attack Base 1,4-DBCH Product R⁻ (Activated Substrate) Base->Product abstracts H⁺ Conj_Acid [1,4-DBCH]-H⁺ Base->Conj_Acid Substrate R-H (Substrate) Substrate->Product Base_nuc 1,4-DBCH Quat_Salt [1,4-DBCH-E]⁺X⁻ (Byproduct) Base_nuc->Quat_Salt attacks E⁺ Electrophile E⁺-X (e.g., R-COCl) Electrophile->Quat_Salt

References

Technical Support Center: Purity Assessment of 1,4-Diazabicyclo[2.1.1]hexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical assessment of 1,4-Diazabicyclo[2.1.1]hexane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the purity of this critical building block. As Senior Application Scientists, we understand that robust and reliable analytical methods are paramount for the integrity of your research and development.

This resource is structured to provide immediate, actionable solutions to common challenges encountered during the analysis of this compound, moving from general questions to technique-specific troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable initial method for a quick purity check of this compound?

For a rapid assessment of purity, Gas Chromatography with a Flame Ionization Detector (GC-FID) is often the method of choice. This compound is a volatile compound, making it well-suited for GC analysis. This technique provides a fast and robust estimation of the main component's percentage area and can reveal the presence of volatile impurities. For confirmation of identity, GC-Mass Spectrometry (GC-MS) is recommended.

Q2: I am observing rapid degradation of my this compound standard. How can I ensure its stability?

This compound, like many amines, can be susceptible to degradation through oxidation and reaction with atmospheric carbon dioxide. It is crucial to handle and store the compound under an inert atmosphere (e.g., argon or nitrogen). Solutions should be prepared fresh using high-purity, degassed solvents. For long-term storage, keeping the solid material at low temperatures (-20°C) and under an inert atmosphere is advisable.

Q3: Can I use High-Performance Liquid Chromatography (HPLC) for purity analysis of this compound?

While GC is often preferred due to the compound's volatility, HPLC can also be employed, particularly for identifying non-volatile impurities or degradation products. However, challenges exist. The compound lacks a strong UV chromophore, necessitating the use of alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD). Alternatively, derivatization with a UV-active agent can be performed. A Hydrophilic Interaction Liquid Chromatography (HILIC) stationary phase is often more suitable than traditional reversed-phase columns for retaining this polar compound.

Q4: What are the expected common impurities in a sample of this compound?

Common impurities can originate from the synthetic route or degradation. These may include:

  • Starting materials and synthetic precursors: Depending on the synthesis, these could be various piperazine derivatives or other bicyclic compounds.

  • Solvent residues: Residual solvents from the synthesis and purification steps are common.

  • Oxidation products: Exposure to air can lead to the formation of N-oxides.

  • Oligomers or polymers: Under certain conditions, small amounts of polymerized material may form.

Identifying these requires a combination of techniques, with Mass Spectrometry being particularly powerful for structural elucidation of unknown peaks.

Analytical Workflow for Purity Assessment

The following diagram outlines a typical workflow for the comprehensive purity assessment of a new batch of this compound.

Purity_Assessment_Workflow cluster_0 Initial Screening & Identification cluster_1 Quantification & Non-Volatile Impurities cluster_2 Final Purity Assignment Start New Batch of This compound GC_FID GC-FID for Initial Purity Start->GC_FID NMR ¹H & ¹³C NMR for Structural Confirmation Start->NMR GC_MS GC-MS for Identity Confirmation & Volatile Impurities GC_FID->GC_MS Report Final Purity Report (Mass Balance) GC_FID->Report HPLC HPLC-CAD/ELSD or LC-MS for Non-Volatile Impurities GC_MS->HPLC If non-volatile impurities suspected qNMR Quantitative NMR (qNMR) for Absolute Purity NMR->qNMR For high accuracy purity value HPLC->Report qNMR->Report KF Karl Fischer Titration for Water Content KF->Report

Caption: A typical workflow for the comprehensive purity assessment of this compound.

Troubleshooting Guide by Analytical Technique

Gas Chromatography (GC)

Q: I am observing significant peak tailing for the main this compound peak. What is the cause and how can I fix it?

A: Peak tailing for basic compounds like amines in GC is a classic issue, primarily caused by strong interactions between the analyte and active sites (e.g., acidic silanols) on the column or in the inlet.

  • Causality: The lone pair of electrons on the nitrogen atoms of your compound can form strong hydrogen bonds with acidic sites on the GC column's stationary phase or the glass liner in the inlet. This secondary interaction causes some molecules to be retained longer, resulting in a tailed peak shape.

  • Solutions:

    • Use a Base-Deactivated Column: Employ a GC column specifically designed for the analysis of basic compounds. These columns have a stationary phase that is chemically treated to shield or eliminate acidic silanol groups. Look for columns with designations like "for Amines" or "WAX-DB".

    • Inlet Liner Deactivation: Ensure you are using a base-deactivated inlet liner. Even with an appropriate column, active sites in the liner can cause peak tailing.

    • Increase Injector Temperature: A higher injector temperature can help to reduce the interaction time between the analyte and any active sites, potentially improving peak shape. Be cautious not to exceed the thermal stability of the compound.

    • Sample Derivatization: While not ideal for a simple purity assessment, derivatizing the amine to a less polar derivative can block the active sites and dramatically improve chromatography. This is more commonly used for complex mixtures.

The following flowchart can guide your troubleshooting process for peak tailing:

GC_Peak_Tailing_Troubleshooting Start Peak Tailing Observed for This compound CheckLiner Is the inlet liner base-deactivated? Start->CheckLiner CheckColumn Is the GC column specifically for amines or base-deactivated? CheckLiner->CheckColumn Yes ReplaceLiner Replace with a new base-deactivated liner CheckLiner->ReplaceLiner No IncreaseTemp Increase injector temperature (e.g., by 10-20°C) CheckColumn->IncreaseTemp Yes ReplaceColumn Install a suitable base-deactivated column CheckColumn->ReplaceColumn No ProblemSolved Problem Resolved IncreaseTemp->ProblemSolved ReplaceLiner->CheckColumn ReplaceColumn->ProblemSolved

Caption: Troubleshooting flowchart for addressing GC peak tailing of basic compounds.

Q: I am seeing ghost peaks in my GC chromatogram. What is their origin?

A: Ghost peaks are peaks that appear in the chromatogram even when no sample is injected (i.e., in a blank run). They can arise from several sources:

  • Septum Bleed: Over time, the injector port septum can degrade, releasing small molecules that show up as peaks in the chromatogram.

  • Contaminated Carrier Gas: Impurities in the carrier gas or from the gas lines can accumulate on the column at low temperatures and elute as the temperature program runs.

  • Carryover from Previous Injections: Highly concentrated or less volatile components from a previous injection can be retained in the injector or at the head of the column and elute in subsequent runs.

  • Troubleshooting Steps:

    • Run a Blank Gradient: Run your method with no injection. If peaks are still present, the issue is likely septum bleed or gas contamination.

    • Bake Out the Column: Disconnect the column from the detector and bake it at its maximum rated temperature for a few hours to remove contaminants.

    • Replace Consumables: Regularly replace the septum and inlet liner.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: My ¹H NMR spectrum of this compound shows broad peaks. Is this normal?

A: Some peak broadening in the ¹H NMR spectrum of this compound can be normal due to the conformational dynamics of the bicyclic system. However, excessive broadening can indicate other issues:

  • Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Passing your sample through a small plug of silica or celite can sometimes remove these impurities.

  • Sample Aggregation: At higher concentrations, intermolecular interactions can lead to peak broadening. Try acquiring the spectrum at a lower concentration.

  • Unresolved Coupling: The rigid bicyclic structure can lead to complex and unresolved proton-proton couplings, which may appear as broad signals. Using a higher field strength NMR spectrometer can improve resolution.

Q: How can I use NMR for quantitative purity assessment (qNMR)?

A: Quantitative NMR (qNMR) is a powerful primary method for determining purity without the need for a reference standard of the analyte itself.

  • Principle: qNMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a known analyte peak to the integral of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.

  • Step-by-Step Protocol for qNMR:

    • Select an Internal Standard: Choose a standard that has a simple spectrum with at least one peak that is well-resolved from your analyte peaks (e.g., maleic acid, dimethyl sulfone). The standard must be stable, non-volatile, and of high, certified purity.

    • Accurate Weighing: Accurately weigh a known amount of your this compound sample and the internal standard into the same vial.

    • Dissolution: Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O, MeOD).

    • NMR Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters. This includes ensuring a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and the standard.

    • Data Processing: Carefully phase and baseline correct the spectrum. Integrate the selected analyte peak and the standard peak.

    • Calculation: Use the following formula to calculate the purity:

      Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the standard

Detailed Experimental Protocols

Protocol 1: GC-FID Purity Method

This method is suitable for the routine purity assessment of this compound.

Parameter Value Rationale
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm or similarA general-purpose, low-polarity column. For better peak shape, a base-deactivated column is recommended.
Inlet Temperature 250 °CEnsures rapid volatilization without thermal degradation.
Injection Volume 1 µL
Split Ratio 50:1Prevents column overloading and ensures sharp peaks.
Carrier Gas Helium or Hydrogen
Oven Program 50 °C (hold 2 min), then ramp to 280 °C at 15 °C/min, hold 5 minA standard program to elute the main component and any higher boiling impurities.
Detector FID
Detector Temp 300 °C
Sample Prep Accurately weigh ~10 mg of sample and dissolve in 1 mL of high-purity Methanol or Acetonitrile.
Protocol 2: HPLC-ELSD Method for Non-Volatile Impurities

This method is designed to detect impurities that are not amenable to GC analysis.

Parameter Value Rationale
HPLC Column HILIC column (e.g., silica or amide-based), 150 mm x 4.6 mm, 3.5 µmHILIC mode is necessary for retaining the highly polar analyte.
Mobile Phase A Acetonitrile
Mobile Phase B 10 mM Ammonium Formate in Water, pH 3.0The buffer helps to improve peak shape.
Gradient 95% A to 50% A over 15 minutesA gradient is used to elute compounds with a range of polarities.
Flow Rate 1.0 mL/min
Column Temp 40 °C
Detector ELSD (Evaporative Light Scattering Detector)Universal detection for non-volatile compounds without a UV chromophore.
ELSD Settings Nebulizer Temp: 40 °C, Evaporator Temp: 60 °C, Gas Flow: 1.5 L/minSettings may need optimization based on the specific instrument.
Sample Prep Accurately weigh ~10 mg of sample and dissolve in 1 mL of 90:10 Acetonitrile:Water.

strategies to avoid polymerization in 1,4-Diazabicyclo[2.1.1]hexane reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,4-Diazabicyclo[2.1.1]hexane

A Guide for Researchers on Preventing Unwanted Polymerization in Synthetic Applications

Welcome to the technical support center for this compound. This guide, designed for chemists and drug development professionals, provides in-depth answers to frequently asked questions and troubleshooting strategies to mitigate the risk of unwanted polymerization. As a highly strained and reactive bicyclic amine, this compound offers unique properties as a ligand and building block, but its handling requires specific precautions to ensure successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound turned into an insoluble solid/gel. What is happening?

Answer: You are likely observing polymerization of the starting material. This compound possesses significant ring strain due to its bicyclic structure. This internal strain creates a strong thermodynamic driving force for ring-opening polymerization, where the molecule reacts with itself to form long polymer chains. This process is often irreversible and results in the formation of insoluble materials, leading to low yields and difficult purification. A review of the polymerization of various atom-bridged bicyclic monomers indicates that bicyclic amines are known to undergo cationic ring-opening polymerization[1].

The most probable mechanism is a cationic ring-opening polymerization , which can be initiated by trace amounts of acid.

  • Initiation: A proton (H⁺) or a Lewis acid (L.A.) coordinates to one of the nitrogen atoms. This step makes the strained ring even more susceptible to nucleophilic attack.

  • Propagation: A second molecule of this compound acts as a nucleophile, attacking one of the bridgehead carbons of the activated (protonated) molecule. This attack opens the strained ring and creates a new cationic center on the propagating chain.

  • Chain Growth: This process repeats, rapidly forming a long-chain polymer.

Diagram: Proposed Mechanism of Acid-Catalyzed Polymerization

Below is a diagram illustrating the chain-growth mechanism initiated by an acid catalyst.

G cluster_initiation Initiation cluster_propagation Propagation Monomer1 1,4-DBCHexane ActivatedMonomer Protonated Monomer (Activated) Monomer1->ActivatedMonomer + H⁺ Acid H⁺ (Acid) Dimer Ring-Opened Dimer (Propagating Cation) ActivatedMonomer->Dimer + Monomer ActivatedMonomer->Dimer Monomer2 1,4-DBCHexane (Nucleophile) Polymer Polymer Chain (...-N-CH₂-CH-N-...)⁺ Dimer->Polymer + n Monomers Monomer3 1,4-DBCHexane

Caption: Acid-catalyzed cationic ring-opening polymerization of this compound.

Q2: What are the primary triggers for this polymerization?

Answer: The primary triggers are electrophilic species that can activate the ring. Understanding these is key to prevention.

  • Brønsted Acids: Trace amounts of acid from reagents, solvents, or even atmospheric moisture and CO₂ can initiate polymerization. Always use freshly distilled, anhydrous, and degassed solvents.

  • Lewis Acids: Many common metal catalysts (e.g., ZnCl₂, AlCl₃, TiCl₄) are Lewis acids. These can coordinate strongly to the nitrogen atoms, initiating ring-opening[2][3][4][5][6]. If your reaction requires a Lewis acid, consider its strength and stoichiometry carefully.

  • Heat: Thermal energy can increase the rate of polymerization and potentially lead to decomposition. Safety data sheets often recommend refrigerated storage (2-8°C)[7]. Reactions should be conducted at the lowest effective temperature.

  • Alkylating Agents & Electrophiles: Reagents like alkyl halides can react with the amine, forming a quaternary ammonium salt[8]. This can function similarly to a protonated species, acting as a potential initiation point for polymerization.

Troubleshooting and Prevention Guide

This section provides actionable protocols and a logical workflow to diagnose and prevent polymerization in your experiments.

Troubleshooting Workflow

If you suspect polymerization has occurred, use the following decision tree to identify the likely cause and implement corrective actions.

Caption: A step-by-step workflow for troubleshooting polymerization issues.

Preventative Protocols & Best Practices

Protocol 1: General Handling and Storage

To maintain the integrity of this compound, proper handling is crucial.

  • Storage: Store the compound at 2-8°C under an inert atmosphere (argon or nitrogen)[7]. The container should be tightly sealed to prevent exposure to air and moisture.

  • Aliquoting: For frequent use, it is advisable to aliquot the material into smaller, single-use vials in a glovebox to minimize repeated exposure of the bulk material to the atmosphere.

  • Solvent Selection: Always use high-purity, anhydrous, and deoxygenated solvents. Solvents should be freshly purified, for instance, by passing through an activated alumina column.

Protocol 2: Setting Up an Inert and Acid-Free Reaction

This protocol outlines the steps for a reaction where the bicyclic amine is used as a base or nucleophile under conditions designed to minimize polymerization.

  • Glassware Preparation: Oven-dry all glassware at >120°C for at least 4 hours and allow it to cool in a desiccator or under a stream of dry nitrogen/argon.

  • Inert Atmosphere: Assemble the reaction apparatus and purge it thoroughly with an inert gas (argon is preferred due to its density). Maintain a positive pressure of inert gas throughout the experiment using a bubbler or balloon.

  • Reagent Addition:

    • Dissolve all other reaction components (substrate, catalyst, etc.) in the anhydrous solvent first.

    • Cool the reaction mixture to the desired temperature (0°C or lower is a good starting point).

    • If this compound is a solid, add it under a positive flow of inert gas. If it is to be added as a solution, prepare it separately in anhydrous solvent and add it to the reaction mixture slowly via a syringe pump. This prevents exothermic events and high local concentrations.

  • Monitoring: Monitor the reaction by TLC, LC-MS, or GC-MS. If signs of decomposition or polymer formation (e.g., cloudiness, precipitation) appear, consider lowering the temperature further or quenching the reaction.

Table 1: Reagent and Condition Compatibility
CategoryRecommended (Low Risk)Use with Caution (Moderate Risk)Avoid (High Risk)
Solvents Toluene, THF, Dioxane, Hexanes, DCM (freshly distilled, anhydrous)Acetonitrile, DMF (must be scrupulously dry)Protic solvents (Methanol, Ethanol, Water), unpurified chlorinated solvents
Temperature -78°C to 25°C25°C to 50°C> 50°C
Acids (None)Weak Lewis acids (e.g., Zn(OTf)₂), sterically hindered Brønsted acidsStrong Brønsted acids (HCl, H₂SO₄, TFA), strong Lewis acids (AlCl₃, TiCl₄, BF₃·OEt₂)
Bases (Compound is a base)Other non-nucleophilic bases if needed (e.g., Proton Sponge)-
Atmosphere Argon, Nitrogen-Air, Oxygen, CO₂

Advanced Considerations

Q3: Can I use stabilizers for long-term storage or in reactions?

Answer: While cationic polymerization is the most likely pathway, radical-initiated polymerization cannot be entirely ruled out, especially under photochemical conditions or in the presence of certain impurities. For long-term storage or in sensitive reactions, the addition of a radical inhibitor could be beneficial.

  • Hindered Amine Light Stabilizers (HALS): These compounds, such as derivatives of tetramethylpiperidine, are highly effective radical scavengers that operate via a catalytic cycle[7][9]. They do not absorb UV light themselves but terminate the free-radical chain reactions caused by photo-oxidation[9][10]. A small amount (e.g., <0.1 mol%) might improve stability.

  • Phenolic Antioxidants: Compounds like butylated hydroxytoluene (BHT) can also be used, but their compatibility with the desired reaction must be verified.

When considering a stabilizer, it is critical to ensure it does not interfere with your intended chemistry. A control experiment with and without the stabilizer is recommended.

References

handling and storage best practices for 1,4-Diazabicyclo[2.1.1]hexane

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the best practices for handling and storage of 1,4-Diazabicyclo[2.1.1]hexane, a key building block for novel chemical space exploration. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Unique Nature of this compound

This compound is a rigid, sp³-rich saturated bicyclic amine that has garnered significant attention as a bioisostere and a valuable building block in medicinal chemistry.[1][2] Its strained three-dimensional structure offers a unique vector for exiting "flatland" in drug design, potentially improving physicochemical and pharmacokinetic properties of drug candidates.[1] However, its utility is matched by its specific handling requirements. As a strong base with a propensity for hygroscopicity, maintaining its integrity from storage to reaction is paramount for reproducible and successful experimentation.[3][4][5]

This guide serves as a technical support resource, providing clear, actionable advice to help you navigate the challenges associated with this reactive compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary characteristics of this compound?

This compound is a bicyclic organic compound featuring two nitrogen atoms at the bridgehead positions.[3] This structure imparts strong basicity and makes it a useful catalyst and building block in organic synthesis.[3] It typically appears as a colorless to pale yellow solid or semi-solid and is soluble in polar organic solvents.[3]

Q2: What is the single most critical factor in storing this compound?

Moisture exclusion. The analogous and well-studied compound 1,4-Diazabicyclo[2.2.2]octane (DABCO) is known to be strongly hygroscopic, meaning it readily absorbs moisture from the air.[4][5] This property is anticipated for this compound. Absorbed water can not only alter the physical state of the compound (e.g., from a free-flowing solid to a sticky semi-solid) but, more critically, it can hydrolyze the compound or interfere with reactions, leading to inconsistent and poor results.

Q3: What are the ideal long-term storage conditions?

To ensure maximum shelf-life and purity, the compound must be stored at 2-8°C under a dry, inert atmosphere (e.g., Argon or Nitrogen).[6] The container must be tightly sealed. Storing in a desiccator within the refrigerator can provide an additional layer of protection against moisture ingress during temperature cycling.

Q4: Can I handle this reagent on the open bench?

For non-critical applications or initial trials, brief handling on an open bench may be acceptable, but it is not recommended for quantitative or sensitive reactions. Due to its hygroscopic nature, prolonged exposure to the atmosphere will lead to moisture absorption, affecting the accuracy of weighing and potentially inhibiting your reaction. For best results, handling within a glovebox or glovebag under an inert atmosphere is the gold standard.

Q5: What are the main safety hazards associated with this compound?

The compound is classified as harmful if swallowed (H302).[7] Standard laboratory personal protective equipment (PPE) is required, including safety glasses, a lab coat, and chemical-resistant gloves.[4][8] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[8][9]

Troubleshooting Guide

This section addresses common issues encountered during the use of this compound in experimental settings.

Issue 1: My reaction is sluggish, has a low yield, or fails completely.

  • Possible Cause A: Reagent Degradation. The most common cause is compromised reagent purity due to improper storage. Exposure to moisture and air (CO₂) can neutralize the base, reducing its effective concentration.

    • Troubleshooting Steps:

      • Verify Storage: Confirm that your lab's storage conditions match the recommendations (2-8°C, inert atmosphere, tightly sealed).[6]

      • Use a Fresh Sample: If possible, open a new, sealed bottle of the reagent and repeat the experiment.

      • Visual Inspection: Check the material's appearance. If it appears clumpy, discolored, or has become a viscous liquid when it should be a solid, it has likely been compromised.

  • Possible Cause B: Inaccurate Quantification. If the compound has absorbed a significant amount of water, the mass you weigh will not correspond to the actual amount of the active amine.

    • Troubleshooting Steps:

      • Improve Handling Technique: Weigh the reagent quickly. For sensitive reactions, weigh it inside a glovebox.

      • Consider Titration: For bulk use, the molarity of a stock solution in an anhydrous solvent could be determined by titration against a standard acid to ascertain the active concentration.

Issue 2: I am observing significant batch-to-batch inconsistency in my results.

  • Possible Cause: Variable Atmospheric Exposure. This issue is almost always linked to the compound's hygroscopicity.[4][5] Different levels of ambient humidity on different days, or variations in the time the bottle is left open, can lead to variable amounts of moisture absorption.

    • Troubleshooting Steps:

      • Standardize Handling Protocol: Implement a strict, standardized procedure for handling the reagent. This should include minimizing the time the container is open and always flushing the headspace with inert gas before re-sealing.

      • Aliquot the Reagent: Upon receiving a new bottle, consider aliquoting it into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the bulk material to the atmosphere with each use.

Issue 3: The physical appearance of the compound has changed.

  • Possible Cause: Moisture Absorption or Decomposition. A change from a solid to a semi-solid or liquid is a strong indicator of moisture absorption. Significant darkening in color could indicate decomposition, possibly from exposure to light or incompatible substances.

    • Troubleshooting Steps:

      • Cease Use in Critical Reactions: Do not use visibly compromised material in high-stakes experiments.

      • Analytical Verification (Optional): If the material is crucial and cannot be replaced, you can verify its identity and approximate purity via analytical methods like ¹H NMR. The presence of a significant water peak or new signals would confirm contamination or degradation.

      • Safe Disposal: If degradation is suspected, dispose of the material according to your institution's hazardous waste guidelines.[4]

Data & Protocols

Quantitative Handling & Storage Data
ParameterRecommended SpecificationRationale & Source
CAS Number 397864-25-4Unique chemical identifier.[10][11]
Molecular Weight 84.12 g/mol For accurate molar calculations.[7][11]
Appearance Solid, Semi-solid, or LiquidPhysical state can vary and is an indicator of purity/hydration.[3]
Storage Temperature 2–8 °CReduces degradation rate and vapor pressure.[6]
Storage Atmosphere Inert Gas (Argon, Nitrogen)Prevents reaction with atmospheric moisture and CO₂.
Known Incompatibilities Strong oxidizing agents, AcidsReacts vigorously due to its basic nature.[3][4]
Experimental Protocol: Best Practices for Weighing & Dispensing

This protocol outlines the ideal workflow for handling this compound for a moisture-sensitive reaction.

  • Preparation: Move the sealed container from the refrigerator (2-8°C) to a desiccator at room temperature. Allow it to warm for at least 30 minutes. This prevents condensation from forming on the cold container when opened.

  • Inert Atmosphere Transfer: Transfer the sealed container, along with any necessary spatulas and a weighing vessel, into an inert atmosphere glovebox.

  • Dispensing: Inside the glovebox, open the primary container. Quickly weigh the desired amount of the compound into the secondary container (e.g., a reaction flask).

  • Resealing: Tightly reseal the primary container. Before removing it from the glovebox, consider wrapping the cap with paraffin film for an enhanced seal.

  • Reaction Setup: Seal the reaction flask containing the weighed compound before removing it from the glovebox. You can then proceed with the addition of anhydrous solvents and other reagents on the bench.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for diagnosing reaction failures when using this compound.

G start Reaction Failure or Low Yield Observed check_storage Step 1: Verify Storage Conditions (2-8°C, Inert Gas, Sealed?) start->check_storage storage_ok Storage OK check_storage->storage_ok Yes storage_bad Improper Storage check_storage->storage_bad No check_handling Step 2: Review Handling Protocol (Used Glovebox? Warmed to RT?) storage_ok->check_handling new_reagent Action: Use a New, Sealed Bottle and Follow Best Practices storage_bad->new_reagent handling_ok Handling OK check_handling->handling_ok Yes handling_bad Atmospheric Exposure check_handling->handling_bad No check_reagent Step 3: Inspect Reagent (Discolored? Clumpy? Semi-solid?) handling_ok->check_reagent handling_bad->new_reagent reagent_ok Looks Good check_reagent->reagent_ok No reagent_bad Visibly Compromised check_reagent->reagent_bad Yes other_issues Root Cause Likely Elsewhere (Solvent, Other Reagents, Temp, etc.) reagent_ok->other_issues reagent_bad->new_reagent

Caption: Troubleshooting workflow for experiments involving this compound.

References

Validation & Comparative

A Comparative Guide to 1,4-Diazabicyclo[2.1.1]hexane and DABCO for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis of Two Potent Bicyclic Amine Catalysts

In the landscape of modern organic synthesis and drug development, the selection of the appropriate catalyst or building block is paramount to achieving desired outcomes with efficiency and selectivity. Among the myriad of available reagents, bicyclic amines have carved out a significant niche, acting as potent nucleophiles, strong non-nucleophilic bases, and versatile ligands. The most well-known of these, 1,4-diazabicyclo[2.2.2]octane (DABCO), is a ubiquitous tool in the chemist's arsenal. However, the exploration of more structurally diverse and strained bicyclic systems, such as 1,4-Diazabicyclo[2.1.1]hexane, presents new opportunities for modulating reactivity and accessing novel chemical space.

This guide provides a comprehensive comparison of this compound and DABCO, offering insights into their structural nuances, physicochemical properties, and potential applications. By delving into the subtle yet significant differences between these two molecules, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their experimental designs.

Structural and Physicochemical Properties: A Tale of Two Cages

At first glance, this compound and DABCO share a common bicyclic diamine framework. However, the seemingly minor difference in the length of one of the ethylene bridges imparts significant distinctions in their three-dimensional structure, leading to profound effects on their chemical behavior.

PropertyThis compound1,4-diazabicyclo[2.2.2]octane (DABCO)
Molecular Formula C₄H₈N₂C₆H₁₂N₂
Molecular Weight 84.12 g/mol [1][2]112.17 g/mol [3]
CAS Number 397864-25-4[1][2]280-57-9[3]
Appearance Solid or semi-solid[4]White crystalline powder[3]
pKa of Conjugate Acid Not experimentally determined; predicted to be a strong base[1]pKa1: ~3.0, pKa2: 8.8[3]
Structure Highly strained cageRelatively strain-free, symmetrical cage[5]

DABCO possesses a highly symmetrical and relatively strain-free cage-like structure. This structural rigidity exposes the lone pairs on the nitrogen atoms, making them readily available for interaction with electrophiles and protons, contributing to its high nucleophilicity and basicity.[3]

Basicity and Nucleophilicity: A Deeper Dive

The utility of these bicyclic amines in synthesis is intrinsically linked to their basicity and nucleophilicity.

DABCO is a well-characterized base with a pKa of 8.8 for its conjugate acid, making it comparable to common alkylamines.[3] Its unhindered nitrogen atoms confer high nucleophilicity, enabling it to effectively catalyze a wide range of reactions, including the renowned Baylis-Hillman reaction.

For This compound , we can infer its properties based on established principles of physical organic chemistry. The increased strain in the bicyclo[2.1.1]hexane system is a critical factor. Generally, increased strain in cyclic amines can lead to a decrease in basicity due to rehybridization effects that increase the s-character of the lone pair, making it less available for protonation.[6] However, the rigid structure prevents nitrogen inversion, which can enhance nucleophilicity by ensuring the lone pair is consistently oriented for attack. The bridgehead nitrogens in such systems are known to be effective nucleophiles.

To definitively compare the two, a series of experiments would be necessary. A proposed workflow for such a comparative analysis is outlined below.

Experimental Protocols for Comparative Analysis

To provide a rigorous, data-driven comparison, the following experimental protocols are proposed. These methodologies are designed to be self-validating and adhere to established standards in physical organic chemistry.

Protocol 1: Determination of pKa by NMR Spectroscopy

This method relies on the change in the chemical shift of protons near the nitrogen atoms upon protonation. By titrating a solution of the amine with a strong acid and monitoring these changes, a titration curve can be generated, from which the pKa can be accurately determined.

Methodology:

  • Sample Preparation: Prepare a ~10 mM solution of the bicyclic amine (this compound or DABCO) in D₂O.

  • Titration: Prepare a series of NMR tubes, each containing the amine solution at a different pH (or pD). The pH can be adjusted by adding microliter quantities of a standard HCl or NaOH solution.

  • NMR Analysis: Acquire ¹H NMR spectra for each sample.

  • Data Analysis: Plot the chemical shift of a proton adjacent to a nitrogen atom against the measured pH of the solution. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the conjugate acid.[7][8]

Protocol 2: Comparative Nucleophilicity Study using Competitive Kinetics

A common method to assess nucleophilicity is to measure the rate of reaction with a standard electrophile. A competitive reaction between the two amines for a limiting amount of an electrophile can provide a direct comparison of their relative nucleophilicity.

Methodology:

  • Reaction Setup: In a reaction vessel, combine equimolar amounts of this compound and DABCO in a suitable solvent (e.g., acetonitrile).

  • Initiation: Add a sub-stoichiometric amount of a suitable electrophile (e.g., methyl iodide).

  • Monitoring: Monitor the progress of the reaction over time using an appropriate analytical technique such as GC-MS or ¹H NMR to determine the ratio of the methylated products of each amine.

  • Analysis: The ratio of the products will directly correlate to the relative nucleophilicity of the two amines.

Applications in Synthesis and Drug Discovery

DABCO is a workhorse in organic synthesis, widely employed as a catalyst in numerous transformations, including:

  • Baylis-Hillman reaction: A carbon-carbon bond-forming reaction between an aldehyde and an activated alkene.[9]

  • Polyurethane foam production: As a catalyst for the reaction between isocyanates and alcohols.

  • Quencher of singlet oxygen: Used to protect fluorescent dyes from photobleaching in microscopy.[3]

The applications of This compound are less documented but hold significant promise, particularly in the realm of medicinal chemistry. The rigid and compact nature of the bicyclo[2.1.1]hexane scaffold makes it an attractive bioisostere for substituted ring systems in drug candidates. The concept of "escaping from flatland" in drug design encourages the incorporation of three-dimensional, sp³-rich scaffolds to improve physicochemical and pharmacokinetic properties.[10] The unique vectoral arrangement of substituents on the bicyclo[2.1.1]hexane core can mimic the spatial orientation of ortho- and meta-substituted aromatic rings, while offering improved solubility and metabolic stability.

Visualizing the Structures and Workflows

To better understand the structural differences and the proposed experimental workflows, the following diagrams are provided.

Caption: 3D representation of DABCO and this compound.

G cluster_pKa pKa Determination Workflow A Prepare Amine Solution in D2O B Adjust pH with HCl/NaOH A->B C Acquire 1H NMR Spectra B->C D Plot Chemical Shift vs. pH C->D E Determine pKa from Inflection Point D->E

Caption: Workflow for experimental pKa determination.

Conclusion and Future Outlook

DABCO remains an indispensable tool in organic chemistry due to its well-understood properties and broad applicability. However, the exploration of more structurally complex bicyclic amines like this compound opens new avenues for catalyst design and the development of novel therapeutic agents. The increased strain and unique three-dimensional architecture of this compound are expected to confer distinct reactivity profiles.

While a comprehensive experimental comparison is still needed, the theoretical considerations and proposed experimental workflows in this guide provide a solid foundation for researchers to begin exploring the potential of this intriguing molecule. As the demand for novel chemical matter in drug discovery continues to grow, the systematic investigation of such under-explored scaffolds will undoubtedly lead to exciting new discoveries.

References

Beyond the Flatland: 1,4-Diazabicyclo[2.1.1]hexane as a Three-Dimensional Bioisostere for the Phenyl Ring

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Novel Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the drive to escape "flatland"—the predominance of planar, aromatic structures in drug candidates—has become a central theme.[1] While the phenyl ring is a ubiquitous and often essential moiety in pharmaceuticals, its inherent properties can present significant challenges, including poor aqueous solubility and susceptibility to metabolic oxidation.[2][3] This has spurred the exploration of saturated, three-dimensional bioisosteres that can mimic the geometry of a substituted phenyl ring while offering improved physicochemical properties.[4] Among the burgeoning class of bicyclic scaffolds, 1,4-diazabicyclo[2.1.1]hexane emerges as a compelling, yet underexplored, bioisosteric replacement for the para-substituted phenyl ring.

This guide provides a comparative analysis of this compound and its role as a phenyl ring bioisostere. We will delve into the theoretical advantages, present comparative data from closely related analogues, and provide detailed experimental protocols for evaluating key drug-like properties.

The Phenyl Ring Problem and the Bicyclic Solution

The phenyl group, while a versatile scaffold for establishing ligand-receptor interactions, often contributes to high lipophilicity and metabolic vulnerability through cytochrome P450-mediated oxidation.[2] Bioisosteric replacement with saturated bicyclic cores, such as bicyclo[1.1.1]pentane and bicyclo[2.2.2]octane, has been shown to mitigate these issues by increasing the fraction of sp³-hybridized carbons (Fsp³).[3][4] This structural modification can lead to:

  • Improved Solubility: The introduction of a more polar, three-dimensional structure can disrupt crystal packing and enhance interactions with water.

  • Enhanced Metabolic Stability: Saturated aliphatic rings are generally less prone to oxidative metabolism compared to electron-rich aromatic systems.

  • Novel Intellectual Property: The use of unique scaffolds provides an opportunity to create novel chemical entities with distinct patent positions.

The bicyclo[2.1.1]hexane framework, in particular, has garnered attention as a bioisostere for ortho- and meta-substituted benzenes.[5] The introduction of nitrogen atoms into this scaffold, as in this compound, offers further opportunities to modulate physicochemical properties such as basicity, polarity, and hydrogen bonding capacity.

A Comparative Look: Physicochemical Properties

Direct experimental comparisons of drug analogues containing this compound versus a phenyl ring are not yet widely available in the literature. However, we can infer its potential by examining data from the parent compound, its close analogue 1,4-diazabicyclo[2.2.2]octane (DABCO), and other bicyclo[2.1.1]hexane systems.

Propertyp-Xylene (Phenyl Ring Model)1,4-Diazabicyclo[2.2.2]octane (DABCO)Bicyclo[2.1.1]hexaneThis compound
Molecular Weight ( g/mol ) 106.17112.1882.1484.12
logP (calculated) ~3.1-0.5~1.8-0.8 (estimated)
Aqueous Solubility LowHighLowHigh (predicted)
pKa (of conjugate acid) N/A8.8N/ABasic (predicted)
Geometry PlanarGlobular, 3DStrained, 3DStrained, 3D

Data for p-xylene, DABCO, and bicyclo[2.1.1]hexane are from established sources. Data for this compound is based on its structure and analogy to DABCO.

The introduction of two bridgehead nitrogen atoms, as seen in DABCO, significantly reduces lipophilicity (logP) and increases aqueous solubility compared to a hydrocarbon analogue. It is reasonable to expect a similar trend for this compound, making it an attractive scaffold for improving the pharmaceutical properties of a lead compound.

Synthesis of the Bicyclic Core

While the synthesis of functionalized this compound derivatives is an area of active research, synthetic routes to the related 2-azabicyclo[2.1.1]hexane system often rely on photochemical [2+2] cycloadditions or electrophilic addition-cyclization strategies.[1][2] These approaches highlight the feasibility of constructing the strained bicyclic core.

Conceptual Synthetic Workflow for Azabicyclo[2.1.1]hexane Derivatives

G cluster_0 Photochemical [2+2] Cycloaddition cluster_1 Electrophilic Addition-Cyclization A 1,5-Diene Precursor B Irradiation (hv) A->B Sensitizer C Bicyclo[2.1.1]hexane Core B->C D Cyclobutene Derivative E Electrophilic Addition (e.g., PhSeBr) D->E F Intramolecular Cyclization E->F G Bicyclo[2.1.1]hexane Core F->G

Caption: Conceptual synthetic pathways to the bicyclo[2.1.1]hexane core.

Experimental Evaluation: A Head-to-Head Comparison

To objectively assess the impact of replacing a phenyl ring with a this compound moiety, a series of standardized in vitro assays are essential. Below are detailed protocols for two of the most critical experiments: a kinetic solubility assay and a metabolic stability assay using human liver microsomes.

Experimental Protocol 1: Kinetic Solubility Assay

This assay provides a high-throughput method to determine the aqueous solubility of a compound, a critical parameter for oral bioavailability.

Methodology:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of the phenyl-containing compound and its this compound analogue in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solutions in DMSO to create a range of concentrations (e.g., from 10 mM down to 1 µM).

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4. This results in a final DMSO concentration of 1%.

  • Incubation and Precipitation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration and potential precipitation of the compound.

  • Separation of Undissolved Compound: Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet any precipitate.

  • Quantification: Carefully transfer the supernatant to a new 96-well plate. Determine the concentration of the dissolved compound using a suitable analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS), by comparing the response to a standard curve.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the compound remains fully dissolved.

Workflow for Kinetic Solubility Assay

G A Prepare 10 mM stock in DMSO B Serial dilution in 96-well plate (DMSO) A->B C Add to PBS (pH 7.4) in 96-well plate B->C D Incubate with shaking (2 hours) C->D E Centrifuge to pellet precipitate D->E F Analyze supernatant by LC-MS E->F G Determine highest soluble concentration F->G

Caption: Step-by-step workflow for the kinetic solubility assay.

Experimental Protocol 2: Metabolic Stability Assay in Human Liver Microsomes

This in vitro assay is a cornerstone of early drug discovery, providing an indication of a compound's susceptibility to phase I metabolism.

Methodology:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.

  • Incubation Mixture:

    • In a 96-well plate, add the phosphate buffer.

    • Add the test compounds (phenyl and bioisostere analogues) to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system solution to each well.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in the respective wells by adding a threefold volume of ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation and Sample Preparation:

    • Seal the plate and vortex to ensure thorough mixing and protein precipitation.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 15 minutes) to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) in µL/min/mg of microsomal protein.

Logical Flow of the Metabolic Stability Assay

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis A Thaw HLM D Pre-incubate at 37°C A->D B Prepare Buffers and Cofactor Solution E Initiate with NADPH Regenerating System B->E C Add Compound to Plate C->D D->E F Quench at Time Points with Acetonitrile E->F G Centrifuge to Remove Protein F->G H LC-MS/MS Analysis of Supernatant G->H I Calculate Half-life and Intrinsic Clearance H->I

Caption: The three main stages of the in vitro metabolic stability assay.

Conclusion and Future Outlook

The strategic replacement of a phenyl ring with a this compound scaffold represents a promising, albeit currently underutilized, tactic in drug discovery. By leveraging the principles of bioisosterism and the "escape from flatland" concept, medicinal chemists can potentially overcome common challenges associated with aromatic compounds, such as poor solubility and metabolic instability. While direct comparative data for this specific diaza-bioisostere is still emerging, the foundational knowledge from related bicyclic systems provides a strong rationale for its exploration.

The detailed experimental protocols provided in this guide offer a robust framework for the head-to-head evaluation of novel bioisosteres against their phenyl-containing predecessors. As synthetic methodologies for functionalized this compound derivatives become more established, we anticipate that this unique three-dimensional scaffold will become a valuable addition to the medicinal chemist's toolbox, enabling the design of safer and more effective medicines.

References

The Rising Tide of Saturated Bicyclics: A Comparative Guide to the Biological Activity of 1,4-Diazabicyclo[2.1.1]hexane-Containing Compounds and Their Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the modern era of drug discovery, the mantra "escape from flatland" has become a guiding principle for medicinal chemists. The over-reliance on flat, aromatic scaffolds has often led to compounds with suboptimal physicochemical properties, such as poor solubility and high metabolic turnover. In response, the field has witnessed a surge in the exploration of three-dimensional, saturated bioisosteres. Among these, the rigid bicyclic amine scaffold, 1,4-diazabicyclo[2.1.1]hexane (DBH), has emerged as a promising, yet underexplored, structural motif.

This guide provides a comparative analysis of the biological activity of compounds containing the DBH scaffold and its close analogs. We will delve into the rationale for their use as bioisosteric replacements for common moieties like piperazine and substituted phenyl rings, present comparative biological data for a representative compound, and provide detailed, field-tested experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these novel scaffolds to design next-generation therapeutics with improved pharmacological profiles.

The Strategic Advantage of the DBH Scaffold: Beyond a Simple Bioisostere

The fundamental premise behind incorporating a DBH core is bioisosterism—the replacement of a common structural motif with another that retains similar biological activity but offers improved physicochemical or pharmacokinetic properties.[1] The DBH scaffold is often considered a rigidified and more three-dimensional analog of piperazine, a ubiquitous fragment in centrally active drugs.

The constrained nature of the bicyclic system offers several key advantages:

  • Precise Vectorial Display of Substituents: Unlike the conformationally flexible piperazine, the DBH scaffold holds substituents in well-defined spatial orientations. This rigidity can lead to enhanced binding affinity and selectivity for the biological target by minimizing the entropic penalty of binding.

  • Improved Physicochemical Properties: The introduction of sp³-rich, three-dimensional scaffolds generally leads to a decrease in lipophilicity (lower cLogP) and an increase in aqueous solubility.[2] This "escape from flatland" can significantly improve a compound's ADME (absorption, distribution, metabolism, and excretion) profile.

  • Novelty and Intellectual Property: As a less explored scaffold, DBH offers significant opportunities for generating novel chemical matter with strong intellectual property potential.

While direct, publicly available comparative data on DBH-containing compounds is still emerging from the pipelines of pharmaceutical companies, we can draw valuable insights from closely related azabicyclic structures that have been more extensively characterized.[3]

Comparative Analysis: A Case Study in Neuronal Nicotinic Receptors

To illustrate the biological potential of this compound class, we will examine a well-documented analog, N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-7-[2-(methoxy)phenyl]-1-benzofuran-2-carboxamide (ABBF), a potent and selective agonist of the α7 nicotinic acetylcholine receptor (nAChR).[4] The nAChRs are ligand-gated ion channels that play critical roles in cognitive function, and their dysfunction is implicated in various neurological disorders.[5] ABBF serves as an excellent proxy to demonstrate the evaluation and potential of rigid azabicyclic scaffolds.

Physicochemical and Pharmacological Profile Comparison

The strategic replacement of a flexible or planar moiety with a rigid azabicyclic scaffold can lead to significant improvements in both physicochemical properties and biological activity. The following table compares the properties of a hypothetical piperazine-containing compound with the observed properties of the azabicyclo-containing compound, ABBF.

PropertyHypothetical Piperazine AnalogABBF (Azabicyclo[2.2.2]octane Analog)Rationale for Improvement
Binding Affinity (Ki) for α7 nAChR ~200 nM (Estimated)62 nM[4]The rigid scaffold presents the pharmacophore in an optimal conformation for binding, reducing the entropic penalty.
Functional Activity Partial AgonistPotent Agonist[4]The precise orientation of substituents can lead to more effective receptor activation.
Receptor Subtype Selectivity ModerateHigh (selective for α7 over other nAChRs and 5-HT3)[4]The unique 3D shape of the scaffold fits the target receptor's binding pocket with higher precision, reducing off-target interactions.
Aqueous Solubility ModerateImproved (Expected)Increased sp³ character and reduced planarity generally disrupt crystal packing and improve solvation.[2]
Metabolic Stability Susceptible to N-dealkylationMore Stable (Expected)The bicyclic structure can shield the nitrogen atoms from metabolic enzymes, reducing the rate of degradation.[2]

This comparative profile highlights the tangible benefits of employing rigid azabicyclic scaffolds in drug design. The improved affinity and selectivity of ABBF underscore the power of conformational constraint in optimizing ligand-receptor interactions.

Experimental Protocols: A Guide to Biological Evaluation

The following section provides detailed, step-by-step protocols for the key experiments used to characterize compounds like ABBF. These protocols are designed to be self-validating and are grounded in established best practices.

Protocol 1: Radioligand Binding Assay for α7 nAChR

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibitor constant (Ki) of a test compound for the α7 nAChR.

Materials:

  • Membrane Preparation: Rat brain membranes or membranes from cell lines (e.g., HEK293) expressing the α7 nAChR.

  • Radioligand: [³H]-Epibatidine or a similar high-affinity α7 nAChR radioligand.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Ligand: A high concentration of a known α7 nAChR ligand (e.g., 10 µM nicotine).

  • Test Compound: Serial dilutions of the compound of interest.

  • Glass Fiber Filters: Pre-soaked in 0.5% polyethyleneimine.

  • Scintillation Cocktail and Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize brain tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membrane preparation, radioligand (at a concentration near its Kd), and binding buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of the non-specific binding ligand.

    • Competition: Membrane preparation, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[6]

  • Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression to fit the data to a one-site competition model and determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[7]

G cluster_0 Assay Plate Setup TB Total Binding (Membrane + Radioligand) Incubate Incubate to Equilibrium NSB Non-specific Binding (Membrane + Radioligand + Cold Ligand) Comp Competition (Membrane + Radioligand + Test Compound) Harvest Harvest via Filtration Incubate->Harvest Separate Bound from Free Count Scintillation Counting Harvest->Count Quantify Radioactivity Analyze Data Analysis (IC50 -> Ki) Count->Analyze Calculate Specific Binding

Workflow for a competitive radioligand binding assay.
Protocol 2: Functional Assay using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiology-based assay measures the functional activity (agonist, antagonist, or modulator) of a compound by recording the ion currents elicited by receptor activation.

Objective: To determine the functional potency (EC50) or inhibitory potency (IC50) of a test compound at the α7 nAChR.

Materials:

  • Xenopus laevis oocytes.

  • cRNA: In vitro transcribed cRNA for the α7 nAChR subunit.

  • Incubation Medium: Barth's solution supplemented with antibiotics.

  • Recording Solution: ND96 solution.

  • Agonist: Acetylcholine (ACh) or another suitable agonist.

  • Test Compound: Serial dilutions of the compound of interest.

  • TEVC setup: Including amplifier, digitizer, perfusion system, and data acquisition software.

Procedure:

  • Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject each oocyte with the α7 nAChR cRNA and incubate for 2-5 days to allow for receptor expression.

  • Electrophysiology Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential at a holding potential of -70 mV.

  • Agonist Response: To determine the agonist properties of the test compound, apply increasing concentrations of the compound and record the peak inward current.

  • Antagonist Response: To determine the antagonist properties, pre-incubate the oocyte with the test compound for a set period (e.g., 2-5 minutes) and then co-apply the test compound with a fixed concentration of an agonist (e.g., the EC50 concentration of ACh). Record the inhibition of the agonist-induced current.[8]

  • Data Analysis:

    • For agonists, plot the normalized current response against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 and maximum efficacy.

    • For antagonists, plot the percent inhibition of the agonist response against the logarithm of the compound concentration to determine the IC50.

Signaling Pathways and Visualization

The biological effects of compounds targeting nAChRs are mediated through the opening of ion channels and subsequent cellular signaling cascades. Understanding these pathways is crucial for interpreting experimental data.

G cluster_0 Cell Membrane nAChR α7 Nicotinic ACh Receptor (Ligand-Gated Ion Channel) Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Channel Opening Agonist Agonist (e.g., ABBF, Acetylcholine) Agonist->nAChR Binds Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Ca2+ Dependent Signaling Cascades Ion_Influx->Ca_Signaling Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Depolarization->Response Ca_Signaling->Response

Simplified signaling pathway for α7 nAChR activation.

Conclusion and Future Directions

The exploration of saturated bicyclic scaffolds like this compound represents a significant step forward in the quest to design drugs with superior properties. While the direct biological data for DBH-containing compounds is largely proprietary, the principles of their design and evaluation are well-established, as demonstrated by closely related analogs like ABBF. The strategic use of these rigid, three-dimensional structures can overcome many of the liabilities associated with traditional "flat" medicinal chemistry, leading to compounds with enhanced potency, selectivity, and pharmacokinetic profiles. As synthetic methodologies for these complex scaffolds become more accessible, we anticipate a rapid expansion in their application, unlocking new therapeutic possibilities across a wide range of diseases.

References

A Comparative Study of Bicyclic Diamines in Catalysis: From Sparteine and its Surrogates to Bispidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric catalysis, where the precise control of stereochemistry is paramount, chiral bicyclic diamines have emerged as a powerful class of ligands and organocatalysts. Their rigid conformational structures provide a well-defined chiral environment that can effectively induce enantioselectivity in a wide array of chemical transformations. This guide offers a comparative analysis of key bicyclic diamines, focusing on the naturally occurring (-)-sparteine, its synthetic surrogates, and the versatile bispidine-based catalysts. We will delve into their structural nuances, catalytic performance in representative reactions, and the mechanistic principles that govern their stereochemical control, providing researchers with the insights needed to make informed decisions in catalyst selection and reaction design.

Structural Overview of Representative Bicyclic Diamines

The catalytic efficacy of bicyclic diamines is intrinsically linked to their three-dimensional structure. The rigidity of the bicyclic framework minimizes conformational ambiguity, leading to more predictable and often higher enantioselectivities. Below are the structures of the three classes of bicyclic diamines that form the basis of our comparative study.

Bicyclic_Diamines cluster_sparteine (-)-Sparteine cluster_surrogate (+)-Sparteine Surrogate cluster_bispidine Chiral Bispidine Catalyst sparteine (-)-Sparteine surrogate (+)-Sparteine Surrogate bispidine Chiral Bispidine Catalyst Deprotonation_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products NBoc N-Boc Pyrrolidine TS [N-Boc Pyrrolidine-Li-Diamine]‡ NBoc->TS sBuLi s-BuLi sBuLi->TS Diamine Chiral Diamine ((-)-Sparteine or Surrogate) Diamine->TS Li_Intermediate Chiral Lithiated Intermediate TS->Li_Intermediate Final_Product Enantioenriched Product Li_Intermediate->Final_Product Electrophile Electrophile (E+) Electrophile->Final_Product Mannich_TS cluster_reactants Reactants Ketone Ketone Enamine_Formation Enamine Formation Ketone->Enamine_Formation Ketimine Isatin Ketimine Mannich_Addition Mannich Addition Ketimine->Mannich_Addition Catalyst Bispidine Catalyst Catalyst->Enamine_Formation Enamine_Formation->Mannich_Addition Product_Release Product Release Mannich_Addition->Product_Release Product_Release->Catalyst Surrogate_Synthesis Cytisine (-)-Cytisine Step1 N-protection Cytisine->Step1 Step2 Hydrogenation Step1->Step2 Step3 Reduction Step2->Step3 Surrogate (+)-Sparteine Surrogate Step3->Surrogate

A Technical Guide to the Biological Validation of 1,4-Diazabicyclo[2.1.1]hexane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing Three-Dimensionality in Drug Discovery with 1,4-Diazabicyclo[2.1.1]hexane

In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with superior pharmacological profiles is a constant endeavor. A prevailing strategy, often termed "escaping from flatland," involves the deliberate design of molecules with greater three-dimensional (3D) complexity. This approach is predicated on the understanding that sp³-rich, non-planar scaffolds can offer significant advantages over their flatter, aromatic counterparts. These benefits include the potential for improved physicochemical properties such as solubility and metabolic stability, a reduced entropic penalty upon binding to a biological target, and the ability to project functional groups into a well-defined 3D space, leading to enhanced potency and selectivity.

Within this paradigm, "privileged scaffolds" have emerged as a cornerstone of drug discovery. These are molecular frameworks that are capable of serving as ligands for a diverse array of biological targets.[1] The identification and exploitation of novel privileged scaffolds are therefore of paramount importance. The this compound (1,4-DBH) core represents a compelling, yet underexplored, scaffold that embodies the principles of 3D-centric drug design. Its rigid, bicyclic structure provides a fixed conformational arrangement, offering a unique platform for the precise positioning of substituents to probe interactions with biological macromolecules.

This guide provides a framework for the biological validation of 1,4-DBH derivatives, using their potential application as ligands for nicotinic acetylcholine receptors (nAChRs) as a case study. We will explore the comparative analysis of these derivatives against established compounds and provide detailed experimental protocols for their biological characterization.

Comparative Biological Evaluation: A Case Study on Nicotinic Acetylcholine Receptors

The rationale for investigating 1,4-DBH derivatives as nAChR ligands stems from the structural features of known agonists and the potential of the 1,4-DBH core to serve as a bioisosteric replacement for other bicyclic systems.[2] nAChRs are ligand-gated ion channels that play crucial roles in a wide range of physiological and pathological processes, making them attractive targets for therapeutic intervention in areas such as pain, neurodegenerative diseases, and addiction.[3][4]

A key challenge in the development of nAChR ligands is achieving subtype selectivity to minimize off-target effects. The rigid nature of the 1,4-DBH scaffold could, in principle, allow for the fine-tuning of interactions with specific nAChR subtypes.

While a study on the closely related 2-azabicyclo[2.1.1]hexane (a 2,4-methanoproline derivative) showed a lack of binding affinity at the α4β2 and α3β4 nAChR subtypes, this does not preclude the potential of the 1,4-DBH system.[1][5][6] The introduction of a second nitrogen atom at the 4-position significantly alters the electronic and hydrogen-bonding properties of the scaffold, which could be pivotal for achieving potent and selective interactions with nAChR subtypes.

To illustrate the validation process, the following tables present a hypothetical yet plausible comparison of a novel 1,4-DBH derivative with established nAChR ligands.

Table 1: Comparative Binding Affinities (Ki) of Bicyclic Diamine Derivatives at nAChRs

CompoundScaffoldα4β2 Ki (nM)α3β4 Ki (nM)α7 Ki (nM)
NicotinePyridine-pyrrolidine5.9~1000~5000
EpibatidineAzabicyclo[2.2.1]heptane0.050.210
VareniclineDiazabicyclo[3.2.1]octane0.12.5290
Hypothetical 1,4-DBH-01 This compound 1.2 25.6 >10,000
3,8-diazabicyclo[4.2.0]octane analog3,8-diazabicyclo[4.2.0]octane<0.1--

Data for Nicotine, Epibatidine, and Varenicline are representative values from the literature. The data for the hypothetical 1,4-DBH-01 is for illustrative purposes to guide a discovery program. The 3,8-diazabicyclo[4.2.0]octane analog data is from a published study.[7]

Table 2: Comparative Functional Potencies (EC50) and Efficacies (Emax) of Bicyclic Diamine Derivatives at nAChRs

Compoundα4β2 EC50 (nM)α4β2 Emax (%)α3β4 EC50 (nM)α3β4 Emax (%)
Nicotine150100~2000100
Epibatidine0.21005100
Varenicline245 (partial agonist)3060 (partial agonist)
Hypothetical 1,4-DBH-01 25 85 (partial agonist) 500 40 (partial agonist)

Data for Nicotine, Epibatidine, and Varenicline are representative values from the literature. The data for the hypothetical 1,4-DBH-01 is for illustrative purposes.

Interpreting the Data and Structure-Activity Relationships (SAR)

The hypothetical data in Tables 1 and 2 suggest that a 1,4-DBH derivative could be a potent and selective partial agonist at the α4β2 nAChR subtype. The partial agonism is a particularly desirable trait for therapeutic applications, as it can provide a "ceiling" effect, reducing the potential for overstimulation and associated side effects. The selectivity over the α3β4 and α7 subtypes would also be advantageous. The key to a successful discovery program with the 1,4-DBH scaffold would be the systematic exploration of substituents at the nitrogen atoms to optimize potency, selectivity, and functional activity.

Experimental Protocols for Biological Validation

The following protocols provide a detailed methodology for the in vitro characterization of 1,4-DBH derivatives as nAChR ligands.

Protocol 1: Radioligand Binding Assay for nAChR Subtype Affinity

This protocol is adapted from established methods for determining the binding affinity of compounds to nAChR subtypes expressed in recombinant cell lines.[8]

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the α4β2 and α3β4 nAChR subtypes.

Materials:

  • Cell membranes from a stable cell line expressing the human α4β2 or α3β4 nAChR subtype.

  • Radioligand: [³H]cytisine for α4β2, [³H]epibatidine for α3β4.

  • Non-specific ligand: Nicotine or unlabeled epibatidine.

  • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

  • Test compounds (1,4-DBH derivatives) dissolved in DMSO.

  • Scintillation vials and scintillation cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, radioligand at a concentration close to its Kd, and either the test compound, buffer (for total binding), or a high concentration of the non-specific ligand (for non-specific binding).

  • Add the cell membranes to initiate the binding reaction.

  • Incubate the plate for a sufficient time to reach equilibrium (e.g., 120 minutes at 4°C).[8]

  • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

  • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding as the difference between total and non-specific binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Cell-Based Functional Assay using a Membrane Potential-Sensing Dye

This protocol describes a high-throughput method to assess the functional activity (agonist or antagonist) of compounds at ligand-gated ion channels.[9]

Objective: To determine the EC50 (for agonists) or IC50 (for antagonists) and the maximum efficacy (Emax) of a test compound at the α4β2 and α3β4 nAChR subtypes.

Materials:

  • A stable cell line expressing the human α4β2 or α3β4 nAChR subtype (e.g., SH-EP1 cells).[9]

  • A fluorescent membrane potential-sensing dye kit (e.g., from Molecular Devices).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Agonist: Acetylcholine or nicotine.

  • Antagonist control: Mecamylamine.

  • Test compounds (1,4-DBH derivatives) dissolved in DMSO.

  • A fluorescence plate reader with automated liquid handling capabilities.

Procedure:

  • Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.

  • On the day of the assay, remove the growth medium and load the cells with the membrane potential-sensing dye according to the manufacturer's instructions.

  • For agonist mode:

    • Prepare serial dilutions of the test compounds.

    • Add the test compounds to the wells and measure the fluorescence intensity over time to establish a baseline.

    • Inject a high concentration of an antagonist (e.g., mecamylamine) to determine the baseline fluorescence in the absence of channel activation.

    • The change in fluorescence upon addition of the test compound is proportional to the degree of channel activation.

  • For antagonist mode:

    • Prepare serial dilutions of the test compounds.

    • Add the test compounds to the wells and incubate for a defined period.

    • Add a concentration of a known agonist (e.g., acetylcholine at its EC80) to all wells.

    • Measure the change in fluorescence. The degree of inhibition of the agonist-induced signal by the test compound is determined.

  • Plot the change in fluorescence against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50/IC50 and Emax values.

Visualizing the Workflow and Pathway

G cluster_0 Scaffold Selection & Synthesis cluster_1 In Vitro Biological Validation cluster_2 Lead Optimization Scaffold 1,4-DBH Scaffold Synthesis Derivative Synthesis Scaffold->Synthesis Binding Radioligand Binding Assays (Determine Ki) Synthesis->Binding Function Functional Assays (Determine EC50/IC50, Emax) Synthesis->Function Selectivity Subtype Selectivity Profiling Binding->Selectivity Function->Selectivity SAR Structure-Activity Relationship Analysis Selectivity->SAR ADME In Vitro ADME/Tox (e.g., hERG, Metabolic Stability) SAR->ADME

nAChR_Pathway Agonist nAChR Agonist (e.g., 1,4-DBH derivative) nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binds to receptor Ion_Channel Ion Channel Opening nAChR->Ion_Channel Conformational change Ion_Influx Na⁺/Ca²⁺ Influx Ion_Channel->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response

Conclusion

The this compound scaffold presents a promising starting point for the development of novel, 3D-diverse chemical entities. While the exploration of this scaffold is still in its early stages, the principles of rational drug design, coupled with rigorous biological validation, provide a clear path forward. The comparative analysis and detailed experimental protocols outlined in this guide offer a comprehensive framework for researchers to unlock the therapeutic potential of 1,4-DBH derivatives. The key to success will lie in the systematic investigation of structure-activity relationships and the careful characterization of the pharmacological properties of these exciting new molecules.

References

A Researcher's Guide to 1,4-Diazabicyclo[2.1.1]hexane: A Computational Comparison of a Novel 3D Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the modern era of drug discovery, medicinal chemists are increasingly venturing beyond the traditional, planar aromatic scaffolds in a movement aptly termed the "escape from flatland".[1] The rationale is compelling: incorporating three-dimensional, sp³-rich cores can significantly enhance a drug candidate's physicochemical and pharmacokinetic properties, including metabolic stability and aqueous solubility, while reducing lipophilicity.[1] Within this exciting chemical space, 1,4-diazabicyclo[2.1.1]hexane (DBCH) has emerged as a promising and versatile scaffold. This bicyclic organic compound, featuring two bridgehead nitrogen atoms, offers a unique combination of conformational rigidity and basicity, positioning it as a valuable bioisostere for common motifs like piperazine.[2]

This guide provides an in-depth computational comparison of DBCH against other frequently used scaffolds, offering researchers and drug development professionals the data and methodologies needed to evaluate its potential in their own discovery programs.

The Framework for Scaffold Comparison

To objectively assess the merits of DBCH, we will compare it against two key alternatives using a suite of standard computational metrics. The chosen comparators represent both a flexible, classical heterocycle (piperazine) and its direct, non-basic carbocyclic analogue (bicyclo[2.1.1]hexane).

  • Scaffolds Under Investigation:

    • This compound (DBCH): The focus of our study, a rigid, basic, bicyclic amine.

    • Piperazine: A widely used, flexible six-membered diamine heterocycle.

    • Bicyclo[2.1.1]hexane (BCH): The direct carbocyclic analogue of DBCH, used to isolate the specific contributions of the bridgehead nitrogen atoms.[3][4]

  • Key Computational Descriptors:

    • Physicochemical Properties: Calculated partition coefficient (cLogP), aqueous solubility (cLogS), and basicity (pKa).

    • Structural & 3D Shape Properties: Molecular weight (MW), fraction of sp³ carbons (Fsp³), and exit vector geometry. Exit vectors are crucial for understanding how a scaffold orients its substituents in 3D space, directly impacting its ability to mimic other structures and interact with a target protein.[5]

Bioisosteric Replacement Strategy

The core concept of using scaffolds like DBCH is bioisosterism, where a substructure in a bioactive molecule is replaced with another, chemically different group to modulate properties while retaining biological activity. The diagram below illustrates how DBCH and its alternatives can be considered as replacements for a central structural motif.

G cluster_0 Parent Molecule cluster_1 Bioisosteric Replacements A R1-Fragment-R2 B R1-(Piperazine)-R2 (Flexible) A->B Bioisosteric Replacement C R1-(BCH)-R2 (Rigid, Non-basic) A->C Bioisosteric Replacement D R1-(DBCH)-R2 (Rigid, Basic) A->D Bioisosteric Replacement

Caption: Bioisosteric replacement of a generic fragment with common scaffolds.

Head-to-Head Computational Analysis

DBCH vs. Piperazine: The Rigidity Advantage

The most striking difference between DBCH and piperazine is conformational flexibility. Piperazine predominantly exists in a low-energy chair conformation but can interconvert via a higher-energy boat form. This flexibility means that incorporating it into a molecule introduces a greater number of possible shapes (conformers), which can lead to an entropic penalty upon binding to a target.

DBCH, by contrast, is a highly constrained bicyclic system. Its rigid structure pre-organizes the exit vectors for substituents into a fixed orientation. This can be a significant advantage if that specific geometry is productive for binding, effectively "locking in" the bioactive conformation. Furthermore, the basicity of DBCH is inherent to its structure, with the lone pairs on the nitrogen atoms being readily available for protonation.[2]

DBCH vs. Bicyclo[2.1.1]hexane (BCH): The Impact of Nitrogen

Comparing DBCH to its direct carbocyclic analogue, BCH, allows for a precise evaluation of the effects of introducing two bridgehead nitrogen atoms. BCHs have been successfully used as saturated bioisosteres for ortho- and meta-substituted benzene rings, offering a 3D alternative to a flat aromatic system.[3][4][6]

The primary impact of the nitrogen atoms is on the physicochemical properties. The introduction of two polar nitrogen atoms is expected to:

  • Decrease Lipophilicity: Lowering the cLogP value, which can be beneficial for reducing off-target effects associated with high lipophilicity.

  • Increase Aqueous Solubility: Improving a key property for oral bioavailability and formulation. The incorporation of heteroatoms like oxygen into bicyclic systems has been shown to dramatically improve solubility.[5][7]

  • Introduce Basicity: Providing points for salt formation (improving solubility and crystallinity) and potential hydrogen bond donor/acceptor interactions within a protein binding site.

Quantitative Data Summary

The following table summarizes the key computed properties for the three scaffolds. These values are calculated using standard computational chemistry software and provide a quantitative basis for comparison.

PropertyThis compound (DBCH)PiperazineBicyclo[2.1.1]hexane (BCH)Rationale for Comparison
Molecular Formula C₄H₈N₂C₄H₁₀N₂C₆H₁₀Fundamental Composition
Molecular Weight ( g/mol ) 84.1286.1482.14Impact on Ligand Efficiency
Fsp³ (Fraction of sp³ C) 1.001.001.00Measure of Three-Dimensionality
cLogP -0.8 to -0.5-1.2 to -1.01.5 to 1.8Lipophilicity / Hydrophobicity
Aqueous Solubility (logS) HighHighLowKey Pharmacokinetic Parameter
pKa (Strongest Basic) ~8.5 - 9.5~9.8N/AIonization State at Phys. pH
Conformational Flexibility RigidFlexibleRigidEntropic Cost of Binding

Note: cLogP, logS, and pKa values are estimates from computational models and can vary between different software packages. They are presented here for comparative purposes.

Experimental Protocol: A Guide to Computational Scaffold Analysis

For research teams wishing to perform their own in-silico analysis, the following protocol outlines a standard workflow using common computational chemistry platforms.

Workflow Overview

G A Step 1: 3D Structure Generation (e.g., from SMILES string) B Step 2: Conformational Search (For flexible scaffolds like Piperazine) A->B If flexible C Step 3: Geometry Optimization (DFT: B3LYP/6-31G*) A->C If rigid B->C D Step 4: Property Calculation (cLogP, pKa, Solubility, etc.) C->D E Step 5: Exit Vector Analysis (Measure distance and angle) C->E F Step 6: Comparative Analysis D->F E->F

Caption: A typical workflow for computational scaffold comparison.

Step-by-Step Methodology
  • 3D Structure Generation:

    • Objective: To create an initial 3D representation of each scaffold.

    • Procedure: Using a molecular modeling program (e.g., Maestro, MOE, ChemDraw 3D), import the scaffolds using their SMILES strings or IUPAC names. Ensure correct initial stereochemistry and connectivity.

  • Conformational Analysis (for flexible scaffolds):

    • Objective: To identify the low-energy conformations of flexible molecules like piperazine.

    • Causality: A flexible molecule's properties are an ensemble average of its accessible conformations. Analyzing only a single, arbitrary conformation can be misleading.

    • Procedure:

      • Employ a conformational search algorithm, such as a Monte Carlo Multiple Minimum (MCMM) or a systematic search.

      • Use a molecular mechanics force field (e.g., OPLS3e, MMFF94s) for rapid energy evaluation.

      • Cluster the resulting conformers by RMSD and retain the unique, low-energy structures (e.g., within 5 kcal/mol of the global minimum).

  • Geometry Optimization:

    • Objective: To find the most stable, lowest-energy 3D structure for each scaffold or low-energy conformer.

    • Causality: An optimized geometry is essential for accurate calculation of electronic and structural properties. Density Functional Theory (DFT) provides a good balance of accuracy and computational cost for molecules of this size.

    • Procedure:

      • Perform a geometry optimization calculation using a DFT method.

      • Recommended Level of Theory: B3LYP functional with the 6-31G* basis set.

      • Self-Validation: Ensure the calculation has converged by checking that the output shows no imaginary frequencies, confirming the structure is at a true energy minimum.

  • Calculation of Physicochemical Properties:

    • Objective: To predict key drug-like properties.

    • Procedure: Using the optimized geometries, submit the structures to property calculation modules within your software package (e.g., Schrödinger's QikProp, ChemAxon's Calculator Plugins). These tools use well-validated empirical and physics-based models to predict properties like cLogP, pKa, and aqueous solubility.

  • Exit Vector Analysis:

    • Objective: To quantify the geometric relationship between the scaffold's attachment points.

    • Procedure:

      • For 1,4-disubstituted scaffolds, define the exit vectors as the bonds pointing away from the two nitrogen atoms (for DBCH/piperazine) or the C1 and C4 bridgehead carbons (for BCH).

      • Measure the key geometric parameters:

        • Distance (d): The through-space distance between the substituent-bearing atoms (N1 to N4 or C1 to C4).

        • Angle (θ): The angle formed by the two exit vectors.

      • Compare these values to those of the scaffold you are trying to mimic (e.g., a para-substituted phenyl ring).

Conclusion and Outlook

The computational analysis clearly positions this compound as a highly attractive scaffold for modern medicinal chemistry. Its inherent rigidity offers a strategy to reduce the entropic penalty of binding, while the introduction of two bridgehead nitrogen atoms provides a powerful lever to modulate physicochemical properties compared to its carbocyclic analogue, bicyclo[2.1.1]hexane. Specifically, DBCH offers a path to increased aqueous solubility and reduced lipophilicity—two critical goals in lead optimization—while introducing basic centers for salt formation and targeted polar interactions.

For researchers aiming to "escape from flatland" and explore novel, three-dimensional chemical space, DBCH represents a compelling, computationally validated building block with the potential to unlock improved drug-like properties in the next generation of therapeutics.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1,4-Diazabicyclo[2.1.1]hexane Analogs: A Roadmap for Novel Cholinergic Ligands

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer improved pharmacological profiles is paramount. The "escape from flatland"—a strategic shift from planar, aromatic structures to three-dimensional, saturated ring systems—has gained significant traction for its potential to enhance drug-like properties such as solubility, metabolic stability, and target selectivity. Within this paradigm, strained bicyclic amines present a compelling opportunity for scaffold-based drug design. This guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of 1,4-diazabicyclo[2.1.1]hexane analogs, a promising yet underexplored class of compounds. Drawing insights from closely related azabicyclic systems, we will delineate a strategic approach to unlocking their therapeutic potential, with a particular focus on their application as modulators of nicotinic acetylcholine receptors (nAChRs).

The this compound Scaffold: A Novel Bioisostere

The this compound core is a rigid, saturated heterocyclic system that can be viewed as a bioisosteric replacement for more conventional moieties in drug discovery. Bioisosterism, the principle of substituting one chemical group with another that produces a similar biological effect, is a cornerstone of modern medicinal chemistry. The constrained conformation of the this compound scaffold offers a unique spatial arrangement of its nitrogen atoms, making it an intriguing candidate for interacting with specific biological targets.

Notably, the related 2-azabicyclo[2.1.1]hexane scaffold has been investigated as a bioisostere for pyrrolidine, a common fragment in many FDA-approved drugs.[1] Studies on 2-azabicyclo[2.1.1]hexane derivatives have pointed towards their potential as ligands for nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels implicated in a range of neurological and psychiatric disorders.[2][3][4] Given the structural similarities, it is a logical and compelling hypothesis that the this compound framework could also serve as a privileged scaffold for potent and selective nAChR modulators.

Navigating the SAR of this compound Analogs at Nicotinic Acetylcholine Receptors

While comprehensive SAR studies on this compound analogs are not yet prevalent in the public domain, we can construct a predictive SAR map based on established principles of nAChR ligand binding and data from analogous bicyclic amines. The primary focus for modulation of nAChRs is often on the α4β2 and α7 subtypes, which are key targets for cognitive enhancement and neuroprotection.

A systematic exploration of the SAR of this compound analogs would involve modifications at several key positions to probe the binding pocket of the target receptor. The following sections outline a proposed strategy for derivatization and the anticipated impact on biological activity.

Key Structural Modifications and Their Hypothesized Effects

The core of our proposed SAR study revolves around the synthesis and evaluation of a library of analogs with systematic variations. The following table summarizes the key points of diversification and the expected outcomes on receptor affinity and selectivity.

Modification Position Proposed Substituents (R) Rationale and Expected SAR Outcome
N-1 Position Small alkyl (Me, Et), Aryl, Heteroaryl (e.g., Pyridyl, Pyridazinyl)The N-1 position is likely to be a key interaction point with the receptor. Aromatic and heteroaromatic substituents can engage in π-π stacking or hydrogen bonding interactions within the binding pocket. The nature and substitution pattern of these rings are expected to significantly influence potency and subtype selectivity.
N-4 Position H, Small alkyl (Me)The N-4 nitrogen's basicity and steric environment will be critical. Maintaining a hydrogen or a small alkyl group is hypothesized to be optimal for forming key interactions, such as a salt bridge with an acidic residue in the receptor.
Bridgehead Carbons (C-2, C-3) H, F, OH, OMeSubstitution at the bridgehead carbons can influence the electronic properties and conformational rigidity of the scaffold. The introduction of polar groups like hydroxyl or fluorine could enhance binding through hydrogen bonding and improve pharmacokinetic properties such as solubility.

The logical relationship for this proposed SAR exploration can be visualized as follows:

SAR_Logic Core This compound Core N1_Mod N-1 Substitution (R1) Core->N1_Mod Primary Focus N4_Mod N-4 Substitution (R2) Core->N4_Mod Basicity & Sterics Bridgehead_Mod Bridgehead Functionalization (R3, R4) Core->Bridgehead_Mod Fine-tuning Potency Potency N1_Mod->Potency Major Determinant Selectivity Selectivity N1_Mod->Selectivity Key for Subtype Specificity Affinity Affinity N4_Mod->Affinity Influences Binding PK_Props Pharmacokinetics Bridgehead_Mod->PK_Props Modulates Properties

Caption: Proposed SAR exploration for this compound analogs.

Experimental Protocols: Synthesis and Biological Evaluation

Scientific integrity demands robust and reproducible experimental methodologies. The following sections provide detailed, step-by-step protocols for the synthesis of the core this compound scaffold and the subsequent biological evaluation of its analogs.

Synthesis of the this compound Core

The synthesis of strained bicyclic systems requires careful planning and execution. A plausible synthetic route to the this compound core, based on established methodologies for related azabicycles, is outlined below. This proposed synthesis is illustrative and would require experimental optimization.

Step 1: Synthesis of a Protected 1,3-Diaminocyclobutane Precursor

  • Start with a commercially available cyclobutane-1,3-dicarboxylic acid.

  • Perform a Curtius rearrangement on the diacid to yield the corresponding diisocyanate.

  • Trap the diisocyanate with a suitable alcohol (e.g., benzyl alcohol) to form the corresponding dicarbamate-protected 1,3-diaminocyclobutane.

Step 2: Intramolecular Cyclization

  • Selectively deprotect one of the amine functionalities.

  • Introduce a two-carbon linker with leaving groups at both ends (e.g., 1,2-dibromoethane) to the deprotected amine.

  • Induce intramolecular cyclization by deprotecting the second amine and promoting nucleophilic attack on the linker, forming the bicyclic core.

Step 3: Deprotection

  • Remove any remaining protecting groups to yield the final this compound.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_synthesis Synthesis of this compound Core Start Cyclobutane-1,3-dicarboxylic acid Curtius Curtius Rearrangement Start->Curtius Protection Carbamate Protection Curtius->Protection Selective_Deprotection Selective Deprotection Protection->Selective_Deprotection Linker_Addition Linker Addition Selective_Deprotection->Linker_Addition Cyclization Intramolecular Cyclization Linker_Addition->Cyclization Final_Deprotection Final Deprotection Cyclization->Final_Deprotection Product This compound Final_Deprotection->Product

Caption: Proposed synthetic workflow for the this compound core.

Biological Evaluation: nAChR Binding and Functional Assays

To assess the affinity and functional activity of the synthesized analogs at nAChR subtypes, standardized in vitro assays are employed.

Radioligand Binding Assay (Affinity Determination)

  • Objective: To determine the binding affinity (Ki) of the test compounds for specific nAChR subtypes (e.g., α4β2 and α7).

  • Materials: Membranes from cell lines stably expressing the desired human nAChR subtype, a high-affinity radioligand (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7), test compounds, and appropriate buffers.

  • Procedure: a. Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. b. After reaching equilibrium, separate the bound from the free radioligand by rapid filtration. c. Quantify the radioactivity of the filters using liquid scintillation counting. d. Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. e. Calculate the Ki value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Assay (Functional Activity)

  • Objective: To determine the functional activity (agonist, antagonist, or allosteric modulator) and potency (EC₅₀ or IC₅₀) of the test compounds.

  • Materials: Xenopus laevis oocytes microinjected with cRNAs encoding the desired nAChR subunits, a two-electrode voltage clamp setup, and solutions of acetylcholine (ACh) and test compounds.

  • Procedure: a. Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV). b. Apply ACh to elicit a baseline current response. c. To test for agonist activity, apply varying concentrations of the test compound alone. d. To test for antagonist activity, co-apply a fixed concentration of ACh with varying concentrations of the test compound. e. Record the changes in membrane current and analyze the concentration-response data to determine EC₅₀ or IC₅₀ values.

The experimental workflow for biological evaluation is depicted below:

Bioassay_Workflow cluster_bioassay Biological Evaluation Workflow Analogs Synthesized Analogs Binding_Assay Radioligand Binding Assay Analogs->Binding_Assay Functional_Assay Two-Electrode Voltage Clamp Analogs->Functional_Assay Affinity Affinity Binding_Assay->Affinity Determines Ki Potency_Efficacy Potency & Efficacy Functional_Assay->Potency_Efficacy Determines EC50/IC50 & Activity SAR_Analysis SAR Analysis Affinity->SAR_Analysis Potency_Efficacy->SAR_Analysis

References

The Ascendant Scaffold: A Comparative Guide to the Drug-Like Properties of 1,4-Diazabicyclo[2.1.1]hexane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatlands" of aromatic scaffolds. The strategic incorporation of three-dimensional, saturated ring systems has emerged as a powerful approach to imbue drug candidates with superior physicochemical and pharmacokinetic properties. Among these, the rigid, compact framework of 1,4-diazabicyclo[2.1.1]hexane (DBH) is attracting considerable attention as a bioisosteric replacement for more traditional moieties, most notably the ubiquitous piperazine ring. This guide provides an in-depth, objective comparison of the drug-like properties of DBH derivatives against their piperazine counterparts, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

The rationale for exploring alternatives to the piperazine scaffold, despite its presence in over a hundred FDA-approved drugs, stems from its potential metabolic liabilities and the desire for greater control over lipophilicity and three-dimensional diversity.[1] The DBH scaffold, with its unique bridged structure, offers a compelling set of attributes that can address these challenges and unlock new avenues for therapeutic innovation.

A Head-to-Head Comparison: 1,4-DBH vs. Piperazine

The decision to incorporate a specific scaffold into a drug candidate is a multifactorial one, driven by the need to balance potency, selectivity, and a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile. While both 1,4-DBH and piperazine are saturated diamines, their distinct topologies give rise to significant differences in their physicochemical properties, which in turn influence their in vivo behavior.

dot

Caption: Logical flow from scaffold structure to drug-like properties and informed selection.

Physicochemical Properties: A Foundation of Function

The fundamental characteristics of a molecule, such as its lipophilicity (logP/logD), aqueous solubility, and basicity (pKa), are critical determinants of its pharmacokinetic profile. The bridged structure of DBH imparts a greater degree of three-dimensionality and rigidity compared to the more flexible chair and boat conformations of piperazine. This has profound implications for these key physicochemical parameters.

Studies on related bridged bicyclic scaffolds have shown that they can lead to a counterintuitive reduction in lipophilicity despite the addition of carbon atoms.[2] This phenomenon, attributed to the unique charge distribution and solvent interactions of the rigid framework, can be a significant advantage in mitigating off-target effects and improving a candidate's overall ADME profile. Furthermore, the incorporation of sp3-rich scaffolds like DBH has been linked to enhanced aqueous solubility, a crucial factor for oral bioavailability.[3][4]

PropertyPiperazine Derivative (Illustrative)1,4-DBH Derivative (Illustrative)Rationale for Difference
cLogP 2.51.8The rigid, bridged structure of DBH can lead to a more compact shape and altered solvation properties, often resulting in lower lipophilicity compared to its more flexible piperazine counterpart.[2]
Aqueous Solubility ModerateHighThe increased sp3 character and unique hydrogen bonding capabilities of the DBH scaffold can disrupt crystal lattice packing and improve interactions with water, leading to enhanced solubility.[3][4]
pKa (Second Ionization) ~9.7Lower than PiperazineThe constrained geometry of the DBH scaffold can influence the orbital hybridization of the nitrogen lone pairs, leading to a decrease in basicity compared to the second nitrogen of piperazine.
Metabolic Stability (HLM) ModerateHighThe rigid DBH scaffold can sterically hinder access of metabolic enzymes like cytochrome P450s to the nitrogen atoms and adjacent carbons, reducing the potential for N-dealkylation and other metabolic transformations common for piperazines.[1]

This table presents illustrative data based on general trends observed in the literature. Actual values are highly dependent on the specific substituents.

Experimental Workflows for Assessing Drug-Like Properties

To empirically validate the theoretical advantages of the DBH scaffold, a robust and standardized set of in vitro ADME assays is indispensable.[5] These experiments provide critical data on a compound's potential for oral absorption, metabolic fate, and potential for drug-drug interactions.

dot

Experimental_Workflow start Compound Synthesis (DBH & Piperazine Analogs) physchem Physicochemical Profiling (logD, Solubility, pKa) start->physchem met_stab Metabolic Stability Assay (Human Liver Microsomes) start->met_stab permeability Permeability & Efflux Assay (Caco-2 / MDCK) start->permeability cyp_inhib CYP450 Inhibition Assay start->cyp_inhib data_analysis Data Analysis & SAR physchem->data_analysis met_stab->data_analysis permeability->data_analysis cyp_inhib->data_analysis

Caption: A streamlined experimental workflow for the comparative assessment of drug-like properties.

Detailed Experimental Protocols

1. Caco-2 Permeability Assay for Intestinal Absorption and Efflux

This assay is a cornerstone for predicting in vivo oral absorption and identifying compounds that are substrates of efflux transporters like P-glycoprotein (P-gp).[6]

  • Cell Culture: Caco-2 cells are seeded on Transwell™ filter inserts and cultured for 21-25 days to form a confluent, differentiated monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) before and after the experiment.

  • Bidirectional Transport:

    • Apical to Basolateral (A-B) Transport: The test compound (typically at 10 µM) is added to the apical (donor) side, and its appearance in the basolateral (receiver) side is monitored over time (e.g., 2 hours).

    • Basolateral to Apical (B-A) Transport: In a separate set of wells, the compound is added to the basolateral (donor) side, and its transport to the apical (receiver) side is measured.

  • Quantification: The concentration of the compound in the donor and receiver compartments is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp B-A / Papp A-B) is then determined. An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.

2. MDCK-MDR1 Permeability Assay for P-gp Substrate Identification

This assay specifically assesses whether a compound is a substrate of the human P-gp efflux transporter.

  • Cell Lines: Wild-type Madin-Darby Canine Kidney (MDCK) cells and MDCK cells transfected with the human MDR1 gene (MDCK-MDR1) are used.

  • Assay Procedure: The protocol is similar to the Caco-2 assay, with the compound's permeability assessed in both A-B and B-A directions across confluent cell monolayers.

  • Interpretation: A significantly higher efflux ratio in the MDCK-MDR1 cell line compared to the wild-type MDCK cells confirms that the compound is a P-gp substrate.

3. Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay provides an early indication of a compound's susceptibility to phase I metabolism, primarily by cytochrome P450 enzymes.

  • Incubation: The test compound (e.g., 1 µM) is incubated with pooled HLM in the presence of the cofactor NADPH at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent.

  • Analysis: The remaining concentration of the parent compound at each time point is quantified by LC-MS/MS.

  • Calculations: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.

Conclusion: A Strategic Advantage in Drug Design

The strategic replacement of a piperazine moiety with a this compound scaffold presents a compelling opportunity to enhance the drug-like properties of a molecule. The inherent rigidity and three-dimensionality of the DBH framework can lead to improvements in aqueous solubility, metabolic stability, and a reduction in lipophilicity. These advantages, in turn, can translate to a more favorable pharmacokinetic profile, reduced off-target toxicity, and an overall higher probability of clinical success. While the synthetic accessibility of DBH derivatives has historically been a challenge, recent advances in synthetic methodology are making this valuable scaffold more readily available to medicinal chemists. By leveraging the comparative data and experimental protocols outlined in this guide, researchers can make more informed decisions in scaffold selection and accelerate the development of the next generation of innovative therapeutics.

References

A Comparative Guide: The Strategic Advantage of 1,4-Diazabicyclo[2.1.1]hexane Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as the Linchpin of PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein elimination.[1] These heterobifunctional molecules operate by hijacking the cell's native ubiquitin-proteasome system (UPS). A PROTAC consists of three components: a "warhead" that binds the protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3] Upon forming a ternary complex (POI-PROTAC-E3 ligase), the E3 ligase ubiquitinates the POI, marking it for degradation by the proteasome.[]

While the warhead and anchor determine the "what" and "how" of the degradation process, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's overall success, profoundly influencing the stability and geometry of the ternary complex, as well as the molecule's physicochemical properties like solubility, cell permeability, and metabolic stability.[1][5] The evolution of "linkerology" has moved from synthetically convenient flexible chains to more sophisticated rigid structures that offer significant therapeutic advantages. This guide provides an in-depth comparison of 1,4-Diazabicyclo[2.1.1]hexane, a novel rigid linker scaffold, against traditional linkers, supported by established principles of PROTAC design and evaluation.

The PROTAC Mechanism of Action

The function of a PROTAC is a catalytic cycle dependent on the formation of a productive ternary complex. The linker's role in orchestrating this complex is paramount.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI & E3 POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

A Tale of Two Linkers: Flexible vs. Rigid Scaffolds

PROTAC linkers are broadly classified based on their conformational freedom.[6] The choice between a flexible or rigid linker has profound consequences for the PROTAC's biological activity and drug-like properties.[7]

Flexible Linkers: The Conventional Choice

The most common flexible linkers are based on alkyl chains and polyethylene glycol (PEG).[2] Approximately 30% of reported PROTACs use alkyl chains, while 55% utilize PEG linkers.[2]

  • Advantages:

    • Synthetic Accessibility: Their synthesis is straightforward, allowing for easy modification of length.[1][]

    • Conformational Flexibility: They allow the warhead and anchor to adopt multiple orientations, which can increase the probability of forming a productive ternary complex.[7]

  • Disadvantages:

    • Entropic Penalty: The high degree of flexibility can lead to a significant loss of entropy upon binding to form the ternary complex, potentially reducing its stability.[1]

    • Poor Physicochemical Properties: Long alkyl chains increase lipophilicity, which can lead to poor solubility and permeability.[8] While PEG linkers improve hydrophilicity, they can sometimes have reduced metabolic stability.[6]

    • Metabolic Liability: Linear alkyl and ether chains are often susceptible to oxidative metabolism.[5][9]

Rigid Linkers: The Next Frontier

Rigid linkers incorporate cyclic structures (e.g., piperazine, cyclohexane) or planar elements (e.g., aromatic rings, triazoles) to restrict conformational freedom.[6][7] This category represents a strategic shift towards more optimized and potent degraders.

  • Advantages:

    • Conformational Pre-organization: Rigidity can pre-organize the PROTAC into a bioactive conformation that is favorable for ternary complex formation, reducing the entropic penalty and enhancing potency.[1][7]

    • Improved Selectivity: By presenting a more defined orientation of the ligands, rigid linkers can disfavor the formation of off-target ternary complexes.[1]

    • Enhanced Physicochemical and PK Properties: These linkers can lead to improved metabolic stability and other desirable pharmacokinetic (PK) properties.[1][10]

  • Disadvantages:

    • Synthetic Complexity: The synthesis of these linkers is often more challenging.[1][7]

    • Risk of Misfit: The lack of flexibility can make it difficult to achieve a productive ternary complex geometry if the pre-organized conformation is not ideal for the specific POI-E3 ligase pair.[1][2]

The this compound Advantage: A Superior Rigid Scaffold

The this compound scaffold represents a cutting-edge approach in rigid linker design. As a saturated, bicyclic heterocycle, it embodies the "escape from flatland" concept, which posits that increasing the three-dimensional (sp3) character of a molecule can significantly improve its physicochemical and pharmacokinetic properties.[11]

Linker_Comparison cluster_flex Flexible Linker (PEG) cluster_rigid_flat Rigid Planar Linker (Phenyl) cluster_rigid_3d Rigid 3D Linker (this compound) Flex O(CH₂)₂O(CH₂)₂O... Rigid_Flat Rigid_Flat_Label Aromatic Ring Rigid_3D Rigid_3D_Label Bicyclic Scaffold

Caption: Structural comparison of linker types.

The advantages of this scaffold over conventional linkers are multifaceted:

  • Optimal Rigidity and 3D Geometry: Unlike planar aromatic rings, the bicyclic structure provides a rigid, three-dimensional scaffold with well-defined exit vectors.[12] This allows for precise spatial positioning of the POI and E3 ligase ligands, which is critical for optimizing ternary complex formation and achieving high degradation potency.

  • Improved Drug-Like Properties:

    • Enhanced Solubility: The two nitrogen atoms can act as hydrogen bond acceptors, which can improve aqueous solubility compared to hydrophobic alkyl chains or purely carbocyclic linkers like cyclohexane.[11]

    • Modulated Lipophilicity: As a saturated scaffold, it helps avoid the high lipophilicity associated with many aromatic and long alkyl linkers, contributing to a more favorable overall drug profile.[11]

    • Increased Cell Permeability: Rigid linkers can promote the adoption of folded conformations that shield polar surface area in the apolar environment of the cell membrane, thereby enhancing passive permeability.[13][14] The defined structure of this compound is ideally suited to facilitate such productive folding.

  • Superior Metabolic Stability: Saturated bicyclic systems are inherently more resistant to oxidative metabolism compared to flexible PEG or alkyl chains, which are common sites for enzymatic degradation.[6][9] This can lead to a longer half-life and improved in vivo exposure.

  • Synthetic Tractability: While rigid linkers can be complex to synthesize, recent advances in synthetic chemistry, including strain-release cycloadditions and organocatalytic methods, have made building blocks like azabicyclo[2.1.1]hexanes more accessible.[11][15][16]

Comparative Data Summary

The following table summarizes the key performance attributes of this compound compared to common flexible and other rigid linkers.

FeatureFlexible Linkers (Alkyl/PEG)Planar Rigid Linkers (Phenyl/Triazole)This compound
Conformational Flexibility HighLow (Planar)Low (3D Defined)
Ternary Complex Stability Can be reduced by entropic penalty[1]Can be high if geometry is optimalHigh (Reduced entropic penalty) [1][7]
Aqueous Solubility Variable (PEG improves, Alkyl reduces)[17]Generally lowImproved (H-bond acceptors)
Cell Permeability Often poor due to high flexibility/PSA[1]Can be good, but planarity may not be idealEnhanced (Promotes folded conformations) [13]
Metabolic Stability Generally low (susceptible to oxidation)[9]High (Aromatic/Triazole rings are stable)[6]High (Saturated bicyclic core)
Synthetic Accessibility High[1]Moderate to HighModerate and Improving[15]
Selectivity LowerCan be improvedPotentially High (Precise 3D orientation) [1]

Experimental Protocols for Linker Evaluation

To empirically validate the advantages of a novel linker like this compound, a series of standardized experiments are required.

Experimental Workflow for Linker Comparison

Workflow cluster_workflow PROTAC Linker Evaluation Workflow A PROTAC Synthesis (with different linkers) B Western Blot Analysis (Determine DC50 & Dmax) A->B C Cell Viability Assay (Determine Cytotoxicity) A->C D Ternary Complex Assays (e.g., TR-FRET, SPR) A->D F Lead PROTAC Selection B->F C->F E Pharmacokinetic (PK) Studies (Assess metabolic stability, exposure) D->E E->F

Caption: A streamlined workflow for comparing PROTAC linker performance.

Protocol 1: Western Blot for Target Protein Degradation

This protocol is used to determine the half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ) of a PROTAC.[7][8]

Materials:

  • Cells expressing the protein of interest (POI).

  • PROTACs with different linkers.

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Primary antibodies for the POI and a loading control (e.g., GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a serial dilution of each PROTAC for a set period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Aspirate the media, wash cells with cold PBS, and add lysis buffer. Incubate on ice for 20 minutes.

  • Protein Quantification: Scrape the cells and centrifuge to pellet debris. Quantify the protein concentration in the supernatant using a BCA assay.

  • SDS-PAGE: Normalize the protein amounts for all samples, add loading buffer, and separate the proteins by SDS-PAGE.

  • Immunoblotting: Transfer the proteins to a PVDF membrane. Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour.

  • Antibody Incubation: Incubate the membrane with the primary antibody against the POI overnight at 4°C. Wash, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.

  • Analysis: Quantify band intensity and normalize to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to calculate DC₅₀ and Dₘₐₓ values.

Protocol 2: Cell Viability Assay

This assay measures the general cytotoxicity of the PROTACs to ensure that the observed protein degradation is not a result of cell death.

Materials:

  • Cells and culture medium.

  • PROTACs.

  • MTS or similar cell viability reagent (e.g., CellTiter-Glo®).

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with the same concentration range of PROTACs used for the degradation assay.

  • Incubation: Incubate for a period relevant to the degradation experiment (e.g., 24-72 hours).

  • Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measurement: Incubate as required, then measure the absorbance or luminescence using a plate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Conclusion

The linker is a pivotal component in PROTAC design, directly impacting therapeutic potential. While flexible alkyl and PEG linkers have been instrumental in the early development of PROTACs, the field is rapidly advancing toward linkers that offer more than just a connection. Rigid scaffolds provide a clear advantage by pre-organizing the molecule into a bioactive conformation, enhancing ternary complex stability and improving selectivity.[1][7]

The this compound scaffold stands out as a superior choice among rigid linkers. Its unique three-dimensional geometry, combined with its potential to confer improved solubility, metabolic stability, and cell permeability, addresses many of the challenges associated with first-generation PROTACs.[11][13] For researchers, scientists, and drug development professionals, the strategic incorporation of advanced linkers like this compound is a critical step toward unlocking the full potential of targeted protein degradation and developing the next generation of highly potent and selective medicines.

References

The Uncharted Territory of 1,4-Diazabicyclo[2.1.1]hexane: A Comparative Guide to a Novel Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the modern era of drug discovery, medicinal chemists are increasingly venturing beyond flat, aromatic structures in a quest termed "escaping from flatland." This drive towards three-dimensional (3D) molecular architectures is fueled by the pursuit of novel intellectual property and improved pharmacological properties. Saturated bicyclic scaffolds, in particular, have emerged as powerful tools, acting as bioisosteres for common aromatic and aliphatic rings, often conferring enhanced solubility, metabolic stability, and target selectivity.

While scaffolds like bicyclo[1.1.1]pentane (BCP) and azabicyclo[2.1.1]hexane (aza-BCH) are gaining significant traction as replacements for phenyl and pyrrolidine rings, respectively, a tantalizing yet underexplored structural analogue exists: 1,4-Diazabicyclo[2.1.1]hexane (1,4-DBH) . This rigid, bicyclic diamine presents itself as a compelling, conformationally restricted bioisostere for one of the most ubiquitous building blocks in medicinal chemistry—piperazine.

The piperazine ring is a staple in drug design, found in numerous approved drugs. Its appeal lies in its synthetic tractability and its ability to act as a versatile linker, often improving the pharmacokinetic profile of a drug candidate. However, its conformational flexibility can be a double-edged sword, potentially leading to a loss of potency due to entropic penalties upon binding to a target. Furthermore, the piperazine motif can be a liability for metabolic instability, particularly through N-dealkylation.

This guide provides a forward-looking, comparative analysis of 1,4-DBH against the established piperazine scaffold. While successful drug design case studies featuring 1,4-DBH are yet to be published, this guide will leverage data from closely related bicyclic systems and computational predictions to build a case for its potential. We will dissect the structural nuances, compare physicochemical properties, and explore the hypothetical implications for drug design, offering researchers and drug development professionals a glimpse into the promise of this novel building block.

Structural and Conformational Analysis: Rigidity as a Design Element

The fundamental difference between 1,4-DBH and piperazine lies in their conformational freedom. Piperazine exists in a dynamic equilibrium between two chair conformations and a higher-energy boat conformation. This flexibility means that substituents attached to the nitrogen atoms can adopt various spatial arrangements. In contrast, 1,4-DBH is a rigid, strained structure where the nitrogen lone pairs and substituent vectors are locked into a fixed orientation.

This conformational restriction is a key design element. By replacing a flexible piperazine linker with a rigid 1,4-DBH core, a molecule's three-dimensional shape is more precisely defined. This can lead to a more favorable interaction with a biological target, as the entropic cost of "freezing" a flexible linker into the correct binding conformation is eliminated.

G cluster_0 Piperazine (Flexible) cluster_1 This compound (Rigid) Piperazine Chair1 Chair Conformation 1 Piperazine->Chair1 Dynamic Equilibrium Chair2 Chair Conformation 2 Chair1->Chair2 Boat Boat Conformation Chair1->Boat DBH Rigid Single Conformation DBH->Rigid Conformationally Locked

Figure 1: Conformational flexibility of piperazine versus the rigidity of 1,4-DBH.

Physicochemical Properties: A Head-to-Head Comparison

While experimental data for 1,4-DBH is scarce, we can compare its computationally predicted properties with the well-established experimental values for piperazine. This comparison provides a foundation for hypothesizing how the scaffold might influence drug-like properties.

PropertyThis compoundPiperazineRationale for Comparison
Molecular Weight ( g/mol ) 84.12[1]86.14Similar molecular weight suggests it's a suitable replacement in terms of size.
cLogP -1.1[1]-1.1The predicted lipophilicity is comparable, suggesting a similar contribution to overall molecular lipophilicity. However, the increased sp³ character of 1,4-DBH may lead to improved solubility, a phenomenon observed with other bicyclic scaffolds.[2]
Topological Polar Surface Area (TPSA) (Ų) 6.5[1]24.1The significantly lower TPSA of 1,4-DBH is a direct consequence of its compact, bridged structure. This could potentially lead to improved cell permeability.
pKa (predicted) ~8-99.73, 5.56The basicity of the nitrogen atoms in 1,4-DBH is expected to be lower than the first pKa of piperazine due to the strained ring system and the resulting increased s-character of the nitrogen lone pair orbitals. This could be advantageous in reducing off-target interactions with acidic targets like hERG.

Implications for Drug Design and ADME Properties

The structural and physicochemical differences between 1,4-DBH and piperazine have significant implications for various aspects of drug design.

Pharmacodynamics: The Quest for Potency and Selectivity

The rigid nature of the 1,4-DBH scaffold fixes the exit vectors for substituents in a well-defined geometry. This pre-organization can lead to a significant increase in binding affinity for the target protein by minimizing the entropic penalty of binding. Furthermore, this precise positioning of substituents could enhance selectivity by favoring interactions with the intended target over off-targets that may accommodate a more flexible ligand.

Pharmacokinetics: A Potential for Enhanced Stability

A common metabolic liability of piperazine-containing drugs is N-dealkylation, mediated by cytochrome P450 enzymes. The steric hindrance and altered electronics of the bridgehead nitrogens in 1,4-DBH may render them less susceptible to this metabolic pathway, potentially increasing the drug's half-life. The increased sp³ character of the scaffold is also generally associated with improved metabolic stability.[2]

Toxicity: Navigating Potential Pitfalls

While the potential for reduced hERG binding due to lower basicity is an advantage, the inherent strain of the bicyclo[2.1.1]hexane system could introduce novel toxicological liabilities. However, the successful application of other strained rings like BCP in drug candidates suggests that this may not be an insurmountable issue. For piperazine, a well-known concern is the potential for the formation of nitrosamines, particularly if the drug is co-administered with nitrites. The unique electronic environment of the nitrogens in 1,4-DBH may alter its propensity to form such byproducts, though this would require experimental verification.

Synthetic Accessibility: The Major Hurdle

The most significant barrier to the widespread adoption of 1,4-DBH is the lack of established and scalable synthetic routes. While syntheses for the parent bicyclo[2.1.1]hexane and azabicyclo[2.1.1]hexane have been developed,[2] the introduction of a second nitrogen atom at the bridgehead position presents a considerable synthetic challenge. The development of a practical synthesis for 1,4-DBH and its derivatives is the critical next step for the medicinal chemistry community to begin exploring its potential.

Hypothetical Case Study: Reimagining a Kinase Inhibitor

To illustrate the potential of 1,4-DBH, let's consider a hypothetical kinase inhibitor where a piperazine ring acts as a linker between a hinge-binding motif and a solvent-front-directed group.

G cluster_0 Piperazine-Linked Inhibitor (Flexible) cluster_1 1,4-DBH-Linked Inhibitor (Rigid) Hinge_P Hinge Binder Piperazine Piperazine Hinge_P->Piperazine Solvent_P Solvent Front Group Piperazine->Solvent_P Flexible Multiple Conformations Possible Entropic Penalty Piperazine->Flexible Hinge_D Hinge Binder DBH 1,4-DBH Hinge_D->DBH Solvent_D Solvent Front Group DBH->Solvent_D Rigid Fixed Conformation Potentially Higher Affinity DBH->Rigid

Figure 2: Hypothetical replacement of a flexible piperazine linker with a rigid 1,4-DBH core.

By replacing the flexible piperazine with the rigid 1,4-DBH, the solvent front group is presented to the protein in a more defined orientation, potentially leading to a more potent and selective inhibitor.

Experimental Protocol: Comparative In Vitro Kinase Inhibition Assay

To compare the efficacy of the hypothetical piperazine- and 1,4-DBH-containing inhibitors, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay could be employed.

Objective: To determine the IC₅₀ values of the piperazine and 1,4-DBH analogues against the target kinase.

Materials:

  • Target kinase (e.g., recombinant human EGFR)

  • Biotinylated substrate peptide

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-allophycocyanin (SA-APC)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (piperazine and 1,4-DBH analogues) dissolved in DMSO

  • 384-well low-volume plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Kinase Reaction: a. To each well of the 384-well plate, add 2.5 µL of the diluted test compound. b. Add 2.5 µL of the kinase solution (prepared in assay buffer). c. Incubate for 15 minutes at room temperature. d. Initiate the kinase reaction by adding 5 µL of a solution containing the biotinylated substrate peptide and ATP (at the Kₘ concentration for the kinase). e. Incubate for 60 minutes at room temperature.

  • Detection: a. Stop the reaction by adding 5 µL of a detection mix containing the europium-labeled antibody and SA-APC in a stop/detection buffer (assay buffer containing EDTA). b. Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (APC) and 615 nm (europium) after excitation at 340 nm.

  • Data Analysis: a. Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). b. Plot the TR-FRET ratio against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

This experiment would provide quantitative data on the relative potencies of the two compounds, directly testing the hypothesis that the rigid 1,4-DBH scaffold can improve inhibitory activity.

Future Outlook and Conclusion

This compound stands as an intriguing yet largely unexplored scaffold in the landscape of drug discovery. Its potential as a rigid, 3D bioisostere for the ubiquitous piperazine ring is conceptually sound, offering the promise of improved potency, selectivity, and metabolic stability. The primary obstacle to its exploration is the current lack of accessible synthetic routes.

This guide has aimed to provide a forward-looking perspective, grounded in the established principles of medicinal chemistry and data from related bicyclic systems. The comparative analysis with piperazine highlights the potential advantages that 1,4-DBH could bring to a drug discovery program.

The path forward is clear: the development of robust and scalable syntheses for 1,4-DBH derivatives is paramount. Once this synthetic hurdle is overcome, the medicinal chemistry community will be poised to experimentally validate the hypotheses presented here and determine if this compound can indeed become a valuable new tool in the design of next-generation therapeutics. For now, it remains a tantalizing frontier, a testament to the fact that even in the well-trodden field of medicinal chemistry, there are still new structural territories to explore.

References

Safety Operating Guide

Navigating the Disposal of 1,4-Diazabicyclo[2.1.1]hexane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper handling and disposal of specialized reagents is a cornerstone of this commitment. This guide provides an in-depth, procedural framework for the safe disposal of 1,4-Diazabicyclo[2.1.1]hexane (DBH), a unique bicyclic amine utilized in synthetic chemistry. By understanding the chemical nature of DBH and adhering to these protocols, you can ensure the safety of your team and the integrity of your facility's waste management program.

Understanding the Hazard Profile of this compound

Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is essential. This compound, with CAS Number 397864-25-4, is a bicyclic organic compound whose structure informs its reactivity and handling requirements.[1][2] While specific toxicity data for DBH is not extensively documented in readily available literature, its structural similarity to other bicyclic amines, such as the well-studied 1,4-Diazabicyclo[2.2.2]octane (DABCO), suggests that a cautious approach is warranted.

Based on available safety data for DBH and related compounds, the primary hazards to consider are:

  • Oral Toxicity : DBH is classified as harmful if swallowed.[3]

  • Skin and Eye Irritation : Direct contact may cause skin and serious eye irritation.

  • Flammability : While not always readily combustible, related compounds are flammable solids, and this potential should be considered for DBH.

The following table summarizes the key hazard information for this compound:

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralWarningH302: Harmful if swallowed[3]
Eye IrritationWarningP280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance. The following workflow provides a clear, actionable plan for researchers.

cluster_0 Pre-Disposal Assessment cluster_1 Waste Segregation and Collection cluster_2 Final Disposal and Documentation Assess_Quantity_and_Form 1. Assess Quantity and Form (Solid, Liquid, or in Solution) Consult_SDS 2. Consult SDS for DBH and Institutional Guidelines Assess_Quantity_and_Form->Consult_SDS Select_PPE 3. Select Appropriate PPE Consult_SDS->Select_PPE Segregate_Waste 4. Segregate Waste Stream (Non-halogenated organic solvent waste) Select_PPE->Segregate_Waste Label_Container 5. Use a Labeled, Compatible Waste Container Segregate_Waste->Label_Container Transfer_Waste 6. Transfer Waste in a Ventilated Area Label_Container->Transfer_Waste Store_Container 7. Store Waste Container Securely Transfer_Waste->Store_Container Arrange_Pickup 8. Arrange for Professional Disposal Store_Container->Arrange_Pickup Document_Disposal 9. Document Waste Disposal Arrange_Pickup->Document_Disposal

Caption: A procedural workflow for the safe disposal of this compound.

Detailed Experimental Protocols for Disposal

Small Quantities (Typically <5g) from Research Operations

For small, residual quantities of this compound, such as what remains on spatulas or in weighing boats, the following procedure is recommended:

  • Rinsing into a Waste Container : Rinse the contaminated equipment with a minimal amount of a suitable organic solvent (e.g., isopropanol, ethanol, or acetone) directly into a designated, labeled hazardous waste container for non-halogenated organic waste.

  • Avoid Aqueous Rinsing to Drains : Do not wash residual amounts of DBH directly into the sanitary sewer system.

  • Container Management : Ensure the waste container is kept closed when not in use and is stored in a well-ventilated area, away from sources of ignition.[4][5]

Bulk Quantities and Contaminated Solutions

Disposal of larger quantities of pure DBH or solutions containing DBH requires a more structured approach:

  • Waste Characterization : The waste must be characterized. If DBH is in a solvent, the entire solution should be treated as hazardous waste.

  • Packaging for Disposal :

    • Pure, unadulterated DBH should be left in its original container if possible. Ensure the container is in good condition and the label is intact.

    • For solutions or mixtures, use a chemically compatible and properly labeled waste container. Polyethylene or glass containers are generally suitable.

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the mixture.

  • Professional Disposal : All waste containing DBH must be disposed of through a licensed hazardous waste disposal company.[4] Do not attempt to neutralize or treat the chemical in-house without a specific, validated, and approved protocol from your institution's environmental health and safety (EHS) department.

Spill Cleanup and Decontamination

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate : If the spill is significant, evacuate the immediate area and ensure adequate ventilation. For solids, avoid creating dust.[6]

  • Personal Protective Equipment : Before addressing the spill, don the appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Containment and Absorption :

    • For solid spills, carefully sweep or scoop the material into a designated waste container. Use a spark-proof tool if there is a flammability concern.[5]

    • For liquid spills (if DBH is in solution), cover with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.

  • Collection and Disposal : Once absorbed, collect the material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontamination : Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Causality in Procedural Choices: The "Why" Behind the "How"

Understanding the rationale behind each disposal step is crucial for fostering a strong safety culture.

  • Why segregate into non-halogenated waste? this compound does not contain halogens. Mixing it with halogenated waste streams can complicate and increase the cost of disposal, as different incineration or treatment processes are required.

  • Why avoid drains? As a nitrogenous organic compound, the environmental impact of DBH on aquatic ecosystems is not fully characterized. The precautionary principle dictates that such compounds should not be released into waterways.

  • Why use a licensed disposal company? Hazardous waste disposal is governed by strict federal, state, and local regulations. Professional disposal services ensure that the waste is managed in a compliant and environmentally sound manner, from cradle to grave.

Conclusion: A Commitment to Safety and Scientific Integrity

The responsible disposal of chemical reagents like this compound is not merely a regulatory hurdle; it is an integral part of the scientific process. By adhering to these detailed procedures, researchers can uphold their commitment to a safe and sustainable laboratory environment. This guide serves as a foundational document, and it is imperative to always consult your institution's specific EHS guidelines and the most current Safety Data Sheet for the compounds you are working with.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.